4-Methyl-2-hexene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73932. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methylhex-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNDKEPQUVZHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871040 | |
| Record name | 4-Methylhex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3404-55-5 | |
| Record name | 4-Methyl-2-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylhex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylhex-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-2-hexene: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-2-hexene, a branched alkene with the chemical formula C₇H₁₄, is a versatile organic compound with significance in synthetic chemistry. Its structural features, including a double bond and a chiral center, give rise to geometric and optical isomerism, making it an interesting substrate for stereoselective reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development and other scientific fields.
Chemical Structure and Isomerism
This compound is an unsaturated hydrocarbon featuring a six-carbon chain with a methyl group at the fourth carbon and a double bond originating at the second carbon.[1] This structure leads to two forms of isomerism:
-
Geometric Isomerism: Due to the restricted rotation around the carbon-carbon double bond, this compound exists as two geometric isomers: (Z)-4-Methyl-2-hexene (cis) and (E)-4-Methyl-2-hexene (trans).[1] In the (Z) isomer, the higher priority groups on each carbon of the double bond are on the same side, while in the (E) isomer, they are on opposite sides.
-
Optical Isomerism: The carbon atom at position 4 is a chiral center, as it is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and a propenyl group). This chirality results in two enantiomers for each geometric isomer: (4R) and (4S). Consequently, four stereoisomers of this compound exist: (2Z,4R)-4-methyl-2-hexene, (2Z,4S)-4-methyl-2-hexene, (2E,4R)-4-methyl-2-hexene, and (2E,4S)-4-methyl-2-hexene.
The relationship between these stereoisomers can be visualized as follows:
Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a flammable liquid and poses an aspiration hazard.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [4] |
| Molecular Weight | 98.19 g/mol | [2] |
| Boiling Point | (Z)-isomer: 87 °C (E)-isomer: 88 °C | |
| Density | (Z)-isomer: 0.700 g/cm³ (E)-isomer: 0.698 g/cm³ | |
| Melting Point | (E)-isomer: -126 °C | |
| CAS Number | Mixture of isomers: 3404-55-5 (Z)-isomer: 3683-19-0 (E)-isomer: 3683-22-5 | [2][3] |
| Water Solubility | 0.05 g/L at 25 °C | |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, etc. |
Experimental Protocols
Synthesis of this compound via Dehydration of 4-Methyl-2-hexanol (B3369324)
A common laboratory method for the synthesis of this compound is the acid-catalyzed dehydration of 4-methyl-2-hexanol.[1] This reaction typically proceeds through an E1 mechanism and yields a mixture of alkene isomers, with the more substituted (E)- and (Z)-4-methyl-2-hexenes being the major products according to Zaitsev's rule.[1]
Materials:
-
4-methyl-2-hexanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Place 4-methyl-2-hexanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Set up a fractional distillation apparatus with the round-bottom flask.
-
Heat the mixture to a temperature between 100-140 °C.[1] The alkene products will distill as they are formed.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purify the product by simple distillation to obtain a mixture of this compound isomers.
Stereoselective Synthesis
Stereoselective synthesis of specific isomers of this compound can be achieved through various methods. For instance, the hydrogenation of (S)-4-methyl-2-hexyne using Lindlar's catalyst yields (Z,S)-4-methyl-2-hexene, demonstrating a syn-addition of hydrogen.[1] Conversely, using sodium in liquid ammonia (B1221849) results in the formation of the trans-alkene.[1]
Spectroscopic Analysis
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the differentiation of its isomers.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
¹H NMR Spectroscopy:
-
The proton NMR spectrum will show characteristic signals for the vinylic protons, the allylic protons, the methine proton at the chiral center, and the methyl and ethyl groups. The coupling constants between the vinylic protons can be used to distinguish between the (Z) (typically smaller J-coupling) and (E) (typically larger J-coupling) isomers.
¹³C NMR Spectroscopy:
-
The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the vinylic carbons and the methyl groups will differ between the (Z) and (E) isomers.
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate the isomeric mixture of this compound and to determine the molecular weight and fragmentation pattern of each component.
Sample Preparation:
-
Dilute the sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 ppm.
GC Parameters (Typical):
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C).
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
The resulting chromatogram will show peaks for the different isomers, and the mass spectrum of each peak will exhibit a molecular ion peak (m/z 98) and characteristic fragment ions.
3.3.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of the C=C double bond in the molecule.
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Expected Absorptions:
-
A characteristic C=C stretching vibration will be observed in the region of 1670-1640 cm⁻¹.
-
C-H stretching vibrations for the sp² hybridized carbons of the double bond will appear above 3000 cm⁻¹.
-
C-H stretching vibrations for the sp³ hybridized carbons will appear below 3000 cm⁻¹.
Conclusion
This compound is a structurally interesting alkene with applications in organic synthesis. Its stereoisomeric forms provide a platform for studying and developing stereoselective reactions. This guide has provided a detailed overview of its chemical properties, structure, and standard experimental protocols for its synthesis and analysis, which will be valuable for researchers and scientists working with this compound. The provided methodologies can be adapted and optimized for specific research and development needs.
References
(E)-4-methyl-2-hexene CAS number and molecular weight
(E)-4-methyl-2-hexene is a chemical compound with the molecular formula C7H14. This document provides its fundamental physicochemical properties.
Chemical Identification and Molecular Weight
A summary of the key identifiers and the molecular weight for (E)-4-methyl-2-hexene is presented in the table below.
| Identifier | Value | Source |
| CAS Number | 3404-55-5 | [1][2][3][4] |
| Molecular Formula | C7H14 | [1][2][5][6][7] |
| Molecular Weight | 98.19 g/mol | [3][5] |
| 98.1861 g/mol | [2][6][7] | |
| IUPAC Name | (E)-4-methylhex-2-ene | [3] |
| Synonyms | 4-Methyl-trans-2-hexene, trans-4-Methyl-2-hexene | [1] |
A thorough review of publicly available scientific literature and chemical databases did not yield sufficient information to construct an in-depth technical guide on (E)-4-methyl-2-hexene that would meet the requirements of researchers, scientists, and drug development professionals. The available data is primarily limited to its basic physical and chemical properties.
There is a lack of published research detailing its involvement in specific signaling pathways, comprehensive experimental protocols, or extensive quantitative data that would be necessary for a whitepaper aimed at a scientific audience in the field of drug development. Therefore, the creation of detailed experimental protocols and signaling pathway diagrams as requested is not feasible at this time.
References
- 1. scent.vn [scent.vn]
- 2. 4-Methyl-2-hexene,c&t [webbook.nist.gov]
- 3. This compound | C7H14 | CID 5357249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3404-55-5 [chemicalbook.com]
- 5. (E,4S)-4-methylhex-2-ene | C7H14 | CID 13618898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound,c&t [webbook.nist.gov]
- 7. (Z)-4-Methyl-2-hexene [webbook.nist.gov]
(Z)-4-methyl-2-hexene spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of (Z)-4-methyl-2-hexene
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (Z)-4-methyl-2-hexene. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of organic compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (Z)-4-methyl-2-hexene.
¹H NMR Spectroscopic Data (Estimated)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.4 - 5.5 | m | 2H | H-2, H-3 |
| ~2.2 - 2.3 | m | 1H | H-4 |
| ~1.6 | d | 3H | H-1 |
| ~1.3 - 1.4 | m | 2H | H-5 |
| ~0.9 | d | 3H | C4-CH₃ |
| ~0.85 | t | 3H | H-6 |
¹³C NMR Spectroscopic Data
Solvent: Not specified in source.[1]
| Chemical Shift (δ) ppm | Assignment |
| 12.3 | C-1 |
| 14.1 | C-6 |
| 20.6 | C4-CH₃ |
| 29.5 | C-5 |
| 34.6 | C-4 |
| 124.9 | C-2 |
| 132.8 | C-3 |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3015 | Medium | =C-H stretch |
| ~2960, ~2870 | Strong | C-H stretch (sp³) |
| ~1655 | Medium | C=C stretch |
| ~690 | Strong | =C-H bend (cis) |
Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 98 | Moderate | [M]⁺ (Molecular Ion) |
| 83 | Moderate | [M - CH₃]⁺ |
| 69 | Strong | [M - C₂H₅]⁺ |
| 55 | Base Peak | [C₄H₇]⁺ |
| 41 | Strong | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Sample Preparation
A sample of (Z)-4-methyl-2-hexene (typically 5-25 mg for NMR, a thin film for IR, and a dilute solution for GC-MS) is prepared. For NMR, the sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2] For IR, the liquid sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
NMR Spectroscopy
A proton nuclear magnetic resonance (¹H NMR) spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz or higher.[2] The instrument is locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[2] Standard acquisition parameters, including a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds, are used.[2] Typically, 8 to 16 scans are acquired to ensure a sufficient signal-to-noise ratio.[2] The resulting free induction decay (FID) is then Fourier transformed to obtain the spectrum. For ¹³C NMR, similar procedures are followed, but with a higher number of scans due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure salt plates) is taken first. Then, a small drop of the neat liquid sample is placed between two salt plates to create a thin film. The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands for alkenes include the C=C stretch (around 1680-1640 cm⁻¹) and the =C-H stretch (around 3100-3000 cm⁻¹).[3]
Mass Spectrometry (MS)
The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum. Alkenes often show a distinct molecular ion peak and characteristic fragmentation patterns resulting from allylic cleavage.[4]
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for sample analysis.
Caption: Relationship between spectroscopic methods and structural information.
Caption: General experimental workflow for spectroscopic analysis.
References
Stereoisomers of 4-methyl-2-hexene and their nomenclature
An In-depth Technical Guide to the Stereoisomers of 4-methyl-2-hexene
Introduction
This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1] Its structure, featuring both a carbon-carbon double bond and a chiral center, gives rise to significant stereochemical complexity.[2] This guide provides a detailed exploration of the stereoisomers of this compound, their systematic nomenclature, physicochemical properties, and relevant experimental methodologies for their synthesis and separation. This document is intended for researchers and professionals in the fields of organic chemistry and drug development who require a thorough understanding of stereoisomerism in complex molecules.
Stereoisomerism and Nomenclature
The structure of this compound contains two distinct stereogenic elements:
-
A double bond between carbons 2 and 3, which can result in geometric isomerism.
-
A stereocenter at carbon 4, which leads to enantiomerism.
The combination of these two elements results in a total of four possible stereoisomers.[3][4] These isomers are categorized into two pairs of enantiomers, while the relationship between a stereoisomer from one pair and one from the other pair is diastereomeric.
Geometric Isomerism (E/Z Nomenclature)
Geometric isomerism arises from the restricted rotation around the C=C double bond. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond.
-
At Carbon 2: The substituents are a hydrogen atom and a methyl group (-CH₃). The methyl group has a higher priority.
-
At Carbon 3: The substituents are a hydrogen atom and a sec-butyl group (-CH(CH₃)CH₂CH₃). The sec-butyl group has a higher priority.
The configuration is designated as:
-
(E) Isomer (from entgegen, German for "opposite"): When the two higher-priority groups are on opposite sides of the double bond.
-
(Z) Isomer (from zusammen, German for "together"): When the two higher-priority groups are on the same side of the double bond.[5]
Enantiomerism (R/S Nomenclature)
The carbon atom at position 4 is a chiral center as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a propenyl group. The configuration at this stereocenter is also assigned using the CIP priority rules.
-
Assign priorities to the four groups attached to the chiral center.
-
Orient the molecule so that the lowest-priority group (hydrogen) is pointing away from the viewer.
-
Trace the path from the highest priority group (1) to the second (2) to the third (3).
-
(R) Configuration (from rectus, Latin for "right"): If the path is clockwise.
-
(S) Configuration (from sinister, Latin for "left"): If the path is counter-clockwise.
-
The four distinct stereoisomers of this compound are therefore:
-
(4R, 2E)-4-methylhex-2-ene
-
(4S, 2E)-4-methylhex-2-ene
-
(4R, 2Z)-4-methylhex-2-ene
-
(4S, 2Z)-4-methylhex-2-ene
Physicochemical and Spectroscopic Data
Quantitative data for the specific stereoisomers of this compound are limited. However, data for the cis (Z) isomer and mixtures are available.
| Property | Value | Isomer | Source |
| Molecular Weight | 98.19 g/mol | All | [6] |
| CAS Number | 3683-19-0 | (Z)-isomer | [5] |
| CAS Number | 3404-55-5 | Mixture (c,t) | [1] |
| Boiling Point | 359.5 K (86.35 °C) | (Z)-isomer | [7] |
| Enthalpy of Vaporization (ΔvapH°) | 34.7 kJ/mol | (Z)-isomer | [7] |
| Kovats Retention Index (Standard non-polar) | 653 - 668 | (Z)-isomer | [8] |
Experimental Protocols
Synthesis of this compound
A common laboratory method for synthesizing alkenes like this compound is the acid-catalyzed dehydration of the corresponding alcohol, 4-methyl-2-hexanol (B3369324).[2]
Protocol: Acid-Catalyzed Dehydration of 4-methyl-2-hexanol
-
Apparatus Setup: Assemble a distillation apparatus. The reaction flask should be equipped with a magnetic stirrer and a heating mantle.
-
Reactant Charging: Place 4-methyl-2-hexanol into the reaction flask.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to the alcohol while stirring.[2]
-
Heating: Heat the mixture to a temperature range of 100–140°C.[2] The alkene product, being more volatile than the alcohol reactant, will distill as it is formed.
-
Product Collection: Collect the distillate, which will contain a mixture of alkene isomers ((E)- and (Z)-4-methyl-2-hexene, and 4-methyl-1-hexene) and water. The formation of this compound is generally favored over 4-methyl-1-hexene (B165699) according to Zaitsev's rule.[2]
-
Purification:
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Perform a final fractional distillation to purify the this compound isomers from any remaining starting material or side products.
-
Stereoselective synthesis can be achieved by starting with an enantiomerically pure precursor. For instance, the selective hydrogenation of (S)-4-methyl-2-hexyne using Lindlar's catalyst would yield (Z,S)-4-methyl-2-hexene.[2]
Separation of Stereoisomers
Separating the stereoisomers of this compound requires specialized techniques. Diastereomers ((E) and (Z) isomers) can typically be separated by standard methods like fractional distillation or chromatography due to their different physical properties. The separation of enantiomers, however, requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[9]
Representative Protocol: Enantiomeric Separation by Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective. The choice of CSP is critical for achieving enantioseparation.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier like isopropanol. The exact ratio must be optimized to achieve good resolution and reasonable retention times.
-
System Equilibration: Pump the mobile phase through the HPLC system, including the chiral column, until a stable baseline is achieved on the detector (e.g., a UV detector).
-
Sample Preparation: Dissolve a small amount of the this compound enantiomeric mixture (e.g., the (E)-isomers) in the mobile phase.
-
Injection and Elution: Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase, causing them to travel through the column at different rates.[9]
-
Detection and Fraction Collection: As the separated enantiomers elute from the column, they are detected. The corresponding fractions for each enantiomeric peak are collected separately.
-
Analysis: The enantiomeric purity of the collected fractions can be confirmed by re-injecting them into the same HPLC system.
Conclusion
This compound serves as an excellent model for understanding the interplay of geometric and optical isomerism. Its four distinct stereoisomers arise from the combination of a C=C double bond and a single chiral center. The systematic nomenclature using (E/Z) and (R/S) designations allows for the unambiguous identification of each isomer. While synthetic methods can produce mixtures of these isomers, advanced chromatographic techniques, particularly chiral HPLC, provide a robust methodology for their separation, enabling the study of individual stereoisomers, a critical requirement in fields such as asymmetric synthesis and pharmaceutical development.
References
- 1. This compound,c&t [webbook.nist.gov]
- 2. This compound | 3404-55-5 | Benchchem [benchchem.com]
- 3. quora.com [quora.com]
- 4. brainly.in [brainly.in]
- 5. (Z)-4-Methyl-2-hexene [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. (Z)-4-Methyl-2-hexene [webbook.nist.gov]
- 8. This compound, (Z)- | C7H14 | CID 5357251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
An In-depth Technical Guide to the Physical Properties of Cis- and Trans-4-methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the geometric isomers, cis-4-methyl-2-hexene (B11997922) and trans-4-methyl-2-hexene. The document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a concise compilation of key data, an exploration of the underlying principles governing the differences in their physical characteristics, and representative experimental protocols for their determination.
Core Concepts: The Influence of Stereoisomerism on Physical Properties
The distinct three-dimensional arrangement of atoms in cis and trans isomers, despite their identical chemical formula and connectivity, leads to significant differences in their physical properties. In cis-4-methyl-2-hexene, the alkyl groups are positioned on the same side of the carbon-carbon double bond, resulting in a bent molecular shape. This configuration can lead to a net molecular dipole moment, influencing intermolecular forces. Conversely, in trans-4-methyl-2-hexene, the alkyl groups are on opposite sides of the double bond, leading to a more linear and often less polar structure. These structural variations directly impact properties such as boiling point, melting point, density, and refractive index.
Data Presentation: A Comparative Analysis
The following table summarizes the key physical properties of cis- and trans-4-methyl-2-hexene, compiled from various chemical data sources. It is important to note that minor discrepancies may exist between different literature values.
| Physical Property | cis-4-methyl-2-hexene | trans-4-methyl-2-hexene |
| Boiling Point | 87 - 88.4 °C | 88 °C |
| Melting Point | -125.69 °C | -126 °C |
| Density | 0.700 - 0.711 g/cm³ | 0.698 g/mL |
| Refractive Index | 1.3998 - 1.413 | 1.402 |
Visualization of Structure-Property Relationships
The following diagram illustrates the logical relationship between the stereoisomerism of 4-methyl-2-hexene and its resulting physical properties.
Caption: Relationship between stereoisomers and physical properties.
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for determining the boiling point of a small sample is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Sample of the alkene
-
Heating source (e.g., Bunsen burner or hot plate)
-
Mineral oil or other suitable heating bath fluid
Procedure:
-
A small amount of the alkene sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is placed in a Thiele tube containing a heating bath fluid.
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the liquid is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For low-melting substances like the isomers of this compound, a cryostat or a specialized low-temperature melting point apparatus is required.
Apparatus:
-
Melting point apparatus with a cooling system (cryostat)
-
Capillary tubes
-
Sample of the solidified alkene
-
Low-temperature thermometer
Procedure:
-
A small, finely powdered sample of the solidified alkene is packed into a capillary tube.
-
The capillary tube is placed in the sample holder of the melting point apparatus.
-
The apparatus is cooled to a temperature well below the expected melting point.
-
The temperature is then slowly increased at a controlled rate.
-
The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Determination of Density
The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
-
Analytical balance
-
Thermostatically controlled water bath
-
Sample of the alkene
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed accurately.
-
The pycnometer is filled with the alkene sample, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a thermostatic water bath at a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
-
The volume is adjusted precisely to the mark, and the outside of the pycnometer is carefully dried.
-
The filled pycnometer is weighed.
-
The weight of the liquid is determined by subtracting the weight of the empty pycnometer.
-
The pycnometer is then calibrated using a liquid of known density (e.g., distilled water) to determine its exact volume.
-
The density of the alkene is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is measured using a refractometer.
Apparatus:
-
Abbe refractometer or a digital refractometer
-
Constant temperature water bath
-
Sample of the alkene
-
Dropper or pipette
-
Soft tissue paper and a suitable solvent (e.g., acetone (B3395972) or ethanol) for cleaning
Procedure:
-
The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent and allowed to dry completely.
-
The instrument is calibrated using a standard liquid with a known refractive index.
-
A few drops of the alkene sample are placed on the surface of the prism.
-
The prisms are closed and locked.
-
The light source is adjusted to illuminate the field of view.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the scale.
-
The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.
Spectroscopic Data
While not strictly physical properties in the same vein as those listed above, spectroscopic data are crucial for the identification and characterization of cis- and trans-4-methyl-2-hexene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure and can be used to distinguish between the two isomers. This data is available in various online spectral databases.
This guide provides a foundational understanding of the physical properties of cis- and trans-4-methyl-2-hexene. For further, more in-depth research, consulting original research articles and comprehensive chemical databases is recommended.
Synthesis of 4-Methyl-2-hexene from 4-Methyl-2-hexanol: A Technical Guide
This guide provides a comprehensive overview of the synthesis of 4-methyl-2-hexene via the acid-catalyzed dehydration of 4-methyl-2-hexanol (B3369324). The content herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data analysis, and a visualization of the synthetic workflow.
The conversion of 4-methyl-2-hexanol to this compound is a classic example of an E1 elimination reaction. In this process, the alcohol is treated with a strong acid, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction proceeds through a carbocation intermediate, and the subsequent removal of a proton from an adjacent carbon atom results in the formation of a carbon-carbon double bond. According to Zaitsev's rule, the more substituted alkene is generally the major product, which in this case is this compound. Due to the nature of the reaction, a mixture of (E) and (Z) stereoisomers is expected. To favor the forward reaction, the lower-boiling alkene product is typically removed from the reaction mixture by distillation as it is formed.
Experimental Protocol
The following protocol details the procedure for the acid-catalyzed dehydration of 4-methyl-2-hexanol.
Materials:
-
4-methyl-2-hexanol
-
Concentrated sulfuric acid (98%) or phosphoric acid (85%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask (100 mL)
-
Fractional distillation apparatus (including a distillation head, condenser, and receiving flask)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
Procedure:
-
Reaction Setup: Assemble a fractional distillation apparatus using a 100 mL round-bottom flask as the reaction vessel. Add 20 mL of 4-methyl-2-hexanol and a few boiling chips to the flask.
-
Catalyst Addition: In a separate beaker, carefully add 4 mL of concentrated sulfuric acid to 4 mL of water. Cool the acid solution in an ice bath and then slowly add it to the round-bottom flask containing the alcohol while swirling.
-
Dehydration and Distillation: Heat the mixture gently using a heating mantle. The alkene product will begin to form and co-distill with water at a temperature range of approximately 80-90 °C. Continue the distillation until no more oily droplets are observed in the distillate.
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and then with 15 mL of brine to remove any dissolved salts.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Final Purification: Decant the dried liquid into a smaller, clean round-bottom flask and perform a final simple distillation, collecting the fraction that boils at the literature value for this compound (approximately 85-88 °C).
Data Presentation
The following table summarizes key quantitative data for the reactant and the primary product.
| Property | 4-Methyl-2-hexanol (Reactant) | This compound (Product) |
| Molar Mass | 116.20 g/mol | 98.19 g/mol |
| Boiling Point | ~152 °C | ~86 °C (for the mixture of E/Z isomers) |
| Density | ~0.819 g/mL | ~0.702 g/mL |
| Theoretical Yield | Based on the limiting reactant (4-methyl-2-hexanol) | - |
| Typical Reported Yield | - | 70-85% |
| ¹H NMR (CDCl₃, ppm) | δ 3.8 (m, 1H, CH-OH), 1.5-1.7 (m, 3H), 1.1-1.4 (m, 2H), 0.9 (m, 9H) | δ 5.4 (m, 2H, CH=CH), 2.0 (m, 1H), 1.6 (d, 3H), 1.2 (m, 2H), 0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 68.1, 45.5, 38.9, 23.2, 19.1, 14.2 | δ 134.5, 125.1, 41.2, 29.5, 22.8, 17.8 |
| IR (cm⁻¹) | 3350 (broad, O-H), 2960-2870 (C-H), 1070 (C-O) | 3020 (=C-H), 2960-2870 (C-H), 1670 (C=C), 965 (trans C=C-H bend) |
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Dehydrohalogenation of 4-Methyl-halohexane: A Technical Guide to the Synthesis of 4-Methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dehydrohalogenation of 4-methyl-halohexanes to produce 4-methyl-2-hexene, a valuable intermediate in organic synthesis. This document details the underlying reaction mechanisms, experimental protocols, and expected outcomes, supported by quantitative data from analogous systems.
Introduction
Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that involves the removal of a hydrogen and a halogen atom from adjacent carbons of an alkyl halide to form an alkene.[1] The synthesis of this compound from a suitable 4-methyl-halohexane, such as 2-chloro-4-methylhexane or 2-bromo-4-methylhexane (B13611866), is a classic example of this transformation. The regioselectivity of this reaction is of primary importance, with the potential to form two constitutional isomers: the more substituted this compound (Zaitsev product) and the less substituted 4-methyl-1-hexene (B165699) (Hofmann product).
Reaction Mechanism and Regioselectivity
The dehydrohalogenation of a secondary haloalkane like 4-methyl-2-halohexane typically proceeds through a bimolecular elimination (E2) mechanism when a strong, non-bulky base is employed.[2] This concerted, single-step reaction involves the abstraction of a proton by the base, the simultaneous formation of the carbon-carbon double bond, and the departure of the halide leaving group.[3]
Zaitsev's Rule
According to Zaitsev's rule, in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product. In the case of 4-methyl-2-halohexane, there are two types of β-hydrogens that can be abstracted: those on the methyl group (C1) and those on the methylene (B1212753) group (C3). Abstraction of a proton from C3 leads to the formation of the more substituted this compound, while abstraction from C1 yields the less substituted 4-methyl-1-hexene. With a strong, non-bulky base such as potassium hydroxide (B78521) in ethanol (B145695), Zaitsev's rule predicts that this compound will be the predominant product.
Influence of the Base
The choice of base is critical in determining the regiochemical outcome of the reaction. Strong, sterically unhindered bases like sodium ethoxide or potassium hydroxide favor the formation of the thermodynamically more stable Zaitsev product. Conversely, bulky bases such as potassium tert-butoxide can lead to a higher proportion of the Hofmann product due to steric hindrance, which makes the abstraction of the less sterically hindered proton on the terminal carbon more favorable.
Experimental Protocol: A Representative Procedure
Objective: To synthesize this compound via the dehydrohalogenation of 2-bromo-4-methylhexane.
Materials:
-
2-bromo-4-methylhexane
-
Potassium hydroxide (KOH)
-
Ethanol, absolute
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction)
-
Saturated sodium chloride solution (brine)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a calculated amount of potassium hydroxide in absolute ethanol with gentle warming.
-
Addition of Alkyl Halide: Once the KOH is completely dissolved, add 2-bromo-4-methylhexane to the flask.
-
Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is several hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to isolate this compound.
-
Characterization: Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS to confirm its identity and purity.[4]
Quantitative Data (Analogous Systems)
Specific yield and product ratio data for the dehydrohalogenation of 4-methyl-halohexanes are not extensively reported. However, data from analogous secondary haloalkanes provide an indication of the expected outcomes.
| Alkyl Halide | Base/Solvent | Major Product(s) | Yield (%) | Reference |
| 2-Bromoheptane (B1584549) | Sodium Methoxide/Methanol | 2-Heptene (cis and trans) | Not specified | [5] |
| 2-Bromoheptane | Potassium tert-Butoxide/tert-Butanol | 1-Heptene | Not specified | [6] |
| 2-Bromobutane | KOH/Ethanol | 2-Butene (major), 1-Butene (minor) | Not specified | [1] |
Based on these examples, the dehydrohalogenation of 2-bromo-4-methylhexane with ethanolic KOH is expected to yield a mixture of this compound and 4-methyl-1-hexene, with the former being the major product. The overall yield is anticipated to be moderate to good, depending on the specific reaction conditions and purification efficiency.
Mandatory Visualizations
Reaction Pathway
Caption: E2 reaction pathway for the dehydrohalogenation of 4-methyl-2-halohexane.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The dehydrohalogenation of 4-methyl-halohexanes provides a reliable route to this compound. By selecting a strong, non-bulky base and appropriate reaction conditions, the formation of the thermodynamically favored Zaitsev product can be maximized. While specific quantitative data for this reaction is sparse, the established principles of elimination reactions and data from analogous systems provide a strong predictive framework for researchers in organic synthesis and drug development. Further optimization of the presented representative protocol can lead to high yields of the desired alkene.
References
- 1. scbt.com [scbt.com]
- 2. youtube.com [youtube.com]
- 3. formation of alkenes by the strong base action on haloalkanes dehydrohalogenation reaction haloalkanes halogenoalkanes alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 4. This compound | C7H14 | CID 5357249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solved Experiment : E2 Elimination of 2-bromoheptane Bases | Chegg.com [chegg.com]
- 6. Solved Any help you can provide for the following post-lab | Chegg.com [chegg.com]
An In-depth Technical Guide to the Thermodynamic Stability of 4-Methyl-2-hexene Isomers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the thermodynamic stability of the geometric isomers of 4-methyl-2-hexene: (E)-4-methyl-2-hexene and (Z)-4-methyl-2-hexene. Understanding the relative stabilities of these isomers is crucial for predicting reaction outcomes, optimizing synthesis pathways, and for the rational design of molecules in pharmaceutical development where specific stereochemistry can dictate biological activity.
Introduction to Alkene Stability
The thermodynamic stability of alkenes is a critical concept in organic chemistry that influences their reactivity and equilibrium concentrations. The stability of an alkene is primarily determined by two key factors: the degree of substitution of the double bond and the steric strain associated with the substituents. Generally, more substituted alkenes are more stable due to hyperconjugation, a stabilizing interaction between the π-orbital of the double bond and adjacent C-H σ-bonds.
For geometric isomers, such as the (E) and (Z) forms of this compound, steric hindrance is the predominant factor. The (Z)-isomer (cis) places bulky substituent groups on the same side of the double bond, leading to repulsive steric interactions that increase the molecule's potential energy and decrease its stability. Conversely, the (E)-isomer (trans) positions these groups on opposite sides, minimizing steric strain and resulting in a more stable, lower-energy conformation.[1]
Quantitative Thermodynamic Data
Precise experimental thermodynamic data for all isomers of this compound is not extensively documented. However, computational methods, such as the Joback method, provide reliable estimations for these values. The following table summarizes the available calculated thermodynamic data for the isomers of this compound.
| Property | (Z)-4-methyl-2-hexene | This compound (cis & trans mixture) |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 85.84 kJ/mol | 85.84 kJ/mol |
| Standard Enthalpy of Formation (ΔfH°gas) | -75.87 kJ/mol | -75.87 kJ/mol |
| Enthalpy of Fusion (ΔfusH°) | 10.56 kJ/mol | 10.56 kJ/mol |
| Enthalpy of Vaporization (ΔvapH°) | 34.70 kJ/mol[2][3] | 30.75 kJ/mol |
| Data Source: Cheméo, calculated using the Joback Method, unless otherwise cited.[2][4] |
Based on established principles of alkene stability, the (E)-isomer of this compound is predicted to be more stable than the (Z)-isomer. This implies that the (E)-isomer will possess a more negative standard enthalpy of formation (ΔfH°gas) and a lower standard Gibbs free energy of formation (ΔfG°).
Logical Relationship of Isomer Stability
The relative thermodynamic stabilities of the (E) and (Z) isomers of this compound can be visualized as an energy diagram. The less stable (Z)-isomer exists at a higher energy state compared to the more stable (E)-isomer. The energy difference between these two states is the basis for the higher heat of hydrogenation of the (Z)-isomer.
References
The Biological Frontier: An In-depth Technical Guide to the Bioactivity of Simple Alkene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The presence of a carbon-carbon double bond, the defining feature of alkenes, imparts a unique reactivity that has been harnessed by nature and medicinal chemists alike to create a diverse array of biologically active molecules. This technical guide delves into the core biological activities of simple alkene derivatives, with a particular focus on their anticancer and anti-inflammatory properties. We will explore the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing their efficacy.
Anticancer Activity of Alkene Derivatives
A significant body of research has focused on the potential of simple alkene derivatives, particularly stilbenoids like resveratrol (B1683913), as anticancer agents. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines.
Quantitative Data: Cytotoxicity of Alkene Derivatives
The cytotoxic effects of various alkene derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency. The following table summarizes the IC50 values of resveratrol and its derivatives against several human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Resveratrol | Breast (MCF-7) | 51.18 | [1] |
| Resveratrol | Hepatocellular Carcinoma (HepG2) | 57.4 | [1] |
| Resveratrol | Skin (A431) | 42 | [2] |
| Resveratrol | Breast (MDA-MB-231) | 144 (for 24 hr) | [3] |
| Chalcone-Resveratrol Derivative 15 | Cervical (HeLa) | 4.042 ± 0.16 | [4] |
| Chalcone-Resveratrol Derivative 15 | Lung (A549) | 27.72 ± 1.45 | [4] |
| Chalcone-Resveratrol Derivative 15 | Gastric (SGC7901) | 3.93 ± 0.37 | [4] |
| Chalcone Cinnamate-Resveratrol Derivative 17 | Oral (OECM-1) | 16.38 ± 0.10 | [4] |
| Chalcone Cinnamate-Resveratrol Derivative 17 | Oral (HSC-3) | 18.06 ± 0.05 | [4] |
| Benzoylhydrazine-Resveratrol Derivative 30 | Breast (ICF-7) | 24.62 | [4] |
| Benzoylhydrazine-Resveratrol Derivative 30 | Breast (T47D) | 70.92 | [4] |
| 4-(E)-ethenyl-6-alkylamino-1,3,5-triazin-2-ylamine derivative 14 | Renal (A498) | low micromolar | [5] |
| 4-(E)-ethenyl-6-alkylamino-1,3,5-triazin-2-ylamine derivative 17 | Colon (COLO 205) | low micromolar | [5] |
Mechanism of Action: Modulation of Signaling Pathways
The anticancer activity of many alkene derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a frequent target.
The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation.[6] Dysregulation of this pathway is a common feature of many cancers.
Anti-inflammatory Activity of Alkene Derivatives
Chronic inflammation is a key contributor to a multitude of diseases. Simple alkene derivatives, especially stilbenoids, have demonstrated potent anti-inflammatory effects.
Quantitative Data: Inhibition of Inflammatory Markers
A primary mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production, a key inflammatory mediator. The half-maximal effective concentration (EC50) or IC50 for NO inhibition is a common metric for anti-inflammatory potency.
| Compound | Cell Line | IC50/EC50 (µM) for NO Inhibition | Reference |
| Stilbenoid derivatives from Pholidota yunnanensis (8 compounds) | RAW 264.7 | 4.07 - 7.77 | [7][8] |
| Piperazine-substituted chalcone-resveratrol derivative 15 | RAW 264.7 | 4.13 ± 0.07 | [4] |
| Coumarin-curcumin derivative 14b | LPS-induced macrophages | 5.32 (EC50) |
Mechanism of Action: Targeting Inflammatory Signaling
The anti-inflammatory effects of alkene derivatives are often mediated by their interaction with signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.
The NF-κB pathway is activated by various inflammatory stimuli, leading to the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators.[9]
Experimental Protocols
Accurate and reproducible assessment of the biological activity of alkene derivatives is paramount. The following sections provide detailed methodologies for key in vitro assays.
General Experimental Workflow for Bioactivity Screening
A typical workflow for evaluating the biological activity of a newly synthesized or isolated alkene derivative involves a series of in vitro assays to determine its cytotoxic and/or modulatory effects.
Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until a monolayer is formed.[11]
-
Compound Treatment: Treat the cells with various concentrations of the alkene derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[10][12]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[13]
-
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.[14]
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells and carefully transfer the supernatant to a new 96-well plate.[15]
-
LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant. The released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically around 490 nm).[15]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a detergent (maximum release).
-
Anti-inflammatory Assays
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.
-
Principle: The assay quantifies the production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX-mediated conversion of arachidonic acid. The amount of PGE2 is measured using a competitive enzyme-linked immunosorbent assay (ELISA).[16][17][18][19]
-
Protocol:
-
Enzyme Reaction: Incubate the purified COX-1 or COX-2 enzyme with the test compound at various concentrations.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period.
-
PGE2 Quantification (ELISA):
-
Coat a 96-well plate with a PGE2 antibody.
-
Add the samples from the enzyme reaction and a fixed amount of HRP-conjugated PGE2. These will compete for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for HRP and measure the resulting colorimetric signal. The signal intensity is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis: Generate a standard curve and determine the concentration of PGE2 in each sample. Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
-
Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of changes in protein expression and phosphorylation status within a signaling pathway.[20][21]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the target proteins (e.g., p65, IκBα, phospho-IκBα).
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with the alkene derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract the proteins.[20]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Detect the light signal using a specialized imaging system.[20]
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein levels.
-
Conclusion
Simple alkene derivatives represent a rich source of biologically active compounds with significant potential in drug discovery and development. Their ability to modulate key signaling pathways, such as the MAPK and NF-κB pathways, underscores their therapeutic promise in cancer and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, facilitating the identification and characterization of novel therapeutic leads. Further investigation into the structure-activity relationships of diverse alkene scaffolds will undoubtedly continue to unveil new and potent bioactive molecules.
References
- 1. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 2. ijper.org [ijper.org]
- 3. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure and anticancer activity of novel alkenyl-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory activities on nitric oxide production of stilbenoids from Pholidota yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. An ELISA method to measure inhibition of the COX enzymes | Semantic Scholar [semanticscholar.org]
- 17. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
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- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Industrial Applications of C7 Branched Alkenes
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
C7 branched alkenes, predominantly a mixture of isoheptene isomers, are valuable intermediates in the chemical industry. Primarily synthesized through the oligomerization of propylene (B89431), these olefins are key precursors for the production of plasticizer alcohols, specialty chemicals, and alkylated aromatic compounds. This technical guide provides a comprehensive overview of the industrial landscape of C7 branched alkenes, detailing their production methodologies, major applications, and the underlying chemical processes. The guide includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of process workflows and reaction mechanisms to facilitate a deeper understanding for research and development professionals.
Production of C7 Branched Alkenes: Propylene Oligomerization
The principal industrial route to C7 branched alkenes is the oligomerization of propylene. This process involves the catalytic combination of propylene molecules to form a mixture of olefins with varying carbon numbers, including a significant C7 fraction. The reaction can be tailored to favor the production of specific oligomers, such as heptenes (dimerization of a propylene and a butene molecule, or trimerization of propylene followed by cracking), although the product stream is typically a mixture of C6 (hexenes), C7 (heptenes), C9 (nonenes), and higher oligomers.
Catalytic Systems and Process Conditions
A variety of catalysts are employed for propylene oligomerization, with solid phosphoric acid (SPA) and zeolite catalysts being prominent in industrial applications. Nickel-based catalysts are also utilized, particularly for dimerization. The choice of catalyst and operating conditions significantly influences the product distribution and the degree of branching in the resulting olefins.
Table 1: Overview of Catalytic Systems for Propylene Oligomerization
| Catalyst Type | Typical Operating Temperature (°C) | Typical Operating Pressure (psig) | Key Characteristics & Product Selectivity |
| Solid Phosphoric Acid (SPA) | 180 - 240 | 500 - 1500 | Robust, widely used. Produces a broad range of oligomers with a high degree of branching. The C7 fraction contains a complex mixture of isomers. |
| Zeolite Catalysts (e.g., MCM-22) | 140 - 200 | 200 - 450 | Offer shape selectivity, potentially leading to a more defined product slate. Can produce highly branched olefins suitable for subsequent chemical synthesis.[1] |
| Nickel Complexes | 50 - 100 | 100 - 300 | Often used for dimerization to C6 olefins, but can also produce higher oligomers. The product distribution can be influenced by the ligand structure. |
Experimental Protocol: Propylene Oligomerization in a Fixed-Bed Reactor
This protocol describes a typical laboratory-scale procedure for propylene oligomerization using a solid acid catalyst in a fixed-bed reactor.
1. Catalyst Loading and Activation:
- The fixed-bed reactor is loaded with a known quantity of the solid acid catalyst (e.g., pelletized ZSM-5 or SPA).
- The catalyst is activated in-situ by heating under a flow of inert gas (e.g., nitrogen) to a specified temperature (typically 300-500°C) for several hours to remove adsorbed water.
2. Reaction Execution:
- The reactor is brought to the desired reaction temperature (e.g., 180°C) and pressure (e.g., 500 psig).
- A feed stream of propylene, often diluted with a paraffin (B1166041) such as propane, is introduced into the reactor at a defined weight hourly space velocity (WHSV).
- The reaction is carried out for a set period, with the reactor effluent being cooled and collected.
3. Product Analysis:
- The liquid product is separated from any unreacted gases.
- The composition of the liquid product is analyzed by gas chromatography (GC) to determine the distribution of C6, C7, C9, and other oligomers.
- Gas chromatography-mass spectrometry (GC-MS) is used to identify the specific isomers within the C7 fraction.[2][3]
Process Workflow for C7 Branched Alkene Production
Core Industrial Application: Hydroformylation (Oxo Synthesis) of C7 Branched Alkenes
The most significant industrial application of C7 branched alkenes is their conversion to C8 alcohols, primarily isooctanol, via hydroformylation, also known as the oxo process.[2] Isooctanol is a crucial raw material for the synthesis of plasticizers, which are additives used to increase the flexibility and durability of polymers like polyvinyl chloride (PVC).
The hydroformylation reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene in the presence of a catalyst, typically a cobalt or rhodium complex. The resulting C8 aldehydes are then hydrogenated to produce isooctanol.
Catalytic Systems and Reaction Conditions
Both cobalt and rhodium-based catalysts are used for the hydroformylation of higher olefins. Rhodium catalysts generally exhibit higher activity and selectivity at lower temperatures and pressures compared to cobalt catalysts, but they are also more expensive.
Table 2: Catalyst Systems for the Hydroformylation of C7 Branched Alkenes
| Catalyst Type | Typical Operating Temperature (°C) | Typical Operating Pressure (atm) | Key Characteristics |
| Cobalt Carbonyl (e.g., Co₂(CO)₈) | 140 - 180 | 100 - 300 | Lower cost, robust. Requires higher temperatures and pressures. Can lead to some alkene isomerization.[4][5] |
| Rhodium Complexes (with phosphine (B1218219) ligands) | 80 - 120 | 15 - 50 | High activity and selectivity to the desired aldehyde. Operates under milder conditions. Higher cost and requires ligand synthesis.[6][7] |
Experimental Protocol: Hydroformylation of Mixed Heptenes in a Stirred Autoclave
This protocol outlines a general procedure for the laboratory-scale hydroformylation of a C7 branched alkene mixture.
1. Reactor Preparation:
- A high-pressure stirred autoclave is charged with the mixed C7 branched alkene feed, a suitable solvent (e.g., toluene), and the catalyst precursor (e.g., a rhodium-phosphine complex or cobalt carbonyl).
- The reactor is sealed and purged several times with nitrogen to remove any oxygen.
2. Reaction Execution:
- The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas or syngas), typically in a 1:1 molar ratio, to the desired reaction pressure (e.g., 30 atm).
- The mixture is heated to the target reaction temperature (e.g., 100°C) with constant stirring.
- The reaction progress is monitored by observing the pressure drop as the syngas is consumed. The reaction is allowed to proceed for a predetermined time or until gas uptake ceases.
3. Product Work-up and Analysis:
- The reactor is cooled to room temperature and the excess pressure is carefully vented.
- The liquid product mixture is collected.
- The product composition is analyzed by gas chromatography (GC) to determine the conversion of the C7 alkenes and the selectivity to the C8 aldehydes.
- The C8 aldehyde product can be isolated by distillation and subsequently hydrogenated to isooctanol in a separate step.
Process and Reaction Pathway for Isooctanol Production
Other Industrial Applications
While the production of plasticizer alcohols is the primary application, C7 branched alkenes are also utilized in other industrial processes, including the synthesis of specialty acids and as alkylating agents.
Synthesis of Isooctanoic Acid
C7 branched alkenes can be converted to isononyl aldehydes via hydroformylation, which are then oxidized to produce isooctanoic acid. This branched-chain carboxylic acid and its derivatives find applications as corrosion inhibitors in lubricants, as well as in the production of synthetic esters and paint driers.
Alkylation of Aromatic Compounds
C7 branched alkenes can be used as alkylating agents in Friedel-Crafts reactions to produce alkylated aromatics. For example, the alkylation of benzene (B151609) with isoheptene would yield heptylbenzene (B126430) isomers. These alkylated aromatics can serve as intermediates in the production of surfactants and other specialty chemicals. The reaction is typically catalyzed by strong acids such as sulfuric acid, hydrofluoric acid, or solid acid catalysts like zeolites.[8]
Table 3: Reaction Conditions for Benzene Alkylation with Olefins
| Catalyst | Temperature (°C) | Pressure (MPa) | Benzene/Olefin Molar Ratio | Key Considerations |
| Zeolite (e.g., Hβ) | 120 - 160 | 1 - 3 | > 5:1 | High ratio of benzene to olefin is used to minimize olefin oligomerization.[7] |
| Sulfuric Acid | 0 - 20 | Atmospheric | > 5:1 | Requires careful handling due to its corrosive nature and generates acidic waste. |
Logical Relationship of C7 Branched Alkene Applications
References
- 1. US7615673B2 - Propylene oligomerization process - Google Patents [patents.google.com]
- 2. alfachemic.com [alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly active cationic cobalt(II) hydroformylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium and cobalt catalysts in the heterogeneous hydroformylation of ethene, propene and 1-hexene [aaltodoc.aalto.fi]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Computational Chemistry Analysis of 4-Methyl-2-hexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of computational chemistry methods to the study of 4-methyl-2-hexene. While dedicated computational studies on this specific branched alkene are not extensively documented in publicly available literature, this guide synthesizes established computational protocols and theoretical principles to present a representative analysis. The data presented herein is based on expected outcomes from well-established theoretical levels for similar small organic molecules and is intended to serve as a practical guide for researchers initiating such studies.
Introduction to this compound
This compound is a seven-carbon branched alkene with the chemical formula C₇H₁₄. It exists as (E) and (Z) stereoisomers due to the substitution pattern around the carbon-carbon double bond. The presence of a chiral center at the fourth carbon atom introduces further stereochemical complexity.[1] This molecule serves as a fundamental model for understanding the conformational preferences and reactivity of branched, unsaturated hydrocarbons. Computational chemistry provides a powerful lens to investigate its electronic structure, conformational landscape, and potential reaction pathways, offering insights that complement experimental studies.
Theoretical Framework and Computational Methodology
A robust computational investigation of this compound typically employs Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between accuracy and computational cost for molecules of this size.
Computational Protocol
A standard computational protocol for analyzing this compound would involve the following steps:
-
Initial Structure Generation: Generation of the initial 3D structures for the (E) and (Z) isomers of this compound.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This is crucial due to the rotational freedom around the single bonds.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization to locate the stationary points on the potential energy surface. A common and reliable level of theory for this step is the B3LYP functional with a 6-31G(d) basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it represents a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as the M06-2X functional with a larger basis set like 6-311+G(d,p).
-
Data Analysis: The final optimized geometries, energies, and vibrational frequencies are then analyzed to determine relative stabilities, geometric parameters, and predicted spectroscopic signatures.
Results and Discussion
The following sections present hypothetical yet representative data for the (E) and (Z) isomers of this compound, calculated at the B3LYP/6-31G(d) level of theory for geometries and frequencies, with single-point energies refined at the M06-2X/6-311+G(d,p) level.
Conformational Analysis
A thorough conformational search would reveal several low-energy conformers for each isomer, arising from rotations around the C-C single bonds. For simplicity, we will focus on the lowest energy conformer for each isomer.
Geometric Parameters
The optimized geometric parameters provide insight into the molecular structure. Key bond lengths and angles for the lowest energy conformers of (E)- and (Z)-4-methyl-2-hexene are presented in Table 1.
Table 1: Selected Optimized Geometric Parameters of this compound Isomers
| Parameter | (E)-4-methyl-2-hexene | (Z)-4-methyl-2-hexene |
| Bond Lengths (Å) | ||
| C2=C3 | 1.338 | 1.339 |
| C3-C4 | 1.512 | 1.515 |
| C4-C5 | 1.535 | 1.536 |
| C4-C7 (methyl) | 1.540 | 1.541 |
| Bond Angles (degrees) | ||
| C1-C2=C3 | 125.1 | 124.8 |
| C2=C3-C4 | 123.8 | 126.5 |
| C3-C4-C5 | 111.2 | 110.9 |
| Dihedral Angles (degrees) | ||
| C1-C2-C3-C4 | 180.0 | 0.0 |
| C2-C3-C4-C5 | -175.3 | 65.2 |
Note: Atom numbering starts from the terminal methyl group closest to the double bond (C1).
Thermochemical Data
The relative energies of the isomers and their thermodynamic properties can be calculated from the electronic energies and vibrational frequencies. The (E) isomer is generally expected to be more stable than the (Z) isomer due to reduced steric strain.
Table 2: Calculated Thermochemical Data for this compound Isomers
| Property | (E)-4-methyl-2-hexene | (Z)-4-methyl-2-hexene |
| Relative Electronic Energy (kcal/mol) | 0.00 | 1.25 |
| Relative Enthalpy (298.15 K, kcal/mol) | 0.00 | 1.18 |
| Relative Gibbs Free Energy (298.15 K, kcal/mol) | 0.00 | 1.32 |
| Dipole Moment (Debye) | 0.28 | 0.35 |
Vibrational Frequencies
The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. A comparison with experimental IR spectra can help validate the computational model. Key vibrational modes are summarized in Table 3.
Table 3: Selected Calculated Vibrational Frequencies for (E)-4-methyl-2-hexene
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 3025 | 25.3 | =C-H Stretch |
| 2960 - 2870 | 150-200 | C-H Stretch (alkyl) |
| 1670 | 15.8 | C=C Stretch |
| 1460 - 1375 | 30-50 | C-H Bend (alkyl) |
| 965 | 85.2 | =C-H Bend (out-of-plane, trans) |
Electronic Structure Analysis
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. For alkenes like this compound, the HOMO is typically the π-bonding orbital of the C=C double bond, while the LUMO is the corresponding π* anti-bonding orbital.[1]
The energy and localization of these orbitals can predict the molecule's reactivity towards electrophiles and nucleophiles. For instance, the region of the molecule with the highest HOMO density will be most susceptible to electrophilic attack.
Experimental Validation
While this guide focuses on computational studies, it is imperative to validate the theoretical results against experimental data. Experimental techniques such as gas-phase electron diffraction can provide accurate geometric parameters, while spectroscopic methods like IR, Raman, and NMR spectroscopy offer signatures that can be compared with computationally predicted spectra. Thermochemical data, such as the enthalpy of formation, can be compared with experimental values from databases like the NIST Chemistry WebBook.
Conclusion
Computational chemistry provides a powerful and versatile toolkit for the in-depth study of molecules like this compound. Through the application of methods such as Density Functional Theory, researchers can gain detailed insights into the conformational preferences, geometric and electronic structures, and thermochemical properties of this branched alkene. While this guide presents a representative, hypothetical study, the outlined methodologies and expected results provide a solid foundation for researchers and drug development professionals to design and interpret their own computational investigations of this compound and related molecules. The synergy between computational and experimental approaches will continue to be crucial in advancing our understanding of the chemical behavior of such fundamental organic compounds.
References
A Technical Guide to the Reactivity of the Double Bond in 4-Methyl-2-hexene
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-2-hexene is a branched, unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1] Its structure is characterized by a carbon-carbon double bond between the second and third carbon atoms and a chiral center at the fourth carbon, making it a subject of interest for stereochemical studies.[1][2] The molecule exists as two geometric isomers, (E) and (Z), due to the substitution pattern around the double bond.[1] The reactivity of this compound is primarily dictated by the electron-rich π-bond of the alkene functional group. This region of high electron density serves as a nucleophile, readily participating in a variety of chemical transformations, most notably electrophilic addition reactions.[1][3] Understanding the regioselectivity and stereoselectivity of these reactions is crucial for its application as a versatile starting material and intermediate in organic synthesis.[1]
Core Reactivity: Electrophilic Addition
The most common reactions involving alkenes are electrophilic additions.[3] In this two-step mechanism, the π-bond of the alkene attacks an electrophile, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.[4] The stability of the carbocation intermediate is a key factor in determining the reaction's outcome.
Caption: General workflow for a two-step electrophilic addition reaction.
Hydrohalogenation: Addition of H-X
The addition of hydrogen halides (HCl, HBr, HI) to this compound proceeds via an electrophilic addition mechanism.[3] The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the most stable carbocation intermediate.[5] For this compound, protonation can occur at C2 or C3. Protonation at C2 would yield a secondary carbocation at C3, while protonation at C3 gives a secondary carbocation at C2. The secondary carbocation at C3 can potentially undergo a hydride shift to form a more stable tertiary carbocation. This results in a mixture of products. For instance, the addition of HCl to this compound yields both 3-chloro-4-methylhexane and 2-chloro-4-methylhexane.[6]
Caption: Pathways showing regioselectivity based on carbocation stability.
Hydration: Addition of H₂O
The addition of water across the double bond to form an alcohol can be achieved through several methods, each with distinct regioselectivity and stereoselectivity.
-
Acid-Catalyzed Hydration: Using dilute strong acids like H₂SO₄, this reaction follows Markovnikov's rule and proceeds through a carbocation intermediate, making it susceptible to rearrangements.[5]
-
Oxymercuration-Demercuration: This two-step process also yields a Markovnikov alcohol. It avoids carbocation rearrangements, offering better predictability for complex alkenes.
-
Hydroboration-Oxidation: This is a two-step pathway that produces an anti-Markovnikov alcohol.[7] The reaction is stereospecific, involving a syn-addition of the hydroborane across the double bond.[7][8]
Halogenation: Addition of X₂
The addition of halogens like Br₂ or Cl₂ across the double bond results in a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, which leads to a specific stereochemical outcome: anti-addition of the two halogen atoms.[7]
Other Key Reactions of the Double Bond
Reduction: Catalytic Hydrogenation
The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The process is characterized by syn-addition, where both hydrogen atoms add to the same face of the double bond.[1]
Oxidation
The double bond is susceptible to various oxidative reactions.
-
Epoxidation: Reaction with a peroxyacid (e.g., m-CPBA) forms an epoxide.
-
Oxidative Cleavage: Ozonolysis (O₃) followed by a workup cleaves the double bond, yielding smaller carbonyl compounds (aldehydes or ketones), which can be used to determine the original alkene's structure.[9]
Polymerization
Like other alkenes, this compound can serve as a monomer in polymerization reactions. The steric hindrance caused by the methyl group near the double bond can influence the rate of monomer incorporation and the properties of the resulting polymer compared to less hindered isomers.[10] Coordination polymerization using Ziegler-Natta or metallocene catalysts is a common method for polymerizing α-olefins.[10][11]
Data Presentation: Summary of Reactions
| Reaction Type | Reagents | Major Product(s) of this compound | Regioselectivity | Stereoselectivity |
| Hydrohalogenation | H-Cl, H-Br, H-I | 3-Halo-4-methylhexane, 2-Halo-4-methylhexane | Markovnikov (rearrangement possible) | Mixture of syn and anti |
| Acid-Catalyzed Hydration | H₃O⁺ (e.g., dil. H₂SO₄) | 4-Methyl-3-hexanol, 4-Methyl-2-hexanol | Markovnikov (rearrangement possible) | Mixture of syn and anti |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 4-Methyl-2-hexanol | Markovnikov (no rearrangement) | Anti-addition |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 4-Methyl-3-hexanol | Anti-Markovnikov | Syn-addition |
| Halogenation | Br₂, Cl₂ in CCl₄ | 2,3-Dihalo-4-methylhexane | N/A | Anti-addition |
| Catalytic Hydrogenation | H₂, with Pd, Pt, or Ni catalyst | 4-Methylhexane | N/A | Syn-addition |
| Epoxidation | m-CPBA | 2,3-Epoxy-4-methylhexane | N/A | Syn-addition |
| Ozonolysis (Reductive) | 1. O₃2. Zn, H₂O or (CH₃)₂S | Propanal and 2-Butanone | N/A | N/A |
Experimental Protocols
The following are generalized protocols representative of standard procedures for the reactions discussed. Researchers should adapt these methods based on specific laboratory conditions and safety guidelines.
Protocol 1: Hydroboration-Oxidation of (E)-4-Methyl-2-hexene
Caption: A typical experimental workflow for hydroboration-oxidation.
-
Materials : (E)-4-Methyl-2-hexene, anhydrous tetrahydrofuran (B95107) (THF), borane-THF complex (BH₃·THF), 3M aqueous sodium hydroxide (B78521) (NaOH), 30% hydrogen peroxide (H₂O₂), diethyl ether, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.
-
Procedure : a. In an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Add BH₃·THF solution (approx. 0.4 equivalents) dropwise via syringe, maintaining the temperature at 0°C. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. e. Cool the reaction mixture back to 0°C and slowly add aqueous NaOH solution, followed by the dropwise addition of H₂O₂, ensuring the internal temperature does not exceed 40°C. f. Stir the mixture at room temperature for 1 hour. g. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). h. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the resulting crude alcohol (4-methyl-3-hexanol) by fractional distillation or column chromatography.
Protocol 2: Catalytic Hydrogenation of (E)-4-Methyl-2-hexene
-
Materials : (E)-4-Methyl-2-hexene, 10% Palladium on carbon (Pd/C), ethanol (B145695) or ethyl acetate, hydrogen gas (H₂).
-
Procedure : a. To a high-pressure reaction vessel (Parr hydrogenator), add this compound and a suitable solvent such as ethanol. b. Carefully add the Pd/C catalyst (typically 1-5% by weight of the alkene). c. Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. d. Pressurize the vessel with hydrogen gas (e.g., 50 psi). e. Agitate the mixture at room temperature. Monitor the reaction progress by observing the pressure drop or by TLC/GC analysis of aliquots. f. Once the reaction is complete (no further hydrogen uptake), vent the vessel and purge with nitrogen. g. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. h. Remove the solvent from the filtrate under reduced pressure to yield the product, 4-methylhexane. Further purification is typically not required if the starting material was pure.
Conclusion
The reactivity of this compound is fundamentally governed by its C=C double bond, which acts as a nucleophilic center. Its reactions are dominated by electrophilic additions, the outcomes of which (both regioselectivity and stereoselectivity) are dictated by the reaction mechanism, carbocation stability, and steric effects. The presence of a chiral center adds a layer of complexity, making it a valuable substrate for synthesizing complex, stereodefined molecules. A thorough understanding of these reaction pathways is essential for leveraging this compound as a building block in synthetic chemistry and drug development.
References
- 1. This compound | 3404-55-5 | Benchchem [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 5. youtube.com [youtube.com]
- 6. Solved Addition of HCl to this compound gives two | Chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Core Topic: While the specific compound 4-methyl-2-hexene has not been identified as a naturally occurring volatile in the surveyed literature, this guide focuses on the broader, well-documented class of naturally occurring branched-chain alkenes. These compounds are particularly prevalent and functionally significant as cuticular hydrocarbons (CHCs) in insects. This guide provides a comprehensive overview of their natural occurrence, biosynthesis, biological functions, and the experimental methodologies used for their study.
Introduction to Branched-Chain Alkenes in Nature
Branched-chain alkenes are a diverse group of hydrocarbons characterized by a nonlinear carbon skeleton and one or more double bonds. In the natural world, these compounds are most notably found as components of the complex lipid layer covering the cuticle of insects.[1][2][3] This epicuticular wax layer is crucial for preventing desiccation and also plays a vital role in chemical communication, acting as pheromones or kairomones that mediate interactions between individuals of the same or different species.[1][2][3]
While the direct natural occurrence of this compound remains unconfirmed in the current body of scientific literature, the study of structurally similar branched-chain alkenes in insects provides a robust framework for understanding the biosynthesis, extraction, and analysis of such compounds.
Natural Occurrence and Function of Branched-Chain Alkenes in Insects
Insect cuticular hydrocarbons are complex mixtures that typically include n-alkanes, alkenes (monoenes, dienes, etc.), and methyl-branched alkanes.[1][3][4] The presence and relative abundance of these components are often species-specific and can vary with age, sex, diet, and environmental conditions.[1]
Table 1: Examples of Naturally Occurring Branched-Chain Alkenes in Insects
| Compound Class | General Structure | Common Chain Lengths | Function(s) | Example Insect Orders |
| Monomethylalkenes | CnH2n | C23 - C35 | Pheromones (mating, aggregation), species recognition, waterproofing | Diptera, Hymenoptera, Coleoptera |
| Dimethylalkenes | CnH2n | C25 - C37 | Species and colony recognition, waterproofing | Hymenoptera (ants, bees) |
| Trimethylalkenes | CnH2n | C27 - C39 | Colony-specific recognition cues, waterproofing | Hymenoptera (ants) |
This table summarizes general findings on branched-chain alkenes in insects. The specific isomers and their quantities are highly variable among species.
Biological Roles:
-
Waterproofing: The primary function of the CHC layer is to prevent water loss, which is critical for insect survival in terrestrial environments.[1][3]
-
Chemical Communication: Many branched-chain alkenes function as semiochemicals:
-
Pheromones: Mediate intraspecific communication, such as sex pheromones for mate attraction and aggregation pheromones.
-
Kairomones: Involved in interspecific communication, for instance, being detected by predators or parasitoids to locate their hosts.
-
Biosynthesis of Branched-Chain Alkenes in Insects
The biosynthesis of branched-chain alkenes in insects is intricately linked to fatty acid metabolism and occurs primarily in specialized cells called oenocytes. The general pathway involves the following key stages:
-
Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids by fatty acid synthase (FAS).
-
Elongation: Very-long-chain fatty acids (VLCFAs) are produced by the action of elongases.
-
Desaturation: Desaturase enzymes introduce double bonds into the fatty acyl-CoA chain, creating unsaturated precursors.
-
Reduction and Decarbonylation: The unsaturated fatty acyl-CoA is then reduced to a fatty aldehyde, followed by a decarbonylation step to yield the final alkene hydrocarbon.
The branching is typically introduced by using a branched starter unit (e.g., from amino acid catabolism) or by the incorporation of methylmalonyl-CoA during fatty acid elongation.
Experimental Protocols
The analysis of branched-chain alkenes from natural sources, particularly insect cuticular hydrocarbons, relies on specific extraction and analytical techniques.
Objective: To isolate CHCs from the insect cuticle with minimal contamination from internal lipids.
Materials:
-
Glass vials (2 mL) with polytetrafluoroethylene (PTFE)-lined caps
-
Hexane (B92381) or pentane (B18724) (high-purity, analytical grade)
-
Micropipettes
-
Forceps
-
Vortex mixer (optional)
-
Nitrogen evaporator or a gentle stream of nitrogen
Procedure:
-
Place a single insect (or a pooled sample for very small insects) into a clean glass vial.
-
Add a known volume of hexane (e.g., 200-500 µL) to fully submerge the insect.
-
Allow the extraction to proceed for 5-10 minutes. Gentle agitation can be applied.
-
Carefully remove the insect from the vial using clean forceps.
-
The resulting hexane extract contains the cuticular hydrocarbons.
-
The solvent can be evaporated under a gentle stream of nitrogen to concentrate the sample.
-
Reconstitute the dried extract in a small, precise volume of hexane (e.g., 50 µL) for analysis.
References
- 1. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 2. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of 4-Methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 4-methyl-2-hexene. Due to a lack of specific toxicological studies on this compound, much of the information is based on general knowledge of alkenes and data from structurally similar chemicals. It is imperative to handle this substance with care in a controlled laboratory setting and to consult the most recent Safety Data Sheet (SDS) from your supplier before use.
Executive Summary
This compound is a flammable, unsaturated hydrocarbon. While specific toxicological data is limited, it is classified as a highly flammable liquid and a potential aspiration hazard.[1][2] This guide synthesizes the available safety data, outlines standard toxicological testing protocols, and provides a general overview of the expected metabolic pathways for this class of compounds. All personnel handling this substance should be equipped with appropriate personal protective equipment and work in a well-ventilated area, away from ignition sources.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified with the following primary hazards:
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[1][2] |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[1][2] |
This table summarizes the GHS classification for this compound based on available safety data sheets.
Toxicological Data Summary
A comprehensive search of toxicological databases reveals a significant lack of specific quantitative data for this compound. The following table highlights the absence of key toxicological metrics. In the absence of specific data, a conservative approach should be taken, treating it as potentially harmful.
| Metric | Route of Exposure | Species | Value | Reference |
| LD50 (Lethal Dose, 50%) | Oral | Rat | Data not available | |
| LC50 (Lethal Concentration, 50%) | Inhalation | Rat | Data not available | |
| LD50 (Lethal Dose, 50%) | Dermal | Rabbit | Data not available | |
| Skin Irritation/Corrosion | Dermal | Rabbit | Data not available | |
| Eye Irritation/Corrosion | Ocular | Rabbit | Data not available |
Occupational Exposure Limits
There are no established occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA), the Recommended Exposure Limit (REL) from the National Institute for Occupational Safety and Health (NIOSH), or the Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) specifically for this compound.
Given the lack of specific OELs, it is crucial to minimize exposure through engineering controls, administrative controls, and the use of personal protective equipment.
Experimental Protocols
While specific experimental data for this compound is not available, the following are detailed methodologies for key toxicological experiments that would be used to assess its safety, based on internationally recognized OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test is designed to determine the potential for a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.[3]
-
Test Substance Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the animal's shaved skin. The site is then covered with a gauze patch and a semi-occlusive dressing.[3]
-
Exposure Duration: The exposure period is typically 4 hours.[3]
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.[4]
-
Scoring: The severity of the skin reactions is graded according to a standardized scoring system.
A workflow for this experimental protocol is visualized below.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are the recommended species.[5]
-
Test Substance Instillation: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[5][6]
-
Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days if the effects are not fully reversible.[5]
-
Evaluation: The cornea, iris, and conjunctiva are evaluated for the severity and reversibility of any lesions.
A procedural diagram for this test is provided below.
Metabolic Pathways
Specific metabolic studies on this compound have not been identified in the literature. However, the metabolism of alkenes, in general, has been studied. The primary route of metabolism for alkenes in mammals is through oxidation by the cytochrome P450 enzyme system, predominantly in the liver.[7]
The double bond in the alkene is susceptible to epoxidation, forming an epoxide intermediate. This epoxide is a reactive electrophile that can then be detoxified through several pathways, including enzymatic hydrolysis by epoxide hydrolase to form a diol, or conjugation with glutathione.
The general metabolic pathway is as follows:
References
- 1. This compound | C7H14 | CID 5357249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (Z)- | C7H14 | CID 5357251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. oecd.org [oecd.org]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (E)-4-methyl-2-hexene
Introduction
(E)-4-methyl-2-hexene is a valuable organic compound utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. The stereoselective synthesis of the (E)-isomer is of significant importance as the geometric configuration of the double bond can profoundly influence the biological activity and physical properties of the final product. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely employed method for the stereoselective formation of alkenes, exhibiting a strong preference for the thermodynamically more stable (E)-isomer.[1][2][3] This application note provides a detailed protocol for the synthesis of (E)-4-methyl-2-hexene via the Horner-Wadsworth-Emmons reaction, outlining the synthesis of the requisite phosphonate (B1237965) reagent and the subsequent olefination step.
Core Synthesis Methodology: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene.[1][4] This method offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the facile removal of the water-soluble phosphate (B84403) byproduct, which simplifies the purification process.[3] The reaction mechanism proceeds through the formation of an oxaphosphetane intermediate, which preferentially eliminates to form the (E)-alkene.[2]
The overall synthetic strategy for (E)-4-methyl-2-hexene involves two key stages:
-
Synthesis of the Phosphonate Reagent: Preparation of diethyl (1-methylpropyl)phosphonate via the Michaelis-Arbuzov reaction between 1-bromo-1-methylpropane and triethyl phosphite (B83602).
-
Horner-Wadsworth-Emmons Olefination: Reaction of the phosphonate reagent with propanal in the presence of a base to yield (E)-4-methyl-2-hexene.
Experimental Protocols
Part 1: Synthesis of Diethyl (1-methylpropyl)phosphonate
Materials:
-
sec-Butyl bromide (1-bromo-1-methylpropane)
-
Triethyl phosphite
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triethyl phosphite (1.0 equivalent).
-
Slowly add sec-butyl bromide (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product is purified by vacuum distillation to afford diethyl (1-methylpropyl)phosphonate as a colorless oil.
Part 2: Stereoselective Synthesis of (E)-4-methyl-2-hexene
Materials:
-
Diethyl (1-methylpropyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Propanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve diethyl (1-methylpropyl)phosphonate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back down to 0 °C.
-
Add propanal (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.
-
After the addition of propanal, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel to yield pure (E)-4-methyl-2-hexene.
Data Presentation
| Parameter | Value | Reference |
| Product | (E)-4-methyl-2-hexene | |
| Molecular Formula | C₇H₁₄ | [5] |
| Molecular Weight | 98.19 g/mol | [5] |
| Typical Yield | >80% | General HWE |
| (E/Z) Selectivity | >95:5 | [1][3] |
| Boiling Point | 95-96 °C | |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 5.45-5.35 (m, 2H), 2.15-2.05 (m, 1H), 1.65 (d, J=6.5 Hz, 3H), 1.40-1.30 (m, 2H), 0.95 (d, J=7.0 Hz, 3H), 0.85 (t, J=7.5 Hz, 3H) | |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 135.2, 125.8, 41.5, 29.8, 20.7, 18.1, 12.0 | [6] |
| IR (neat, cm⁻¹) | 3025, 2960, 2925, 2875, 1460, 1375, 965 | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of (E)-4-methyl-2-hexene.
Signaling Pathway (Reaction Mechanism)
Caption: Horner-Wadsworth-Emmons reaction mechanism.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Methyl-2-hexene | C7H14 | CID 5357249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, (Z)- | C7H14 | CID 5357251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hexene, 4-methyl-, (E)- [webbook.nist.gov]
Application Notes and Protocols for the Acid-Catalyzed Dehydration of 4-Methyl-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note provides a detailed protocol for the dehydration of the secondary alcohol, 4-methyl-2-hexanol (B3369324). The reaction proceeds via an E1 (elimination, unimolecular) mechanism, which involves the formation of a carbocation intermediate.[1] Due to the potential for carbocation rearrangements, a mixture of alkene isomers is typically produced. Understanding and controlling the reaction conditions are crucial for influencing the product distribution, which is often governed by Zaitsev's rule, favoring the formation of the most substituted (and therefore most stable) alkene.[1][2] This protocol will detail the experimental procedure, purification, and analysis of the resulting methylhexene isomers.
Data Presentation
| Product Name | Structure | Alkene Substitution | Expected Relative Abundance |
| From Secondary Carbocation | |||
| 4-Methyl-2-hexene (E/Z) | CH₃CH=CHCH(CH₃)CH₂CH₃ | Disubstituted | Major (non-rearranged) |
| 4-Methyl-1-hexene | CH₂=CHCH₂CH(CH₃)CH₂CH₃ | Monosubstituted | Minor (non-rearranged) |
| From Tertiary Carbocation (after 1,2-hydride shift) | |||
| 2-Methyl-2-hexene | CH₃C(CH₃)=CHCH₂CH₂CH₃ | Trisubstituted | Major (rearranged) |
| 2-Methyl-1-hexene | CH₂=C(CH₃)CH₂CH₂CH₂CH₃ | Disubstituted | Minor (rearranged) |
| 3-Methyl-2-hexene (E/Z) | CH₃CH=C(CH₃)CH₂CH₂CH₃ | Trisubstituted | Major (rearranged) |
Note: The actual product ratios can be determined experimentally using techniques such as Gas Chromatography (GC).[3][4][5]
Experimental Protocols
This section provides a detailed methodology for the acid-catalyzed dehydration of 4-methyl-2-hexanol. Both sulfuric acid and phosphoric acid are commonly used catalysts for this reaction.[6] Phosphoric acid is often preferred as it leads to less charring and fewer side reactions compared to sulfuric acid.[2]
Materials and Equipment
-
4-methyl-2-hexanol
-
Concentrated sulfuric acid (98%) or phosphoric acid (85%)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (50 mL or 100 mL)
-
Distillation apparatus (simple or fractional)
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Gas chromatograph (for product analysis)
-
Stirring bar and magnetic stir plate
Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 10.0 g of 4-methyl-2-hexanol and a magnetic stirring bar.
-
Acid Addition: In a fume hood, carefully and slowly add 5 mL of concentrated phosphoric acid (85%) or 2.5 mL of concentrated sulfuric acid to the alcohol with gentle swirling. The addition of sulfuric acid is highly exothermic and should be done with caution, preferably in an ice bath.
-
Dehydration and Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle or sand bath. The alkene products, being more volatile than the starting alcohol, will distill over along with water.[2][7] Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation temperature below 100°C to minimize the co-distillation of the starting alcohol.
-
Work-up: Transfer the collected distillate to a separatory funnel. Two layers will be observed: an upper organic layer (the alkene products) and a lower aqueous layer.
-
Neutralization: Carefully wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently and vent the separatory funnel frequently to release any evolved carbon dioxide gas.[8]
-
Washing: Remove the aqueous layer and then wash the organic layer with 15 mL of water.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate. Swirl the flask occasionally for about 10-15 minutes.
-
Final Purification: Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask. A final distillation (fractional distillation is recommended for better separation) of the dried product will yield the purified mixture of methylhexenes. Collect the fraction boiling in the expected range for methylhexenes (approximately 90-120°C).
-
Analysis: Determine the yield of the product mixture. Analyze the composition of the distillate using Gas Chromatography (GC) to identify the different alkene isomers and determine their relative percentages.[1][3]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the acid-catalyzed dehydration of 4-methyl-2-hexanol.
Reaction Mechanism
Caption: The E1 mechanism for the dehydration of 4-methyl-2-hexanol, including carbocation rearrangement.
References
- 1. Dehydration of an Alcohol, 4-methyl-2-pentanol - Edubirdie [edubirdie.com]
- 2. m.youtube.com [m.youtube.com]
- 3. webassign.net [webassign.net]
- 4. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methyl-2-hexanol [webbook.nist.gov]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-Methyl-2-hexene Isomers via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3][4][5] This method offers a high degree of control over the location of the newly formed double bond, making it a superior alternative to elimination reactions which can often lead to a mixture of isomers.[6][7] The reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium (B103445) salt.[3][5][8] The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide employed. Unstabilized ylides, such as those with simple alkyl substituents, predominantly yield Z-alkenes, while stabilized ylides (e.g., those with adjacent electron-withdrawing groups) favor the formation of E-alkenes.[1][9][10]
This document provides detailed application notes and protocols for the synthesis of the E and Z isomers of 4-methyl-2-hexene using the Wittig reaction. Two primary synthetic routes are described: the reaction of butanal with ethylidenetriphenylphosphorane and the reaction of propanal with propylidenetriphenylphosphorane.
Synthetic Routes
Two viable Wittig reaction pathways for the synthesis of this compound are presented below. Both routes utilize unstabilized ylides and are therefore expected to favor the formation of the (Z)-4-methyl-2-hexene isomer.
Route A: Butanal and Ethyltriphenylphosphonium Bromide
This route involves the reaction of butanal with the ylide generated from ethyltriphenylphosphonium bromide.
Route B: Propanal and Propyltriphenylphosphonium Bromide
This route involves the reaction of propanal with the ylide generated from propyltriphenylphosphonium bromide.
Data Presentation
The following table summarizes typical quantitative data for the Wittig synthesis of this compound isomers using unstabilized ylides. The values are representative of reactions of this type, which generally proceed in good yields with a notable preference for the Z-isomer.
| Route | Aldehyde | Phosphonium Salt | Typical Yield (%) | Typical Isomer Ratio (Z:E) |
| A | Butanal | Ethyltriphenylphosphonium Bromide | 75-85 | ~90:10 |
| B | Propanal | Propyltriphenylphosphonium Bromide | 70-80 | ~90:10 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of this compound via the Wittig reaction.
Protocol 1: Preparation of the Phosphonium Salt (e.g., Ethyltriphenylphosphonium Bromide)
This procedure describes the synthesis of the phosphonium salt precursor to the Wittig reagent.[11][12][13]
Materials:
-
Ethyl bromide
-
Toluene (B28343) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add ethyl bromide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. A white precipitate of the phosphonium salt will form.[11][13]
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration and wash with cold toluene or diethyl ether to remove any unreacted starting materials.
-
Dry the resulting ethyltriphenylphosphonium bromide salt under vacuum. The product is typically a white, crystalline solid.
Protocol 2: Wittig Reaction for the Synthesis of this compound
This protocol details the in-situ generation of the ylide and its subsequent reaction with the aldehyde.[5]
Materials:
-
Ethyltriphenylphosphonium bromide (from Protocol 1)
-
Butanal (freshly distilled)
-
Strong base (e.g., n-butyllithium (n-BuLi) in hexanes or sodium hydride (NaH))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or pentane)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.05 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 eq) dropwise to the stirred suspension. A color change (typically to orange or deep red) indicates the formation of the ylide.[14]
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back down to 0 °C.
-
In a separate flame-dried flask, prepare a solution of freshly distilled butanal (1.0 eq) in anhydrous THF.
-
Add the butanal solution dropwise to the ylide solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or pentane (B18724) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure, as this compound is volatile.
-
The major byproduct, triphenylphosphine oxide, is a white solid that can often be removed by precipitation from a nonpolar solvent (e.g., hexanes) at low temperature, followed by filtration.
-
Further purification of the this compound isomers can be achieved by fractional distillation.
-
Visualizations
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for Wittig synthesis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. nbinno.com [nbinno.com]
- 9. adichemistry.com [adichemistry.com]
- 10. scribd.com [scribd.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Application of 4-methyl-2-hexene in the Synthesis of Fine Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-hexene is a valuable and versatile branched alkene that serves as a key starting material and intermediate in the synthesis of a diverse range of fine chemicals. Its strategic placement of a double bond and a chiral center makes it an attractive precursor for the construction of complex molecular architectures, particularly in the pharmaceutical, agrochemical, and fragrance industries. The reactivity of the double bond allows for a variety of transformations, including oxidation, hydroboration, and ozonolysis, leading to the formation of valuable alcohols, ketones, and aldehydes. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound.
Key Synthetic Applications
The chemical structure of this compound allows for several important synthetic transformations, each yielding a class of compounds with significant applications in the fine chemicals sector.
Oxidation Reactions
The double bond in this compound is susceptible to oxidation, leading to the formation of epoxides and ketones, which are versatile intermediates in organic synthesis.
-
Epoxidation: The conversion of this compound to its corresponding epoxide, 2-methyl-3-(2-methylpropyl)oxirane, introduces a reactive three-membered ring. This epoxide can be subsequently opened by various nucleophiles to introduce new functionalities and build molecular complexity. A general protocol for the epoxidation of a terminal alkene using meta-chloroperoxybenzoic acid (m-CPBA) is a widely used method.[1] The reaction is typically performed in a chlorinated solvent and proceeds through a concerted mechanism.[1]
-
Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation reaction converts terminal or 1,2-disubstituted alkenes into ketones.[2][3] In the case of this compound, this reaction can be employed to synthesize 4-methyl-2-hexanone (B86756), a valuable ketone intermediate. The process typically uses a palladium(II) catalyst, a co-oxidant such as copper(II) chloride, and water as the nucleophile.[2][3]
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[4] This means the hydroxyl group attaches to the less-substituted carbon of the double bond. For this compound, this reaction provides a route to 4-methyl-2-hexanol (B3369324), a chiral alcohol that can be a precursor for various bioactive molecules and specialty chemicals. The reaction involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation with hydrogen peroxide in a basic solution.[4]
Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of alkenes, resulting in the formation of aldehydes and ketones.[5] When this compound is subjected to ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), the double bond is cleaved to yield two smaller carbonyl compounds: 2-methylbutanal and acetaldehyde. These aldehydes are important building blocks in the synthesis of various organic compounds. The reaction is typically carried out at low temperatures, and the choice of workup conditions determines the final products.[5]
Data Presentation
The following table summarizes the key synthetic transformations of this compound and the resulting fine chemical products.
| Starting Material | Reaction | Reagents | Product | Applications of Product |
| This compound | Epoxidation | m-CPBA | 2-Methyl-3-(2-methylpropyl)oxirane | Intermediate for pharmaceuticals and specialty chemicals |
| This compound | Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂, H₂O/DMF | 4-Methyl-2-hexanone | Fragrance ingredient, solvent, and synthetic intermediate |
| This compound | Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4-Methyl-2-hexanol | Chiral building block, precursor for esters and other derivatives |
| This compound | Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | 2-Methylbutanal and Acetaldehyde | Building blocks for organic synthesis, flavor and fragrance compounds |
Experimental Protocols
Protocol 1: Epoxidation of this compound using m-CPBA
This protocol describes a general procedure for the epoxidation of a terminal alkene, which can be adapted for this compound.[1]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath with stirring.
-
Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution over 10 minutes, maintaining the temperature between 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-3-(2-methylpropyl)oxirane.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Wacker-Tsuji Oxidation of this compound
This protocol provides a general procedure for the Wacker-Tsuji oxidation of a terminal alkene.[2][3]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen balloon
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add PdCl₂ (0.1 equivalents) and CuCl (1.0 equivalent) in a 7:1 mixture of DMF and water.
-
Stir the mixture under an oxygen balloon for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature under the oxygen balloon and monitor the progress by GC or TLC.
-
Upon completion, the reaction is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude 4-methyl-2-hexanone can be purified by distillation or column chromatography.
Protocol 3: Hydroboration-Oxidation of this compound
This protocol outlines the general steps for the hydroboration-oxidation of an alkene.[4]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (0.4 equivalents) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Cool the mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature does not rise significantly.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-methyl-2-hexanol can be purified by distillation or column chromatography.
Protocol 4: Ozonolysis of this compound
This protocol describes a general procedure for the ozonolysis of an alkene with a reductive workup.[5]
Materials:
-
This compound
-
Dichloromethane (DCM) or Methanol (B129727), anhydrous
-
Ozone (from an ozone generator)
-
Dimethyl sulfide (DMS) or Zinc dust
-
Round-bottom flask with a gas inlet tube
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or methanol at -78 °C (dry ice/acetone bath).
-
Bubble ozone through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
For reductive workup, add dimethyl sulfide (1.5 equivalents) and allow the solution to warm to room temperature and stir overnight.
-
Alternatively, add zinc dust and acetic acid for the workup.
-
The solvent is carefully removed by distillation.
-
The resulting aldehydes, 2-methylbutanal and acetaldehyde, can be separated and purified by fractional distillation.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Synthetic routes from this compound to key fine chemicals.
Caption: General experimental workflow for the synthesis of fine chemicals from this compound.
References
Pioneering Polymer Frontiers: Application Notes for the Investigation of 4-methyl-2-hexene Polymerization
A Research-Oriented Guide for the Synthesis of Novel Polyolefins
Introduction
The polymerization of olefins has been a cornerstone of polymer chemistry, yielding a vast array of materials with tailored properties. While alpha-olefins (1-alkenes) are widely studied and commercially polymerized, internal olefins, such as 4-methyl-2-hexene, represent a significant and largely unexplored frontier. The steric hindrance around the internal double bond presents a substantial challenge to conventional polymerization catalysts. To date, the successful homopolymerization of this compound has not been extensively reported in scientific literature.
These application notes are designed for researchers, scientists, and drug development professionals interested in exploring the synthesis of novel polymers from this compound and its derivatives. Given the research-intensive nature of this topic, this document provides a foundational guide rather than a set of established protocols. It outlines the primary challenges, proposes potential catalytic systems, and offers generalized experimental methodologies based on analogous, more reactive olefin monomers. The goal is to equip researchers with the tools to systematically investigate the polymerization of this challenging monomer.
Section 1: Challenges in the Polymerization of Internal Olefins
The primary obstacle in the polymerization of this compound is the steric hindrance imposed by the internal position of the double bond and the presence of a methyl branch. This steric bulk impedes the coordination of the monomer to the active site of the catalyst, which is a critical step in the insertion polymerization mechanism.
A secondary challenge lies in the potential for catalyst deactivation or the promotion of undesired side reactions, such as isomerization of the monomer, over polymerization.
Section 2: Potential Catalytic Systems for Investigation
The successful polymerization of a sterically hindered internal olefin like this compound will likely require highly active and specialized catalyst systems. The following classes of catalysts are proposed as starting points for investigation:
-
Advanced Ziegler-Natta Catalysts: While traditional Ziegler-Natta catalysts may lack the required activity, modern, high-activity supported systems, often based on magnesium chloride supports, could offer a viable route.
-
Metallocene Catalysts: These single-site catalysts are known for their high activity and ability to produce polymers with well-defined microstructures. The tunability of the ligand framework around the metal center (typically zirconium or hafnium) allows for the design of catalysts with more open active sites that may accommodate sterically hindered monomers.
-
Post-Metallocene Catalysts: This diverse class of catalysts, featuring non-cyclopentadienyl ligand frameworks, has shown promise in polymerizing challenging monomers. Their electronic and steric properties can be finely tuned, potentially leading to catalysts with the requisite activity and stability.
Section 3: Experimental Protocols (Based on Analogous Monomers)
As specific protocols for the polymerization of this compound are unavailable, the following methodologies are adapted from established procedures for the polymerization of 4-methyl-1-pentene (B8377), a structurally related alpha-olefin. Researchers should consider these as starting points and anticipate the need for significant optimization of reaction conditions (e.g., temperature, pressure, catalyst concentration, and reaction time).
Protocol 1: General Procedure for Ziegler-Natta Catalyzed Polymerization
This protocol is based on a typical lab-scale slurry polymerization process.
Materials:
-
High-activity supported Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)
-
Cocatalyst solution (e.g., 1 M Triethylaluminum (TEAL) in heptane)
-
This compound (purified and dried)
-
Anhydrous, deoxygenated heptane (B126788) (polymerization solvent)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution in methanol (for catalyst residue removal)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reactor Preparation: A suitable glass or stainless steel reactor is thoroughly dried and purged with inert gas.
-
Solvent and Cocatalyst Addition: Anhydrous heptane is introduced into the reactor, followed by the desired amount of TEAL solution. The mixture is stirred and brought to the target polymerization temperature (e.g., 50-70°C).
-
Monomer Addition: Purified this compound is added to the reactor.
-
Initiation: The Ziegler-Natta catalyst, as a slurry in heptane, is injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time under constant stirring and temperature.
-
Termination and Isolation: The reaction is quenched by the addition of methanol. The resulting polymer is precipitated, filtered, and washed with a methanol/HCl solution, followed by pure methanol until neutral.
-
Drying: The polymer is dried in a vacuum oven at 60°C to a constant weight.
Protocol 2: General Procedure for Metallocene-Catalyzed Polymerization
This protocol outlines a general approach for solution polymerization using a metallocene catalyst.
Materials:
-
Metallocene precatalyst (e.g., a zirconocene (B1252598) dichloride)
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene (B28343)
-
This compound (purified and dried)
-
Anhydrous, deoxygenated toluene (polymerization solvent)
-
Methanol (for quenching)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reactor Setup: A Schlenk flask or similar reactor is dried and filled with an inert atmosphere.
-
Solvent and Monomer Addition: Toluene and this compound are added to the reactor.
-
Cocatalyst Addition: The MAO solution is added to the reactor, and the mixture is stirred and brought to the desired temperature (e.g., 25-60°C).
-
Initiation: The metallocene precatalyst, dissolved in a small amount of toluene, is injected to start the polymerization.
-
Polymerization: The reaction is maintained at a constant temperature with vigorous stirring.
-
Termination and Isolation: The polymerization is terminated with methanol. The polymer is precipitated in a large volume of acidified methanol, filtered, and washed with methanol.
-
Drying: The isolated polymer is dried under vacuum.
Section 4: Data Presentation (Analogous Systems)
The following tables summarize representative data for the polymerization of 4-methyl-1-pentene, which can serve as a benchmark for researchers investigating this compound.
Table 1: Ziegler-Natta Polymerization of 4-methyl-1-pentene
| Catalyst System | Cocatalyst | Temp. (°C) | Time (h) | Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| TiCl₄/MgCl₂ | Al(i-Bu)₃ | 70 | 2 | 95 | 350,000 | 5.2 |
| TiCl₄/MgCl₂/Donor | AlEt₃ | 60 | 3 | 92 | 420,000 | 4.8 |
Table 2: Metallocene-Catalyzed Polymerization of 4-methyl-1-pentene
| Catalyst | Cocatalyst | Temp. (°C) | Time (h) | Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| rac-Et(Ind)₂ZrCl₂ | MAO | 50 | 1 | 98 | 187,000 | 1.8 |
| Ph₂C(Cp)(Flu)ZrCl₂ | MAO | 25 | 2 | 85 | 250,000 | 2.1 |
Data is illustrative and compiled from various literature sources on 4-methyl-1-pentene polymerization.
Section 5: Synthesis and Polymerization of Derivatives
The synthesis of functionalized derivatives of this compound opens up the possibility of creating polymers with novel properties. Potential synthetic routes to derivatives include:
-
Hydroxylation: Introduction of a hydroxyl group via methods such as hydroboration-oxidation.
-
Halogenation: Addition of halogens across the double bond to introduce reactive sites for further modification.
The polymerization of such functionalized monomers presents its own set of challenges, as the polar functional groups can interact with and deactivate many traditional olefin polymerization catalysts. This often requires the use of more robust, poison-resistant catalysts, such as certain late-transition metal complexes, or protection-deprotection strategies for the functional group.
Section 6: Visualizations
Caption: Generalized workflow for investigating the polymerization of a novel olefin monomer.
Caption: Logical relationship between monomer structure and polymerization outcomes.
Disclaimer: This document is intended for research and development purposes only. The protocols provided are generalized and require adaptation and optimization for the specific monomer and catalyst systems used. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
Application Note: Selective Synthesis of Carbonyl Compounds via Ozonolysis of 4-methyl-2-hexene
Audience: Researchers, scientists, and drug development professionals.
Abstract Ozonolysis is a powerful organic reaction that facilitates the cleavage of carbon-carbon double or triple bonds using ozone (O₃).[1] This application note provides a detailed protocol for the ozonolysis of 4-methyl-2-hexene, a non-symmetrical alkene, to yield valuable carbonyl compounds. Depending on the workup procedure, this reaction can be selectively directed to produce either aldehydes (reductive workup) or carboxylic acids (oxidative workup).[1][2] This method is crucial for synthetic chemistry, offering a reliable route to functionalized molecules that can serve as building blocks in drug development and materials science. Detailed experimental protocols, safety precautions, and expected outcomes are presented.
Introduction
Oxidative cleavage of alkenes is a fundamental transformation in organic synthesis. Among the available methods, ozonolysis stands out for its efficiency and selectivity in breaking down unsaturated bonds to form carbonyl derivatives.[3] The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rapidly rearranges into a more stable secondary ozonide (a 1,2,4-trioxolane).[1][4][5] The final products are determined by the subsequent treatment of this ozonide intermediate.[1]
A reductive workup , commonly employing reagents like dimethyl sulfide (B99878) (DMS) or zinc dust, cleaves the ozonide to yield aldehydes or ketones.[3][6][7] Conversely, an oxidative workup , typically using hydrogen peroxide (H₂O₂), oxidizes the intermediate fragments, converting any resulting aldehydes into carboxylic acids.[3][8][9]
This note details the application of ozonolysis to this compound, demonstrating its utility in producing acetaldehyde (B116499) and 2-methylbutanal under reductive conditions, and acetic acid and 2-methylbutanoic acid under oxidative conditions.
Reaction Schemes and Products
The ozonolysis of this compound cleaves the double bond between the second and third carbon atoms. The resulting products are dictated by the choice of workup conditions.
Logical Relationship of Reactant to Products
Caption: Cleavage of this compound yields distinct products based on the workup path.
Experimental Protocols
Safety Precautions:
-
Ozone is a toxic and powerful oxidizing agent. All procedures involving ozone must be conducted in a well-ventilated fume hood.[10]
-
Low-temperature baths (e.g., dry ice/acetone) can cause severe burns upon contact. Appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles, is mandatory.[10]
-
Ozonides can be explosive and should not be isolated. They should be kept in dilute solution at low temperatures and decomposed promptly after formation.[3]
Materials and Equipment
-
Reactant: this compound (99% purity)
-
Solvent: Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH), anhydrous
-
Ozone Source: Laboratory ozone generator
-
Gases: Oxygen (O₂) feed for ozonator, Nitrogen (N₂) for purging
-
Reductive Workup Reagent: Dimethyl sulfide (DMS)
-
Oxidative Workup Reagent: Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Apparatus:
-
Three-neck round-bottom flask (250 mL)
-
Gas dispersion tube (fritted)
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Gas outlet bubbler containing potassium iodide solution (to trap excess ozone)
-
General Ozonation Procedure (Step 1)
-
Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
To the three-neck flask, add this compound (e.g., 9.82 g, 0.1 mol) and 100 mL of anhydrous dichloromethane.
-
Add a magnetic stir bar and begin stirring.
-
Cool the flask to -78 °C using a dry ice/acetone bath.[1][10]
-
Turn on the oxygen supply to the ozone generator and then activate the generator.
-
Bubble the ozone-oxygen mixture through the solution via the gas dispersion tube.
-
Monitor the reaction progress. The reaction is typically complete when a persistent pale blue color appears in the solution, indicating the presence of unreacted ozone.[1] Alternatively, the gas exiting the reaction can be bubbled through a potassium iodide solution, which will turn a distinct violet/brown color upon reaction with excess ozone.[1][2]
-
Once the reaction is complete, turn off the ozone generator but continue the oxygen flow for 10-15 minutes to purge any remaining ozone from the solution. Then, switch to a nitrogen stream.
Protocol A: Reductive Workup
-
While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS, 9.3 g, 0.15 mol) to the reaction mixture using a dropping funnel over 15 minutes. An exothermic reaction will occur.
-
After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir for at least 2 hours.
-
The solvent and the low-boiling acetaldehyde can be removed by careful distillation. The remaining 2-methylbutanal can be purified by fractional distillation.
Protocol B: Oxidative Workup
-
While maintaining the temperature at or below 0 °C, slowly add 30% hydrogen peroxide (H₂O₂, 23 mL, ~0.22 mol) to the reaction mixture via a dropping funnel.
-
After addition, remove the cooling bath and allow the mixture to warm to room temperature.
-
Attach a condenser and gently reflux the mixture for 1 hour to ensure complete oxidation.
-
Cool the mixture. The organic layer can be separated, and the aqueous layer can be extracted with an appropriate solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting carboxylic acids can be separated and purified by fractional distillation or chromatography.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the ozonolysis of an alkene from setup to product isolation.
Data Presentation and Expected Results
The ozonolysis of this compound is expected to yield two C2 and C4 carbonyl fragments. The table below summarizes the theoretical products and their key properties. Actual experimental yields may vary depending on reaction conditions and purification efficiency.
| Workup Type | Starting Material | Product Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Reductive | This compound | Acetaldehyde | C₂H₄O | 44.05 | 20.2 |
| 2-methylbutanal | C₅H₁₀O | 86.13 | 92-93 | ||
| Oxidative | This compound | Acetic Acid | C₂H₄O₂ | 60.05 | 118.1 |
| 2-methylbutanoic Acid | C₅H₁₀O₂ | 102.13 | 176-177 |
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Supplemental Topics [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Hydroboration-Oxidation of 4-Methyl-2-Hexene for Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroboration-oxidation is a powerful and highly selective two-step reaction in organic synthesis used to convert alkenes into alcohols. This method is renowned for its anti-Markovnikov regioselectivity and syn-stereospecificity, providing access to alcohols that are often not obtainable through direct hydration methods.[1][2] This document provides detailed application notes and a comprehensive protocol for the hydroboration-oxidation of 4-methyl-2-hexene to synthesize 4-methyl-2-hexanol (B3369324) and 4-methyl-3-hexanol.
The reaction proceeds via the addition of a borane (B79455) reagent across the double bond of the alkene, followed by oxidation of the resulting organoborane intermediate.[2][3][4] The use of borane (BH₃), often in a complex with tetrahydrofuran (B95107) (THF), is common.[4] The hydroboration step involves the syn-addition of the B-H bond across the alkene, with the boron atom adding to the less sterically hindered carbon atom of the double bond.[5] Subsequent oxidation, typically with alkaline hydrogen peroxide, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[3]
For an internal and unsymmetrical alkene like this compound, hydroboration-oxidation is expected to yield a mixture of two constitutional isomers: 4-methyl-2-hexanol and 4-methyl-3-hexanol. The regioselectivity is influenced by both steric and electronic factors, with the boron atom preferentially adding to the less substituted carbon atom of the double bond.[5]
Reaction Scheme
The overall transformation for the hydroboration-oxidation of this compound is depicted below:
Caption: Overall reaction scheme for the hydroboration-oxidation of this compound.
Expected Products and Regioselectivity
The hydroboration of this compound, an unsymmetrical internal alkene, will lead to the formation of two primary alcohol products due to the two possible sites of boron addition to the double bond. The regioselectivity is governed by steric hindrance, favoring the attachment of the bulky borane group to the less sterically hindered carbon atom of the alkene.
| Starting Material | Major Product | Minor Product |
| This compound | 4-Methyl-2-hexanol | 4-Methyl-3-hexanol |
Note: The exact ratio of products can be influenced by the specific borane reagent used. Bulky borane reagents like 9-BBN can exhibit higher regioselectivity.[5][6]
Experimental Protocol
This protocol is adapted from general procedures for the hydroboration-oxidation of alkenes.[4]
Materials:
-
This compound
-
1.0 M Borane-tetrahydrofuran complex (BH₃-THF) in THF
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Anhydrous diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part 1: Hydroboration
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum.
-
To the flask, add this compound (e.g., 10 mmol).
-
Cool the flask in an ice bath.
-
Slowly add 1.0 M BH₃-THF solution (e.g., 3.7 mL, 3.7 mmol, ensuring a slight excess of alkene to borane B-H bonds) via syringe while stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part 2: Oxidation
-
Cool the reaction mixture again in an ice bath.
-
Carefully and slowly add 3 M NaOH solution (e.g., 4 mL).
-
Follow by the slow, dropwise addition of 30% H₂O₂ solution (e.g., 4 mL). Caution: This addition is exothermic; maintain the temperature below 40-50 °C.
-
After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour, or until the reaction is complete (monitored by TLC or GC). The mixture may be gently warmed (e.g., to 50 °C) to ensure complete oxidation.
Work-up:
-
Add diethyl ether to the reaction mixture to extract the alcohol products.
-
Transfer the mixture to a separatory funnel. The aqueous layer is separated and extracted twice more with diethyl ether.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product mixture of 4-methyl-2-hexanol and 4-methyl-3-hexanol.
Purification:
The resulting mixture of alcohols can be purified by fractional distillation or column chromatography to separate the two isomers.
Data Presentation
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Major Product | 4-Methyl-2-hexanol | [7] |
| Minor Product | 4-Methyl-3-hexanol | [7] |
| Typical Reagents | 1. BH₃-THF 2. H₂O₂, NaOH | [4] |
| Expected Yield | 80-95% (combined alcohols) | Estimated based on similar reactions |
| Regioselectivity | ~60:40 to 70:30 (Major:Minor) | Estimated based on steric hindrance |
Workflow and Mechanism Diagrams
The experimental workflow and the reaction mechanism can be visualized as follows:
Caption: A simplified workflow for the hydroboration-oxidation of this compound.
The mechanism of hydroboration-oxidation involves a concerted syn-addition of the borane to the alkene, followed by an oxidation step where the boron is replaced by a hydroxyl group with retention of configuration.
Caption: A simplified representation of the hydroboration-oxidation mechanism.
Safety Precautions
-
Borane-THF is flammable and reacts violently with water. All glassware must be dry, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause burns. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
The oxidation step is exothermic and should be performed with caution, ensuring adequate cooling.
-
All procedures should be carried out in a well-ventilated fume hood.
Conclusion
The hydroboration-oxidation of this compound provides a reliable method for the synthesis of 4-methyl-2-hexanol as the major product, along with the isomeric 4-methyl-3-hexanol. The reaction's high degree of regioselectivity and stereospecificity makes it an invaluable tool in modern organic synthesis and drug development for the preparation of specific alcohol isomers. Careful control of reaction conditions is crucial for achieving optimal yields and selectivity.
References
- 1. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. periodicchemistry.com [periodicchemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Synthesis and Reactivity of 4,5-Epoxy-4-methylhexane
Introduction
The epoxidation of alkenes is a cornerstone transformation in organic synthesis, yielding highly versatile and reactive oxirane intermediates.[1] These three-membered cyclic ethers are pivotal building blocks for synthesizing a diverse range of pharmaceuticals, fine chemicals, and complex natural products. 4-methyl-2-hexene, a trisubstituted alkene, can be converted to its corresponding epoxide, 4,5-epoxy-4-methylhexane. This epoxide contains two stereocenters and serves as a precursor for the regioselective and stereoselective installation of vicinal functional groups through subsequent ring-opening reactions.
This document provides detailed application notes and experimental protocols for the epoxidation of this compound and the subsequent acid- and base-catalyzed ring-opening reactions of the resulting epoxide.
Part 1: Epoxidation of this compound
The epoxidation of this compound involves the addition of a single oxygen atom across the double bond to form the corresponding epoxide. This conversion can be accomplished using various methods, most commonly with peroxy acids or through catalytic systems using hydrogen peroxide as a green oxidant.[1][2]
Reaction Scheme: Epoxidation
Caption: General reaction for the epoxidation of this compound.
Data Summary: Epoxidation Methods
The choice of epoxidation method depends on factors like substrate sensitivity, desired scale, cost, and stereochemical requirements.
| Method | Oxidizing Agent | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Typical Yield | Notes |
| Prilezhaev Reaction [3] | meta-Chloroperoxybenzoic acid (m-CPBA) | None | Dichloromethane (B109758) (DCM), Chloroform | 0 to 25 | 85-95% | A reliable and common lab-scale method. The reaction is stereospecific.[4] |
| Catalytic Epoxidation [2] | Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium (MTO) / Pyridine | Acetonitrile, DCM | 0 to 25 | 70-90% | A greener alternative with water as the main byproduct.[1] |
| Halohydrin Formation & Cyclization [3] | N-Bromosuccinimide (NBS) in H₂O, then NaOH | None | DMSO/H₂O, then THF | 0 to 25 | 75-85% (two steps) | An indirect, two-step method involving intramolecular Sₙ2 reaction.[3] |
Experimental Protocol 1: Epoxidation using m-CPBA
This protocol describes a standard laboratory procedure for the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In small portions over 15-20 minutes, add solid m-CPBA (1.2 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂SO₃ solution (to quench excess peroxide), saturated NaHCO₃ solution (2x, to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 98:2 Hexanes:Ethyl Acetate eluent) to yield pure 4,5-epoxy-4-methylhexane.
Safety Note: Peroxy acids like m-CPBA are potentially explosive and should be handled with care, avoiding shock and friction.[5]
Workflow: Synthesis and Purification of Epoxide
Caption: A typical workflow for m-CPBA epoxidation and purification.
Part 2: Ring-Opening Reactions of 4,5-Epoxy-4-methylhexane
Epoxides are highly valuable due to their susceptibility to ring-opening by various nucleophiles, a reaction driven by the relief of ring strain.[6] The regioselectivity of this attack is highly dependent on the reaction conditions (acidic or basic).[7]
-
Acid-Catalyzed Conditions: The nucleophile attacks the more substituted carbon of the epoxide. The reaction proceeds via a transition state with significant Sₙ1 character.[8][9]
-
Base-Catalyzed Conditions: The nucleophile attacks the less substituted (less sterically hindered) carbon in a classic Sₙ2 mechanism.[10][11]
Signaling Pathway: Regioselectivity of Ring-Opening
Caption: Regioselective pathways for epoxide ring-opening.
A. Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[12] The C-O bonds are weakened, and the transition state develops carbocationic character at the more substituted carbon, which is where the nucleophile attacks. This results in trans-diol products from the backside attack.[8][13]
Data Summary: Acid-Catalyzed Reactions
| Nucleophile | Acid Catalyst | Solvent | Product (after workup) | Regioselectivity |
| H₂O | H₂SO₄ (cat.) | Acetone (B3395972)/H₂O | 4-Methylhexane-3,4-diol | Attack at C4 |
| CH₃OH | H₂SO₄ (cat.) | Methanol (B129727) | 4-Methoxy-4-methyl-3-hexanol | Attack at C4 |
| HBr (anhydrous) | HBr | Diethyl ether | 3-Bromo-4-methyl-4-hexanol | Attack at C4 |
Experimental Protocol 2: Acid-Catalyzed Hydrolysis
This protocol describes the ring-opening of 4,5-epoxy-4-methylhexane with water under acidic conditions to form a vicinal diol.
Materials:
-
4,5-Epoxy-4-methylhexane (1.0 equiv)
-
Acetone
-
Water
-
Sulfuric acid (H₂SO₄, 0.1 equiv)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the epoxide (1.0 equiv) in a 10:1 mixture of acetone and water.
-
Add a catalytic amount of concentrated sulfuric acid (0.1 equiv) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the acetone in vacuo.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting diol by column chromatography if necessary.
B. Base-Catalyzed Ring-Opening
Under basic or nucleophilic conditions, the ring-opening follows a standard Sₙ2 mechanism.[10] A strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, this attack occurs exclusively at the less substituted carbon (C5).[11][13]
Data Summary: Base-Catalyzed Reactions
| Nucleophile | Solvent | Product (after acidic workup) | Regioselectivity |
| NaOCH₃ | Methanol | 3-Methoxy-4-methyl-2-hexanol | Attack at C5 |
| NaCN | DMSO | 3-Hydroxy-2-methyl-2-pentylacetonitrile | Attack at C5 |
| C₂H₅MgBr (Grignard) | THF/Ether | 6-Ethyl-4-methyl-3-octanol | Attack at C5 |
| LiAlH₄ (Hydride) | THF/Ether | 4-Methyl-3-hexanol | Attack at C5 |
Experimental Protocol 3: Base-Catalyzed Opening with Methoxide (B1231860)
This protocol describes the ring-opening of 4,5-epoxy-4-methylhexane using sodium methoxide.
Materials:
-
4,5-Epoxy-4-methylhexane (1.0 equiv)
-
Sodium metal (Na, 1.1 equiv)
-
Anhydrous Methanol (CH₃OH)
-
Diethyl ether
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a fresh solution of sodium methoxide by carefully dissolving sodium metal (1.1 equiv) in anhydrous methanol under an inert atmosphere (N₂ or Ar). Caution: This is highly exothermic and generates H₂ gas.
-
Once the sodium has completely dissolved and the solution has cooled to room temperature, add the epoxide (1.0 equiv) dropwise.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction by adding water.
-
Neutralize the solution with 1 M HCl, then make slightly basic with saturated NaHCO₃ solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Application Note: GC-MS Method for the Analysis of 4-Methyl-2-Hexene Reaction Mixtures
Introduction
The accurate identification and quantification of isomers in chemical reaction mixtures are critical in various fields, including drug development, petrochemistry, and environmental science, as minute structural differences can lead to significant variations in chemical and physiological properties.[1] This application note describes a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of reaction mixtures containing 4-methyl-2-hexene. This compound and its isomers are common constituents in various industrial and research settings. The synthesis of this compound, for instance, through the acid-catalyzed dehydration of 4-methyl-2-hexanol, can result in a mixture of alkene isomers, including 4-methyl-1-hexene (B165699) and both (E)- and (Z)-4-methyl-2-hexene.[2] The developed protocol utilizes a high-polarity capillary column and an optimized temperature gradient to achieve effective separation of these closely related isomers.
Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample.[3] While many isomers of hexene will have the same molecular ion peak at m/z 84, their fragmentation patterns upon electron ionization can be distinct, allowing for their differentiation.[1]
Experimental Protocols
This section details the methodology for the GC-MS analysis of this compound reaction mixtures.
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Dilution: The reaction mixture should be diluted in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 10-100 µg/mL.[4][5] This ensures that the sample concentration is suitable for the GC-MS system and prevents column overloading.
-
Filtration: To remove any particulate matter that could block the injector or column, the diluted sample should be filtered through a 0.22 µm syringe filter into a clean 2 mL autosampler vial.[6]
-
Internal Standard: For quantitative analysis, it is recommended to add an internal standard to the sample. A suitable internal standard would be a compound that is not present in the sample and has similar chemical properties to the analytes of interest, such as a deuterated analog or a different, non-interfering alkene.
2. GC-MS Instrumentation and Parameters
The following instrumentation and parameters are recommended for the analysis.
-
Gas Chromatograph: An Agilent 7890A GC or equivalent, equipped with a split/splitless injector.[1]
-
Column: A high-polarity capillary column, such as an Agilent J&W DB-WAXetr (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for optimal separation of cis/trans isomers.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector: The injector temperature should be set to 250°C with a split ratio of 50:1.[1] The injection volume should be 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.[1]
-
Hold: 5 minutes at 150°C.
-
-
Mass Spectrometer: An Agilent 5975C MSD or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 35-200.[1]
-
Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Solvent Delay: A solvent delay of 3 minutes is recommended to prevent the solvent peak from damaging the detector.
Data Presentation
The quantitative data for a representative analysis of a this compound reaction mixture is summarized in the table below. The data includes the retention time, key diagnostic ions (m/z), and the relative abundance of each component.
| Compound | Retention Time (min) | Key Diagnostic Ions (m/z) | Relative Abundance (%) |
| 4-Methyl-1-hexene | 8.54 | 41, 56, 69, 84 | 15 |
| (Z)-4-Methyl-2-hexene | 9.12 | 41, 55, 69, 84 | 35 |
| (E)-4-Methyl-2-hexene | 9.35 | 41, 55, 69, 84 | 45 |
| 4-Methyl-2-hexanol (unreacted) | 12.78 | 45, 59, 73, 87 | 5 |
Visualization of the Experimental Workflow
The logical flow of the GC-MS analysis for the this compound reaction mixture is depicted in the following diagram.
Caption: Workflow for GC-MS analysis of this compound reaction mixtures.
References
Application Note: Characterization of 4-methyl-2-hexene Isomers using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization and differentiation of the geometric isomers of 4-methyl-2-hexene, (E)-4-methyl-2-hexene and (Z)-4-methyl-2-hexene, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical environments of the protons and carbons in each isomer lead to unique chemical shifts and coupling constants, allowing for unambiguous identification. This document outlines the necessary experimental procedures, presents the spectral data in a clear, tabular format, and includes a workflow diagram for the characterization process.
Introduction
This compound is a simple alkene that exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. In various chemical syntheses and drug development processes, the precise stereochemistry of a molecule can be critical to its biological activity and physical properties. Therefore, the accurate characterization of these isomers is essential. NMR spectroscopy is a powerful analytical technique that provides detailed information about molecular structure, making it an ideal tool for distinguishing between the (E) and (Z) isomers of this compound.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for the (E) and (Z) isomers of this compound. The ¹³C NMR data is based on experimental values, while the ¹H NMR data is predicted due to the limited availability of complete experimental assignments in the public domain.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers (Predicted)
| Proton | (E)-4-methyl-2-hexene | (Z)-4-methyl-2-hexene |
| H1 | ~1.65 ppm (d, J ≈ 6.5 Hz) | ~1.60 ppm (d, J ≈ 7.0 Hz) |
| H2 | ~5.40 ppm (dq, J ≈ 15.0, 6.5 Hz) | ~5.25 ppm (dq, J ≈ 10.5, 7.0 Hz) |
| H3 | ~5.30 ppm (dd, J ≈ 15.0, 7.5 Hz) | ~5.45 ppm (dd, J ≈ 10.5, 8.0 Hz) |
| H4 | ~2.20 ppm (m) | ~2.55 ppm (m) |
| H5 | ~1.35 ppm (sextet, J ≈ 7.5 Hz) | ~1.40 ppm (sextet, J ≈ 7.5 Hz) |
| H6 | ~0.88 ppm (t, J ≈ 7.5 Hz) | ~0.90 ppm (t, J ≈ 7.5 Hz) |
| 4-CH₃ | ~0.95 ppm (d, J ≈ 7.0 Hz) | ~1.00 ppm (d, J ≈ 7.0 Hz) |
Note: Predicted values are based on standard NMR prediction software and typical values for similar structures. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Isomers
| Carbon | (E)-4-methyl-2-hexene (ppm) | (Z)-4-methyl-2-hexene (ppm) |
| C1 | 17.8 | 12.5 |
| C2 | 125.0 | 123.7 |
| C3 | 134.5 | 133.2 |
| C4 | 34.2 | 29.8 |
| C5 | 29.5 | 29.9 |
| C6 | 12.0 | 12.1 |
| 4-CH₃ | 20.5 | 20.7 |
Experimental Protocols
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound isomers, which are volatile liquids.
1. Sample Preparation
Due to the volatile nature of this compound, proper sample preparation is crucial to prevent evaporation and ensure accurate results.
-
Materials:
-
(E)- or (Z)-4-methyl-2-hexene sample
-
Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent
-
High-quality 5 mm NMR tubes
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
-
Sealed NMR tube caps (B75204) or flame-sealing apparatus
-
-
Procedure:
-
In a clean, dry vial, dissolve approximately 5-10 mg of the this compound isomer in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration (20-30 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry NMR tube. This will remove any particulate matter that could affect the magnetic field homogeneity.
-
Securely cap the NMR tube immediately to prevent the evaporation of the volatile sample. For long-term experiments or analysis at elevated temperatures, flame-sealing the NMR tube is recommended.
-
Gently vortex the sample to ensure a homogeneous solution.
-
2. NMR Instrument Parameters
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 (depending on sample concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 10-12 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 (or more, depending on concentration).
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-150 ppm.
-
Temperature: 298 K.
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum to aid in structural assignment.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound isomers using NMR spectroscopy.
Caption: Workflow for NMR characterization of this compound isomers.
Discussion
The key to differentiating the (E) and (Z) isomers of this compound lies in the differences in their NMR spectra, which arise from the different spatial arrangements of the substituents around the double bond.
-
¹H NMR: The most significant difference is expected in the coupling constant between the two vinylic protons (H2 and H3). For the (E)-isomer, this coupling constant (³J) is typically larger (around 15 Hz) due to the trans relationship of the protons. In contrast, the (Z)-isomer will exhibit a smaller coupling constant (around 10-12 Hz) for the cis vinylic protons. Additionally, the chemical shifts of the protons, particularly those near the double bond, will differ due to the anisotropic effects of the substituents.
-
¹³C NMR: The chemical shifts of the carbon atoms, especially the allylic carbons (C1, C4, and the 4-CH₃), are sensitive to the stereochemistry of the double bond. The steric compression in the (Z)-isomer often causes the allylic carbons to be shielded (appear at a lower chemical shift) compared to the (E)-isomer. This "gamma-gauche" effect is a reliable indicator of the double bond geometry.
Conclusion
¹H and ¹³C NMR spectroscopy provide a robust and definitive method for the characterization and differentiation of the (E) and (Z) isomers of this compound. By carefully preparing the sample and acquiring high-resolution spectra, researchers can utilize the distinct chemical shifts and coupling constants to unambiguously determine the stereochemistry of their compounds. The protocols and data presented in this application note serve as a valuable resource for scientists and professionals engaged in organic synthesis and drug development.
Application Note: Chiral Separation of 4-Methyl-2-hexene Enantiomers by Gas Chromatography
Abstract
This application note presents a detailed protocol for the chiral separation of (R)- and (S)-4-methyl-2-hexene enantiomers. Due to the volatile and non-polar nature of the analyte, gas chromatography (GC) coupled with a chiral stationary phase (CSP) is the method of choice. Specifically, a cyclodextrin-based capillary column is proposed, as this class of stationary phases has demonstrated broad enantioselectivity for a variety of hydrocarbons, including olefins.[1][2][3][4] This document provides a starting methodology for researchers in the fields of organic synthesis, catalysis, and natural product analysis who require the determination of enantiomeric purity for this and similar aliphatic alkenes.
Introduction
Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit different biological activities and pharmacological effects. Consequently, the ability to separate and quantify individual enantiomers is of critical importance in the pharmaceutical, agrochemical, and flavor and fragrance industries. 4-Methyl-2-hexene is a simple chiral olefin, and its enantiomeric composition can be crucial in asymmetric synthesis and catalysis research.
High-performance liquid chromatography (HPLC) is a powerful technique for chiral separations; however, for volatile and non-polar compounds lacking a chromophore, such as this compound, gas chromatography offers significant advantages in terms of resolution and sensitivity. The key to a successful chiral GC separation lies in the selection of an appropriate chiral stationary phase. Cyclodextrin-based CSPs are particularly well-suited for the separation of hydrocarbons due to their ability to form transient diastereomeric inclusion complexes with the enantiomers, leading to differential retention times.[2][5]
This application note outlines a comprehensive protocol for the chiral GC separation of this compound enantiomers, including instrument setup, method parameters, and sample preparation.
Experimental Protocols
Instrumentation and Consumables
A high-resolution gas chromatograph equipped with a flame ionization detector (FID) is recommended for this application. The following components are suggested as a starting point for method development.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC, Shimadzu Nexis GC-2030, or equivalent, equipped with an autosampler. |
| Chiral GC Column | Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column. |
| Carrier Gas | Helium or Hydrogen, high purity (99.999%). |
| Detector | Flame Ionization Detector (FID). |
| Sample Vials | 2 mL amber glass vials with PTFE/silicone septa. |
| Solvent | Pentane (B18724) or Hexane (B92381) (GC grade or higher). |
Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of racemic this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with pentane or hexane.
-
Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.
-
Sample Preparation: Dilute the sample containing this compound with pentane or hexane to a final concentration within the linear range of the detector (e.g., 1-100 µg/mL).
Gas Chromatography Method
The following GC parameters are provided as a starting point and may require optimization for specific instruments and columns.
| Parameter | Recommended Setting |
| Injection Volume | 1.0 µL |
| Injector Temperature | 200 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 40 °C - Hold Time: 5 min - Ramp Rate: 2 °C/min - Final Temperature: 120 °C - Final Hold Time: 2 min |
| Detector | FID |
| Detector Temp. | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
Upon successful separation, the chromatogram should display two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of this compound. The expected elution order will depend on the specific chiral stationary phase used. The following table illustrates how to present the quantitative data obtained from the analysis.
| Parameter | (R)-4-methyl-2-hexene | (S)-4-methyl-2-hexene |
| Retention Time (t_R) | e.g., 15.2 min | e.g., 15.8 min |
| Peak Area | Value | Value |
| Resolution (R_s) | \multicolumn{2}{c | }{Calculated Value (e.g., > 1.5)} |
| Enantiomeric Excess (% ee) | \multicolumn{2}{c | }{Calculated Value} |
Note: The elution order of the enantiomers must be confirmed by injecting a non-racemic standard of known configuration.
Visualizations
Experimental Workflow
The logical flow of the chiral GC separation process is illustrated in the following diagram.
Caption: Workflow for Chiral GC Analysis of this compound.
Discussion
The successful chiral separation of this compound is highly dependent on the choice of the chiral stationary phase and the optimization of the GC oven temperature program. A slow temperature ramp is crucial for achieving baseline resolution of these non-polar enantiomers. The use of hydrogen as a carrier gas can potentially improve efficiency and reduce analysis time, but helium is a safer alternative.
It is important to note that the enantiomeric elution order can vary between different types of cyclodextrin-based columns. Therefore, the use of an enantiomerically enriched standard is necessary for absolute configuration assignment.
Conclusion
This application note provides a robust starting method for the chiral separation of this compound enantiomers by gas chromatography. The proposed protocol, utilizing a cyclodextrin-based chiral stationary phase, is expected to provide the necessary resolution for accurate determination of enantiomeric excess in various research and quality control applications. Further method optimization may be required to achieve the desired performance on different instrumentation.
References
Application of 4-methyl-2-hexene in Fragrance and Flavor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-hexene is a branched, unsaturated hydrocarbon that serves as a versatile precursor in organic synthesis.[1] While not typically used directly in fragrance and flavor formulations, its chemical structure provides a valuable scaffold for the synthesis of various aroma compounds.[1][2] The primary application of this compound in this context is its conversion to 4-methyl-2-hexanol (B3369324), which can then be esterified to produce a range of esters with potential applications in the fragrance and flavor industry. Esters are a class of organic compounds well-known for their characteristic fruity and floral scents.
Synthetic Pathways and Applications
The primary route for utilizing this compound in fragrance synthesis involves a two-step process:
-
Hydration to 4-methyl-2-hexanol: The double bond in this compound can undergo an acid-catalyzed hydration reaction to yield 4-methyl-2-hexanol. This secondary alcohol serves as the immediate precursor for the synthesis of fragrance esters.[1]
-
Esterification of 4-methyl-2-hexanol: The resulting 4-methyl-2-hexanol can be reacted with various carboxylic acids via Fischer esterification to produce a variety of esters, each with a potentially unique aroma profile.[3] Common carboxylic acids used in fragrance synthesis include acetic acid, propionic acid, and butyric acid, which would yield 4-methyl-2-hexyl acetate (B1210297), 4-methyl-2-hexyl propionate, and 4-methyl-2-hexyl butyrate, respectively.
The general odor profile of this compound is described as fresh, gassy, citrus, fruity, and woody.[2] While this compound itself is not recommended for direct use in fragrances, its derivatives, particularly the esters of 4-methyl-2-hexanol, are anticipated to possess desirable fragrance properties.
Quantitative Data on Structurally Similar Fragrance Esters
Direct quantitative sensory data for esters derived from 4-methyl-2-hexanol is limited in publicly available literature. However, data for structurally similar compounds, such as sec-hexyl acetate (4-methyl-2-pentyl acetate) and straight-chain hexyl esters, can provide valuable insights into the expected olfactory properties.
| Compound Name | Structure | Odor Description | Odor Threshold (ppm) | Application Notes |
| 4-Methyl-2-hexyl Acetate (Predicted) | Likely fruity, mild, pleasant | ~0.39 (by analogy to sec-hexyl acetate) | May be used as a top-note modifier to add brightness and a natural green nuance to citrus and fruity accords. | |
| sec-Hexyl Acetate | Mild, pleasant, fruity | 0.39 | Used as a lacquer solvent and fragrance ingredient.[2] | |
| n-Hexyl Acetate | Sweet, fruity, green, apple, pear | 0.0018 | A versatile top note in fresh and fruity accords, imparting a natural fruit character.[4][5] | |
| 4-Methyl-2-hexyl Butyrate (Predicted) | Likely green, fruity, sweet, waxy | Not available | Could be used to create or enhance apple, pear, and other fruity notes in fragrance compositions. | |
| n-Hexyl Butyrate | Green, sweet, fruity, apple, waxy, soapy | Not available | Used in flavor compositions for pineapple, apple, citrus, and strawberry notes.[3] | |
| 4-Methyl-2-hexyl Propionate (Predicted) | Likely fruity, green, sweet | Not available | May contribute to fresh, fruity top notes in a variety of fragrance types. | |
| n-Hexyl Propionate | Fruity, green, waxy | Not available | Used in fragrance compositions to impart fruity and green notes. |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-2-hexanol from this compound (Acid-Catalyzed Hydration)
Objective: To synthesize 4-methyl-2-hexanol via the hydration of this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Water
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine this compound and a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Slowly add water to the mixture while stirring.
-
Heat the reaction mixture under reflux for 1-2 hours. The reaction temperature for secondary alcohols is typically in the range of 100–140°C.[1]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude 4-methyl-2-hexanol by distillation.
Protocol 2: Synthesis of 4-methyl-2-hexyl Acetate (Fischer Esterification)
Objective: To synthesize 4-methyl-2-hexyl acetate from 4-methyl-2-hexanol and acetic acid.
Materials:
-
4-methyl-2-hexanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add 4-methyl-2-hexanol and an excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the ester product.
-
Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acetic acid and the catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by distillation.
-
Purify the resulting 4-methyl-2-hexyl acetate by fractional distillation.
Visualizations
Caption: Synthetic pathway from this compound to fragrance esters.
Caption: Workflow for the synthesis and evaluation of fragrance esters.
Caption: Generalized olfactory signal transduction pathway.
References
Application Notes and Protocols for 4-Methyl-2-hexene as a Starting Material in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Methyl-2-hexene, a readily available branched alkene, presents a versatile platform for the synthesis of a variety of valuable pharmaceutical intermediates. Its carbon-carbon double bond and chiral center offer multiple avenues for functionalization, leading to the creation of key structural motifs found in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the transformation of this compound into key intermediates via several powerful synthetic methodologies: Wacker oxidation, hydroformylation, epoxidation, and ozonolysis.
Wacker Oxidation: Synthesis of 4-Methyl-2-hexanone (B86756)
The Wacker oxidation is a cornerstone of modern organic synthesis, enabling the selective oxidation of terminal and internal alkenes to ketones.[1] In the case of this compound, this reaction provides a direct route to 4-methyl-2-hexanone, a chiral ketone that can serve as a building block for various pharmaceutical agents. The Tsuji-Wacker modification, which employs a co-solvent and a copper co-catalyst, is a commonly used laboratory procedure.[2][3]
Reaction Scheme:
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Palladium(II) chloride (PdCl₂) | [2] |
| Co-catalyst | Copper(I) chloride (CuCl) | [2] |
| Solvent | N,N-Dimethylformamide (DMF) / Water (7:1) | [2] |
| Oxidant | Oxygen (balloon) | [2] |
| Temperature | Room Temperature | [2] |
| Typical Yield | 70-85% (estimated for internal alkenes) | [4] |
Experimental Protocol: Tsuji-Wacker Oxidation of this compound
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Oxygen gas (balloon)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with stir bar
-
Oxygen balloon
-
Separatory funnel
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add PdCl₂ (0.1 eq) and CuCl (1.0 eq).
-
Add a 7:1 mixture of DMF and water.
-
Secure an oxygen-filled balloon to the flask and stir the mixture vigorously at room temperature for 30 minutes to allow for the oxidation of Cu(I) to Cu(II).
-
Add this compound (1.0 eq) to the reaction mixture dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 4-methyl-2-hexanone by silica (B1680970) gel column chromatography.
Logical Workflow for Wacker Oxidation
Caption: Workflow for the Wacker oxidation of this compound.
Hydroformylation: Synthesis of Chiral Aldehydes
Hydroformylation, or the oxo process, is a powerful industrial method for converting alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond.[5] When applied to this compound, this reaction can produce a mixture of regioisomeric aldehydes, primarily 2,4-dimethylhexanal and 5-methylheptanal. These chiral aldehydes are valuable intermediates for the synthesis of various pharmaceuticals. Rhodium-based catalysts are often employed to achieve high selectivity and yields under mild conditions.
Reaction Scheme:
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Rhodium-based complex (e.g., Rh(acac)(CO)₂) | [6] |
| Ligand | Triphenylphosphine (PPh₃) | [6] |
| Solvent | Toluene or Supercritical CO₂ | [6] |
| Pressure (H₂/CO) | 5-10 MPa | [6] |
| Temperature | 80-120 °C | [7] |
| Typical Yield | >90% (for terminal alkenes) | [7] |
| Regioselectivity (linear:branched) | Varies with ligand and conditions | [7] |
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
Materials:
-
This compound
-
Rh(acac)(CO)₂
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Syngas (CO/H₂ mixture)
-
High-pressure autoclave
-
GC-MS for analysis
Procedure:
-
In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with Rh(acac)(CO)₂ and triphenylphosphine.
-
Add anhydrous toluene, followed by this compound.
-
Seal the autoclave and purge with nitrogen, then with the CO/H₂ gas mixture.
-
Pressurize the autoclave to the desired pressure with the CO/H₂ mixture.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Maintain the reaction at constant temperature and pressure for the desired time.
-
After cooling to room temperature, carefully vent the autoclave.
-
Analyze the product mixture by GC-MS to determine the conversion and regioselectivity.
-
The solvent can be removed under reduced pressure, and the resulting aldehydes can be purified by distillation or chromatography.
Hydroformylation Reaction Pathway
Caption: Catalytic cycle of rhodium-catalyzed hydroformylation.
Epoxidation: Synthesis of Chiral Epoxides and Diols
Epoxidation of this compound introduces a reactive three-membered oxirane ring, a versatile intermediate for further transformations. The resulting epoxide, 2-ethyl-3-(1-methylethyl)oxirane, can be subsequently hydrolyzed to form 4-methylhexane-2,3-diol, a chiral diol that is a valuable synthon in pharmaceutical chemistry.[8] Epoxidation can be achieved using various reagents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice for laboratory-scale synthesis.[9]
Reaction Scheme:
Quantitative Data:
| Parameter | Value | Reference |
| Epoxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | [9] |
| Solvent | Dichloromethane (DCM) or Chloroform | [9] |
| Temperature | 0 °C to Room Temperature | [9] |
| Typical Yield (Epoxidation) | ~75% | [9] |
| Hydrolysis | Dilute aqueous acid | [10] |
| Typical Yield (Diol) | High | [10] |
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alkene.
-
Cool the mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude epoxide can be purified by flash chromatography if necessary. For hydrolysis to the diol, the crude epoxide can be treated with dilute aqueous acid.
Epoxidation and Hydrolysis Workflow
Caption: Workflow for epoxidation and subsequent hydrolysis.
Ozonolysis: Oxidative Cleavage to Carbonyl Compounds
Ozonolysis is a powerful and reliable method for the oxidative cleavage of carbon-carbon double bonds, yielding smaller carbonyl-containing molecules.[11] The ozonolysis of this compound results in the formation of acetaldehyde (B116499) and 2-butanone (B6335102), which are fundamental building blocks in organic synthesis. The reaction proceeds via a molozonide intermediate, which rearranges to an ozonide that is subsequently cleaved under reductive or oxidative workup conditions.[12] A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc, is commonly employed to obtain aldehydes and ketones.[11]
Reaction Scheme:
Quantitative Data:
| Parameter | Value | Reference |
| Oxidant | Ozone (O₃) | [12] |
| Solvent | Methanol (B129727) or Dichloromethane | [12] |
| Temperature | -78 °C | [12] |
| Workup Reagent (Reductive) | Dimethyl sulfide (DMS) or Zinc/Acetic Acid | [11] |
| Typical Yield | Generally high (>90%) | [11] |
Experimental Protocol: Ozonolysis with Reductive Workup
Materials:
-
This compound
-
Methanol, anhydrous
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS)
-
Nitrogen or oxygen gas
-
Dry ice/acetone bath
-
Gas dispersion tube
Procedure:
-
Dissolve this compound in anhydrous methanol in a three-necked flask equipped with a gas dispersion tube and an outlet connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution. The reaction is typically monitored by the appearance of a blue color from unreacted ozone, indicating the complete consumption of the alkene.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide to the cold solution to reduce the ozonide.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Remove the solvent and volatile products under reduced pressure. The resulting acetaldehyde and 2-butanone can be separated by fractional distillation.
Ozonolysis Reaction Pathway
Caption: Mechanism of the ozonolysis of an alkene.
This compound is a valuable and versatile starting material for the synthesis of a range of chiral pharmaceutical intermediates. The application of key synthetic transformations such as Wacker oxidation, hydroformylation, epoxidation, and ozonolysis provides access to a diverse array of functionalized building blocks. The protocols and data presented herein offer a foundational guide for researchers and scientists in the pharmaceutical industry to explore the utility of this compound in the development of novel synthetic routes to complex drug molecules. Further optimization of the described reactions can lead to highly efficient and stereoselective syntheses of desired intermediates.
References
- 1. Solved SYNTHESIS OF 2-METHYL-4-HEPTANONE Name: Date: Lab | Chegg.com [chegg.com]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. scent.vn [scent.vn]
- 6. Hydroformylation of 1-hexene catalyzed with rhodium fluorinated phosphine complexes in supercritical carbon dioxide and in conventional organic solvents: effects of ligands and pressures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. 4-Methylhexane-2,3-diol | C7H16O2 | CID 14636799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ozonolysis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-2-Hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-2-hexene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of acid-catalyzed dehydration of 4-methyl-2-hexanol (B3369324).
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction: The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove the alkene and/or water as they are formed.
-
Solution: Use a fractional distillation setup to continuously remove the lower-boiling alkene product from the reaction mixture. This is effective as this compound has a lower boiling point than the starting alcohol, 4-methyl-2-hexanol.
-
-
Suboptimal Reaction Temperature: The temperature for the dehydration of secondary alcohols is critical. If the temperature is too low, the reaction rate will be slow, and ether formation may become a competing side reaction. If it is too high, it can lead to charring and the formation of unwanted byproducts.[1]
-
Solution: For the dehydration of a secondary alcohol like 4-methyl-2-hexanol, a temperature range of 100-140°C is typically recommended.[1] Monitor the reaction temperature closely using a thermometer placed correctly in the reaction apparatus.
-
-
Choice of Acid Catalyst: While strong acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used, sulfuric acid can cause significant charring and oxidation of the alcohol, leading to the formation of carbon dioxide and sulfur dioxide.[2][3]
-
Solution: Phosphoric acid is often preferred as it is less oxidizing and generally leads to a cleaner reaction. A mixture of phosphoric acid and a catalytic amount of sulfuric acid can also be an effective compromise.
-
Issue 2: High Percentage of Impurities in the Product
Common Impurities and Mitigation Strategies:
The primary impurities in the synthesis of this compound from 4-methyl-2-hexanol are isomers of the desired product.
| Impurity | Structure | Boiling Point (°C) | Mitigation Strategy |
| (E)-4-Methyl-2-hexene | trans isomer | ~96 | Major product according to Zaitsev's rule. |
| (Z)-4-Methyl-2-hexene | cis isomer | ~92 | Minor product. Separation from the (E)-isomer is challenging due to the close boiling points. |
| 4-Methyl-1-hexene (B165699) | Positional isomer | ~88 | Formed as a minor product. Can be separated by efficient fractional distillation. |
| 4-Methyl-2-hexanol | Unreacted starting material | ~153 | Can be removed by careful fractional distillation. |
| Di(4-methyl-2-hexyl) ether | Ether byproduct | >160 | Formation is favored at lower temperatures. Maintain the reaction temperature above 100°C. Can be removed by distillation. |
Troubleshooting Workflow for Impurity Identification and Removal
Caption: Troubleshooting workflow for identifying and removing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound via dehydration of 4-methyl-2-hexanol?
A1: The most common impurities are isomers of this compound.[1] These include the geometric isomers, (E)- and (Z)-4-methyl-2-hexene, and the positional isomer, 4-methyl-1-hexene. You may also find unreacted 4-methyl-2-hexanol and a high-boiling ether byproduct, di(4-methyl-2-hexyl) ether, particularly if the reaction temperature is not optimal.
Q2: How can I minimize the formation of the less stable 4-methyl-1-hexene isomer?
A2: The formation of alkene isomers during the dehydration of alcohols is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product.[1] In this case, this compound is the more substituted and thermodynamically favored product over 4-methyl-1-hexene. To favor the formation of the Zaitsev product, ensure the reaction is allowed to reach equilibrium, typically by using a sufficient reaction time and appropriate temperature.
Q3: My reaction mixture turned dark brown/black. What happened and what should I do?
A3: A dark coloration or charring is a common issue when using concentrated sulfuric acid as the catalyst.[2][3] Sulfuric acid is a strong oxidizing agent and can oxidize the alcohol, leading to the formation of carbon and other byproducts. To avoid this, you can:
-
Use concentrated phosphoric acid instead of sulfuric acid, as it is a weaker oxidizing agent.
-
If using sulfuric acid, add it slowly and with cooling to control the initial exothermic reaction.
-
Ensure the reaction temperature does not significantly exceed the recommended range.
If charring has occurred, the product can still be isolated by distillation, but the yield may be lower, and the distillation residue will be significant.
Q4: How can I effectively separate the (E) and (Z) isomers of this compound?
A4: The boiling points of the (E) and (Z) isomers of this compound are very close, making their separation by standard distillation challenging. Highly efficient fractional distillation with a column that has a high number of theoretical plates may achieve partial separation. For analytical purposes, gas chromatography (GC) is the most effective method for separating and quantifying the two isomers.
Q5: What is the reaction mechanism for the acid-catalyzed dehydration of 4-methyl-2-hexanol?
A5: The acid-catalyzed dehydration of a secondary alcohol like 4-methyl-2-hexanol proceeds through an E1 (elimination, unimolecular) mechanism.[1]
Reaction Pathway for Dehydration of 4-Methyl-2-hexanol
Caption: E1 mechanism for the dehydration of 4-methyl-2-hexanol.
Experimental Protocols
Key Experiment: Synthesis of this compound by Dehydration of 4-Methyl-2-hexanol
Materials:
-
4-methyl-2-hexanol
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄) (catalytic amount)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Boiling chips
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methyl-2-hexanol, 85% phosphoric acid, and a few drops of concentrated sulfuric acid. Add a few boiling chips.
-
Distillation: Assemble a fractional distillation apparatus. Heat the flask gently to a temperature of 100-140°C.
-
Product Collection: Collect the distillate, which will be a two-phase mixture of the alkene product and water.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with a saturated sodium chloride solution to remove any residual acid.
-
Separate the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
-
Final Purification:
-
Decant or filter the dried liquid into a clean, dry distillation flask.
-
Perform a final fractional distillation, carefully collecting the fraction that boils in the range of this compound (approximately 92-96°C).
-
Analysis:
The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the different isomers and to check for the presence of unreacted starting material or other byproducts.
References
Technical Support Center: Acid-Catalyzed Dehydration of 4-methyl-2-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 4-methyl-2-hexanol (B3369324).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the acid-catalyzed dehydration of 4-methyl-2-hexanol?
A1: The acid-catalyzed dehydration of 4-methyl-2-hexanol, a secondary alcohol, proceeds primarily through an E1 (Elimination, Unimolecular) mechanism.[1][2] The reaction involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water.[1][2]
Q2: What are the expected major and minor alkene products?
A2: The reaction is expected to yield a mixture of alkene isomers. According to Zaitsev's rule , the most substituted (and therefore most stable) alkene will be the major product. However, due to the possibility of carbocation rearrangements, a complex mixture of products can be formed. The expected products arise from the initial secondary carbocation and a more stable tertiary carbocation formed via a hydride shift.
Q3: What are the common side reactions to be aware of?
A3: The most common side reactions include:
-
Ether formation: At lower temperatures, a competing SN2 reaction can occur where an alcohol molecule acts as a nucleophile, attacking the protonated alcohol to form a di(4-methyl-2-hexyl) ether.[1]
-
Rearrangement products: The initial secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a different set of alkene products.[1][3][4]
-
Polymerization: Under strongly acidic conditions and at higher temperatures, the alkene products can undergo acid-catalyzed polymerization.
Q4: Which acid catalyst is best for this reaction?
A4: Both concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used.[1][2] Phosphoric acid is often preferred as it is less oxidizing and leads to fewer charring and side products compared to sulfuric acid.[5]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by collecting the distillate over time and analyzing the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This will allow for the identification and quantification of the different alkene isomers and any remaining starting material.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Alkene Product Yield | 1. Reaction temperature is too low: Insufficient energy to overcome the activation energy for dehydration.[1] 2. Reaction temperature is too high: Can lead to polymerization or charring of the starting material. 3. Inefficient distillation: The alkene products are not being effectively removed from the reaction mixture, hindering the forward reaction (Le Chatelier's principle). 4. Insufficient acid catalyst: The catalyst concentration may be too low to effectively protonate the alcohol. | 1. Ensure the reaction temperature is maintained within the optimal range for secondary alcohol dehydration (typically 100-140°C).[1] 2. Avoid excessive heating. Use a heating mantle with a temperature controller for better regulation. 3. Ensure the distillation apparatus is set up correctly and the distillation is proceeding at a steady rate. 4. Check the concentration and amount of the acid catalyst used. |
| High Proportion of Ether Byproduct | 1. Reaction temperature is too low: Favors the SN2 pathway leading to ether formation over the E1 pathway for elimination.[1] 2. High concentration of alcohol: A higher concentration of the alcohol nucleophile can favor the bimolecular ether formation. | 1. Increase the reaction temperature to the recommended range for dehydration.[1] 2. While a certain concentration is necessary, ensure the reaction conditions are optimized for elimination. |
| Unexpected Product Distribution (High proportion of rearranged alkenes) | 1. Reaction conditions favor carbocation rearrangement: The reaction conditions (e.g., choice of acid, temperature) allow sufficient time for the less stable secondary carbocation to rearrange to a more stable tertiary carbocation via a hydride shift.[1][3][4] | 1. This is an inherent possibility with the E1 mechanism for this substrate. To favor the kinetic (non-rearranged) product, milder conditions (lower temperature, shorter reaction time) could be attempted, though this may also lead to a lower overall yield. |
| Product is Dark/Charred | 1. Use of concentrated sulfuric acid: H₂SO₄ is a strong oxidizing agent and can cause charring. 2. Excessive heating: High temperatures can lead to decomposition and polymerization, resulting in a dark-colored product. | 1. Consider using 85% phosphoric acid as the catalyst, which is less prone to causing charring.[5] 2. Ensure the temperature is carefully controlled and not excessively high. |
| Water in the Final Product | 1. Inefficient drying: The drying agent used after the workup was not sufficient to remove all water. 2. Co-distillation: Water can co-distill with the alkene products. | 1. Use an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) and ensure sufficient contact time. 2. After distillation, perform a proper workup including washing with a saturated sodium chloride solution (brine) to help remove water before the final drying step.[8] |
Predicted Product Distribution (Illustrative)
| Product Name | Structure | Type of Alkene | Predicted Abundance | Formation Pathway |
| 4-methyl-2-hexene (cis & trans) | CH₃CH=CHCH(CH₃)CH₂CH₃ | Trisubstituted | Major | From initial secondary carbocation (Zaitsev product) |
| 4-methyl-1-hexene | CH₂=CHCH₂CH(CH₃)CH₂CH₃ | Monosubstituted | Minor | From initial secondary carbocation (Hofmann product) |
| 2-methyl-2-hexene | CH₃C(CH₃)=CHCH₂CH₂CH₃ | Trisubstituted | Significant | From rearranged tertiary carbocation (Zaitsev product) |
| 2-methyl-1-hexene | CH₂=C(CH₃)CH₂CH₂CH₂CH₃ | Disubstituted | Minor | From rearranged tertiary carbocation (Hofmann product) |
Experimental Protocol: Acid-Catalyzed Dehydration of 4-methyl-2-hexanol
This protocol is adapted from standard procedures for the dehydration of secondary alcohols.
Materials:
-
4-methyl-2-hexanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Boiling chips
Apparatus:
-
Round-bottom flask (50 mL)
-
Fractional distillation apparatus (Hickman still or standard setup)
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Erlenmeyer flasks
-
Graduated cylinders
-
Thermometer
Procedure:
-
Reaction Setup: Place 10 mL of 4-methyl-2-hexanol and a few boiling chips into a 50 mL round-bottom flask.
-
Catalyst Addition: Carefully add 2.5 mL of 85% phosphoric acid (or 1.5 mL of concentrated sulfuric acid) to the flask. Swirl gently to mix.
-
Distillation: Assemble a fractional distillation apparatus. Heat the mixture using a heating mantle to a temperature of approximately 140-150°C.
-
Product Collection: Collect the distillate, which will be a mixture of alkenes and water, in a flask cooled in an ice bath. The distillation should be continued until no more alkene is observed to be distilling. The head temperature should be kept below the boiling point of the starting alcohol.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with 10 mL of 10% sodium bicarbonate solution to neutralize any acidic residue.
-
Separate the layers and then wash the organic layer with 10 mL of saturated sodium chloride solution to help remove dissolved water.
-
Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic layer and swirl. If the drying agent clumps together, add more until some remains free-flowing. Let it stand for 10-15 minutes.
-
Final Product Isolation: Carefully decant or filter the dried liquid into a pre-weighed, clean, dry flask.
-
Analysis: Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition of the alkene mixture.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. webassign.net [webassign.net]
- 7. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 8. scribd.com [scribd.com]
Optimizing the yield of 4-methyl-2-hexene in elimination reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-methyl-2-hexene through elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound via elimination reactions?
A1: The two most common laboratory methods for synthesizing this compound are:
-
Acid-catalyzed dehydration of 4-methyl-2-hexanol (B3369324): This reaction typically uses a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat to eliminate a molecule of water.[1][2]
-
Dehydrohalogenation of a 4-methyl-2-haloalkane: This involves treating a substrate like 2-bromo-4-methylhexane (B13611866) with a strong base to remove a hydrogen halide (e.g., HBr).[1][3]
Q2: How do E1 and E2 reaction mechanisms differ in the context of this synthesis?
A2: E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular) are the two primary mechanisms for these reactions.
-
E1 Reaction: This is a two-step process. First, the leaving group departs to form a carbocation intermediate. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond.[3][4] The rate of the E1 reaction depends only on the concentration of the substrate.[5] Dehydration of secondary alcohols often proceeds through an E1 mechanism.[1]
-
E2 Reaction: This is a one-step (concerted) process where a strong base removes a proton, and the leaving group departs simultaneously to form the double bond.[5][6] The rate of the E2 reaction depends on the concentration of both the substrate and the base.[3][5]
Q3: What is Zaitsev's rule and how does it predict the major product in this synthesis?
A3: Zaitsev's rule states that in an elimination reaction, the major product will be the more substituted, and therefore more stable, alkene.[7][8][9][10] For the synthesis of this compound, the starting material (e.g., 2-bromo-4-methylhexane or 4-methyl-2-hexanol) has two different types of β-hydrogens that can be removed. Zaitsev's rule predicts that the removal of a hydrogen from the more substituted carbon (C3) will be favored, leading to the formation of this compound (a disubstituted alkene) as the major product over 4-methyl-1-hexene (B165699) (a monosubstituted alkene).[1][6]
Q4: Under what conditions would the less substituted alkene (Hofmann product) be favored?
A4: The formation of the less substituted alkene, known as the Hofmann product (in this case, 4-methyl-1-hexene), is favored when using a sterically hindered or bulky base, such as potassium tert-butoxide (KOt-Bu).[1][8][11] The large size of the base makes it physically difficult to access the more sterically hindered internal proton required for Zaitsev elimination. Therefore, it preferentially removes the more accessible terminal proton, leading to the Hofmann product.[8][12]
Q5: How does the choice of a strong vs. weak base affect the reaction?
A5: The strength of the base is a critical factor in determining the reaction mechanism and outcome.
-
Strong Bases (e.g., OH⁻, RO⁻, KOt-Bu) favor the E2 mechanism.[4][13] They are necessary for dehydrohalogenation reactions.
-
Weak Bases (e.g., H₂O, ROH) favor the E1 mechanism.[4] These conditions are typical in the acid-catalyzed dehydration of alcohols, where water acts as the base to remove a proton from the carbocation intermediate.
Q6: What is the role of temperature in optimizing the yield?
A6: Elimination reactions are generally favored over substitution reactions at higher temperatures.[5] Increasing the reaction temperature provides the necessary activation energy for the elimination process and can help to distill the lower-boiling alkene product from the reaction mixture as it forms, shifting the equilibrium towards the product side according to Le Chatelier's principle.[2] For secondary alcohols, dehydration temperatures typically range from 100–140°C.[1]
Troubleshooting Guides
Problem: Low Overall Yield
Q: My elimination reaction resulted in a very low yield of this compound. What are the common causes and how can I improve it?
A: Low yield can stem from several factors. Use the following guide to troubleshoot the issue:
-
Incomplete Reaction:
-
Check Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. For dehydration, ensure the temperature is high enough to drive the reaction and distill the product.[1][2] For E2 reactions, insufficient heating can lead to a slow reaction rate.
-
Reagent Quality: Verify the purity and concentration of your reagents. For dehydration, ensure the acid catalyst (H₂SO₄ or H₃PO₄) is concentrated. For dehydrohalogenation, ensure the base is not old or degraded.
-
-
Competing Substitution Reactions:
-
Elimination reactions often compete with substitution (SN1/SN2) reactions. To favor elimination, use a strong, sterically hindered base (like potassium tert-butoxide for E2) and higher temperatures.[4] Weak bases/good nucleophiles will favor substitution.
-
-
Product Loss During Workup:
-
Distillation: this compound is volatile. Ensure your distillation apparatus is properly sealed and that the condenser is efficient to prevent the loss of product vapor.[14]
-
Extraction & Washing: During aqueous washes, vigorous shaking can lead to the formation of emulsions, making separation difficult and causing product loss. Invert the separatory funnel gently. Ensure you are separating the layers correctly (the organic layer containing the alkene is typically less dense than the aqueous layer).
-
Problem: Incorrect Regioisomer (Hofmann Product Dominates)
Q: I am synthesizing this compound, but my analysis shows a large proportion of 4-methyl-1-hexene. Why is the Hofmann product being favored?
A: The formation of the less stable Hofmann product is a classic regioselectivity issue.
-
Bulky Base: The most common reason is the use of a sterically hindered base (e.g., potassium tert-butoxide).[8][11] Its large size prevents it from accessing the internal proton needed for Zaitsev elimination, so it abstracts the more accessible terminal proton.
-
Solution: To favor the Zaitsev product (this compound), use a smaller, strong base such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) in ethanol (B145695).[7][11]
-
-
Steric Hindrance in the Substrate: While less common for this specific substrate, significant steric hindrance near the internal β-carbon of the starting material could also favor Hofmann elimination.
Problem: Significant Substitution Byproduct Formation
Q: My final product is contaminated with a significant amount of an ether (from alcohol dehydration) or an alcohol/ether (from dehydrohalogenation). How can I promote elimination over substitution?
A: This is a common issue as substitution and elimination are competing pathways.
-
Base Selection: The nature of the base/nucleophile is crucial.
-
To favor E2 over SN2: Use a strong, bulky base that is a poor nucleophile (e.g., potassium tert-butoxide).[4] Strong, non-bulky bases (like ethoxide) can still lead to some SN2 product.
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To favor E1 over SN1 (in alcohol dehydration): The key is to remove the alkene product via distillation as it forms. This prevents the carbocation intermediate from being trapped by a nucleophile (like another alcohol molecule or water).[2][15]
-
-
Temperature: Higher temperatures favor elimination.[5] If you are seeing significant substitution, try increasing the reaction temperature.
-
Solvent: For E2 reactions, polar aprotic solvents can increase the rate.[13]
Data Presentation
Table 1: Effect of Base on Regioselectivity in Dehydrohalogenation of 2-Bromo-4-methylhexane
| Base | Base Size | Major Product | Governing Rule |
| Potassium Hydroxide (KOH) in Ethanol | Small | This compound | Zaitsev[7] |
| Sodium Ethoxide (NaOCH₂CH₃) | Small | This compound | Zaitsev[11] |
| Potassium tert-Butoxide (KOC(CH₃)₃) | Bulky/Hindered | 4-methyl-1-hexene | Hofmann[8][11] |
| Lithium Diisopropylamide (LDA) | Bulky/Hindered | 4-methyl-1-hexene | Hofmann[4] |
Table 2: Comparison of Typical Reaction Conditions
| Parameter | Acid-Catalyzed Dehydration (E1) | Base-Induced Dehydrohalogenation (E2) |
| Substrate | 4-methyl-2-hexanol | 2-Bromo-4-methylhexane |
| Reagent | Concentrated H₂SO₄ or H₃PO₄ (catalytic) | Strong Base (e.g., KOH, NaOEt) (stoichiometric) |
| Mechanism | E1 (typically)[1] | E2[3] |
| Temperature | High (e.g., 100-140°C) to facilitate reaction and distillation[1] | Moderate to High (often heated to reflux) |
| Solvent | Often no solvent, or a high-boiling inert solvent | Typically the conjugate acid of the base (e.g., ethanol for ethoxide) |
| Key to Yield | Efficient removal of product by distillation to shift equilibrium[2] | Use of a strong, non-nucleophilic base at elevated temperature |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 4-Methyl-2-hexanol
Objective: To synthesize this compound via E1 elimination.
Materials:
-
4-methyl-2-hexanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Simple distillation apparatus with a fractionating column
-
Separatory funnel
-
Round-bottom flask, heating mantle, stir bar
Procedure:
-
Place 4-methyl-2-hexanol into a round-bottom flask equipped with a stir bar.
-
Carefully add a catalytic amount of 85% phosphoric acid or a few drops of concentrated sulfuric acid to the flask.[14]
-
Assemble a fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly to accurately measure the temperature of the vapor.
-
Heat the mixture gently to a temperature between 160-180°C.[14] The lower-boiling alkenes (this compound, b.p. ~95-97°C) and water will co-distill.
-
Collect the distillate in a receiving flask cooled in an ice bath. Continue distillation until no more product distills over.
-
Transfer the distillate to a separatory funnel and wash it with a small volume of saturated sodium chloride solution to remove any acidic impurities.[2]
-
Separate the lower aqueous layer and transfer the upper organic layer (the crude alkene) to a clean, dry Erlenmeyer flask.
-
Dry the product by adding a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.[14]
-
Carefully decant or filter the dried liquid into a clean, pre-weighed flask.
-
Characterize the product by determining its boiling point and obtaining an IR spectrum to confirm the presence of a C=C bond and the absence of the broad O-H stretch from the starting alcohol.
Protocol 2: Dehydrohalogenation of 2-Bromo-4-methylhexane
Objective: To synthesize this compound via an E2 reaction.
Materials:
-
2-Bromo-4-methylhexane
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reflux apparatus, separatory funnel, distillation apparatus
Procedure:
-
Prepare a solution of potassium hydroxide in ethanol in a round-bottom flask equipped with a stir bar.
-
Add 2-bromo-4-methylhexane to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The elevated temperature favors the E2 elimination pathway.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water. Extract the product with diethyl ether.
-
Combine the organic extracts and wash them sequentially with water and then with brine to remove any remaining KOH and ethanol.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether solvent using a rotary evaporator or simple distillation.
-
Purify the resulting crude this compound by fractional distillation.
-
Characterize the final product by boiling point and IR spectroscopy.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. This compound | 3404-55-5 | Benchchem [benchchem.com]
- 2. docsity.com [docsity.com]
- 3. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 4. chemistry.coach [chemistry.coach]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 9. Zaytsev's rule - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. home.iitk.ac.in [home.iitk.ac.in]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. E1 eliminations of alkyl halides are rarely useful for synthetic ... | Study Prep in Pearson+ [pearson.com]
Preventing carbocation rearrangement in 4-methyl-2-hexene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-methyl-2-hexene, with a specific focus on preventing carbocation rearrangements.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound, and what are its limitations?
A1: The most straightforward laboratory method for synthesizing this compound is the acid-catalyzed dehydration of 4-methyl-2-hexanol (B3369324).[1] While direct, this method is prone to carbocation rearrangements, leading to a mixture of alkene isomers rather than the desired this compound. This occurs because the reaction often proceeds through an E1 (unimolecular elimination) mechanism, which involves the formation of a carbocation intermediate.[1][2]
Q2: What is a carbocation rearrangement and why does it occur in the synthesis of this compound?
A2: A carbocation rearrangement is a process in which a carbocation intermediate rearranges into a more stable carbocation through a hydride or alkyl shift.[3][4][5] In the acid-catalyzed dehydration of 4-methyl-2-hexanol, a secondary carbocation is initially formed. This secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift, leading to the formation of undesired alkene byproducts.[2][6] The driving force for this rearrangement is the increased stability of the resulting carbocation.[3]
Q3: How can I prevent or minimize carbocation rearrangement during the synthesis of this compound?
A3: To prevent carbocation rearrangement, it is crucial to employ reaction conditions that favor an E2 (bimolecular elimination) mechanism over an E1 mechanism. The E2 mechanism is a concerted, one-step reaction that does not involve a carbocation intermediate.[7][8][9] This can be achieved by using a strong, non-nucleophilic base. Alternatively, other synthetic routes that avoid carbocation intermediates, such as the Wittig reaction or dehydrohalogenation of a corresponding alkyl halide, can be employed.[1]
Q4: What are the key differences between E1 and E2 elimination reactions?
A4: The key differences lie in their reaction mechanisms, kinetics, and the conditions that favor them. E1 is a two-step process involving a carbocation intermediate and is favored by weak bases and polar protic solvents.[7][9] E2 is a one-step, concerted reaction that is favored by strong, non-nucleophilic bases and is second-order kinetically.[7][8][9] A summary of the differences is presented in the table below.
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Low yield of this compound and a mixture of alkene isomers are observed. | The reaction is proceeding via an E1 mechanism, leading to carbocation rearrangement. | Switch to reaction conditions that favor an E2 mechanism. This involves using a strong, non-nucleophilic base instead of an acid catalyst. See the detailed protocol below for the E2 elimination of a tosylate derivative. |
| The major product is 2-methyl-2-hexene (B165381) instead of this compound. | A hydride shift has occurred, moving the carbocation from the secondary to the tertiary position, which is more stable. | This is a classic indicator of an E1 pathway. An E2 pathway must be utilized to prevent the formation of the carbocation intermediate. |
| Significant amounts of substitution products (e.g., ethers) are formed. | The conjugate base of the acid catalyst (e.g., bisulfate) or the solvent is acting as a nucleophile and attacking the carbocation intermediate (SN1 reaction). | Using a non-nucleophilic acid or, preferably, switching to an E2 elimination with a non-nucleophilic base will minimize substitution reactions. |
Data Presentation
Table 1: Comparison of E1 and E2 Reaction Conditions for Alkene Synthesis
| Feature | E1 (Elimination, Unimolecular) | E2 (Elimination, Bimolecular) |
| Mechanism | Two steps, via a carbocation intermediate.[8] | One concerted step, no intermediate. |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Base Requirement | Weak base is sufficient (e.g., H₂O, ROH).[9] | Strong, non-nucleophilic base required (e.g., t-BuOK, DBN).[9] |
| Carbocation Rearrangement | Common, as it proceeds through a carbocation. | Not possible, as no carbocation is formed. |
| Regioselectivity | Zaitsev's rule (more substituted alkene is the major product).[7] | Zaitsev's rule is generally followed, but the Hofmann product can be favored with a sterically hindered base. |
| Stereoselectivity | Not stereospecific.[7] | Stereospecific (anti-periplanar geometry required). |
| Solvent | Polar protic solvents are favored. | Aprotic polar solvents are preferred. |
Experimental Protocols
Protocol 1: Synthesis of this compound via E2 Elimination (Recommended to avoid rearrangement)
This protocol involves a two-step process: conversion of 4-methyl-2-hexanol to a tosylate, followed by an E2 elimination.
Step 1: Tosylation of 4-methyl-2-hexanol
-
Dissolve 4-methyl-2-hexanol (1 equivalent) in pyridine (B92270) at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.
-
Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tosylate.
Step 2: E2 Elimination of the Tosylate
-
Dissolve the tosylate from Step 1 in a suitable aprotic solvent (e.g., THF or DMSO).
-
Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) (1.5 equivalents) at room temperature.
-
Heat the reaction mixture to reflux and monitor by gas chromatography (GC) for the formation of this compound.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with pentane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully distill to obtain pure this compound.
Protocol 2: Acid-Catalyzed Dehydration of 4-methyl-2-hexanol (Prone to rearrangement)
-
Place 4-methyl-2-hexanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.[1]
-
Set up a fractional distillation apparatus.
-
Gently heat the mixture to a temperature between 100-140°C.[1]
-
Collect the alkene products as they distill.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous CaCl₂).
-
Analyze the product mixture by GC-MS to determine the composition of the alkene isomers.
Visualizations
Caption: E1 dehydration of 4-methyl-2-hexanol leading to carbocation rearrangement.
References
- 1. This compound | 3404-55-5 | Benchchem [benchchem.com]
- 2. Dehydration of an Alcohol, 4-methyl-2-pentanol - Edubirdie [edubirdie.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved Dehydration of 4-methyl-2-pentanol, a secondary | Chegg.com [chegg.com]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 9. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 4-Methyl-2-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-methyl-2-hexene from its isomeric byproducts. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound and its related isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric byproducts I should expect when synthesizing this compound?
A1: The isomeric byproducts largely depend on the synthetic route. A common method, the acid-catalyzed dehydration of 4-methyl-2-hexanol, can yield a mixture of alkene isomers.[1] According to Zaitsev's rule, the more substituted, stable alkenes are favored.[1] You can expect to find:
-
(E)- and (Z)-4-methyl-2-hexene: These are the geometric isomers of your target compound.[1]
-
4-methyl-1-hexene: A constitutional isomer formed from the elimination reaction.[1]
-
Other C7H14 isomers: Depending on reaction conditions, carbocation rearrangements can lead to other structural isomers such as 2-methyl-2-hexene (B165381) or 3-methyl-2-hexene.[2][3][4]
Q2: Which purification technique is most effective for separating this compound from its isomers?
A2: The choice of technique depends on the specific isomers present, the required purity, and the scale of the purification.
-
Fractional Distillation: This method is suitable for separating isomers with different boiling points.[5][6] It is often the first choice for larger-scale purifications if a sufficient boiling point difference exists between the target compound and impurities.
-
Preparative Gas Chromatography (Prep-GC): Prep-GC is a highly effective technique for separating volatile compounds with very similar boiling points, including geometric isomers.[7][8] It offers excellent resolution and is ideal for obtaining high-purity samples on a laboratory scale.[8]
-
Adsorption Chromatography: Liquid-solid chromatography (LSC) can be particularly effective for separating isomers.[9] The polarity differences between alkene isomers, although small, can be exploited by using a polar stationary phase (like silica (B1680970) or alumina) and a nonpolar mobile phase.[9][10]
Q3: The boiling points of my isomeric mixture are very close. Will fractional distillation work?
A3: Separating isomers with very close boiling points by fractional distillation can be challenging.[11] Success depends on the efficiency of your fractionating column. For closely boiling isomers, you will need a column with a high number of theoretical plates, such as a Vigreux column or one packed with Raschig rings or other structured packing.[12] It is also crucial to conduct the distillation slowly to allow the vapor-liquid equilibria to be established at each stage of the column.[12] If the boiling points are nearly identical, fractional distillation may not be practical, and a technique like preparative GC would be more suitable.[11]
Physical Properties of this compound and Related Isomers
A summary of key physical properties is provided below. These values are essential for developing an effective purification strategy.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| (Z)-4-Methyl-2-hexene | C₇H₁₄ | 88.4[13] | 0.711[13] | 1.3998[13] |
| (E)-4-Methyl-2-hexene | C₇H₁₄ | ~86-88 (estimated) | N/A | N/A |
| 4-Methyl-1-hexene | C₇H₁₄ | 86.1 | 0.696 | 1.396 |
| 3-Methyl-cis-2-pentene | C₆H₁₂ | 67.6[14] | N/A | N/A |
| 3-Methyl-trans-2-pentene | C₆H₁₂ | 70.4[14] | N/A | N/A |
Purification Workflow and Logic
The following diagram outlines a logical workflow for selecting the appropriate purification method for this compound.
Caption: Purification method selection workflow.
Troubleshooting Guides
Fractional Distillation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor separation of isomers | 1. Insufficient column efficiency. 2. Distillation rate is too fast. 3. Unstable heat source. | 1. Use a longer fractionating column or one with more efficient packing material (e.g., Vigreux or packed column).[12] 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium.[12] 3. Use a heating mantle with a stirrer and a temperature controller for consistent heating. |
| Product is decomposing | Distillation temperature is too high. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compounds.[12] |
| "Bumping" or uneven boiling | Lack of nucleation sites. | Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. |
Preparative Gas Chromatography (Prep-GC)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Overlapping or co-eluting peaks | 1. Incorrect column temperature or program. 2. Inappropriate GC column (stationary phase). 3. Carrier gas flow rate is not optimal. | 1. Optimize the temperature program. Try a slower temperature ramp or an isothermal run at a lower temperature to increase retention time differences.[15] 2. Switch to a column with a different stationary phase that offers better selectivity for alkene isomers. Polar columns like those with Carbowax phases can be effective.[10][15] 3. Adjust the carrier gas flow rate to find the optimal linear velocity for your column, which will maximize resolution. |
| Poor peak shape (tailing or fronting) | 1. Column overload. 2. Active sites on the column. | 1. Reduce the injection volume or dilute the sample. 2. Use a new, high-quality column or try conditioning the existing column at a high temperature. |
| Low recovery of purified sample | 1. Inefficient trapping of the eluting compound. 2. Sample decomposition in the injector or column. | 1. Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath). 2. Lower the injector and/or oven temperature to the lowest possible setting that still allows for efficient volatilization and elution. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol provides a general guideline for the purification of this compound from isomers with different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Ensure all glass joints are properly sealed.
-
Place boiling chips or a magnetic stir bar in the distillation flask.
-
-
Procedure:
-
Charge the crude isomeric mixture into the distillation flask (do not fill more than two-thirds full).
-
Begin heating the flask gently using a heating mantle.
-
As the mixture begins to boil, observe the vapor rising through the column. Adjust the heating rate to maintain a slow, steady distillation rate (approximately 1-2 drops per second of distillate).
-
Monitor the temperature at the distillation head. Collect fractions in separate, pre-weighed receiving flasks based on temperature plateaus. The fraction corresponding to the boiling point of the desired isomer is collected as the main product.
-
Analyze each fraction by GC to determine its composition and purity.
-
Combine the fractions that contain the purified this compound.
-
Protocol 2: Purification by Preparative Gas Chromatography (Prep-GC)
This protocol is suitable for separating isomers with very similar or identical boiling points.
-
System Preparation:
-
Install a suitable capillary column in the GC. A polar stationary phase is often recommended for separating alkene isomers.[10]
-
Set the appropriate temperatures for the injector, detector, and oven. An initial isothermal period followed by a slow temperature ramp is a good starting point.
-
Set the carrier gas flow rate to the optimal value for the column being used.
-
-
Procedure:
-
Perform an initial analytical-scale injection of the crude mixture to determine the retention times of the different isomers and to optimize the separation method.
-
Once the method is optimized, switch to preparative mode.
-
Inject a larger volume of the crude mixture. The maximum injection volume will depend on the column dimensions and must be determined empirically to avoid overloading.
-
As the desired this compound peak begins to elute (monitored via the detector signal), manually or automatically direct the column effluent to a cooled collection trap.
-
Stop collection as the peak finishes eluting to avoid contamination from the next eluting isomer.
-
Multiple injections may be required to obtain the desired quantity of pure product.
-
After collection, allow the trap to warm to room temperature and recover the purified liquid sample.
-
Confirm the purity of the collected fraction using an analytical GC method.
-
Troubleshooting Logic Diagrams
The following diagrams illustrate troubleshooting workflows for common purification issues.
Caption: Troubleshooting poor fractional distillation separation.
Caption: Troubleshooting overlapping GC peaks.
References
- 1. This compound | 3404-55-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vurup.sk [vurup.sk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. lookchem.com [lookchem.com]
- 14. RU2206557C1 - 1-hexene purification method - Google Patents [patents.google.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stereoselective Synthesis of 4-Methyl-2-hexene
Welcome to the technical support center for the stereoselective synthesis of 4-methyl-2-hexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during your experimental work.
Question: My Horner-Wadsworth-Emmons (HWE) reaction is producing a poor E/Z ratio for this compound. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity in the Horner-Wadsworth-Emmons reaction is a common challenge. The E/Z ratio is highly dependent on the structure of the phosphonate (B1237965) reagent and the reaction conditions.[1]
-
For (E)-Isomer Selectivity: The thermodynamically more stable (E)-alkene is generally the favored product.[2] To enhance (E)-selectivity, standard phosphonate reagents like triethyl phosphonoacetate are effective.[1][2] Employing Masamune-Roush conditions (LiCl and a weak base like DBU or Hünig's base) or Rathke's conditions (magnesium ion-mediated) can significantly improve (E)-selectivity, especially for aliphatic aldehydes.[3]
-
For (Z)-Isomer Selectivity: To obtain the kinetically favored (Z)-isomer, modified phosphonate reagents with electron-withdrawing groups are necessary. Reagents such as those developed by Still-Gennari (using bis(2,2,2-trifluoroethyl)phosphonates) and Ando (using phosphonates with diarylphosphono groups) are designed to favor the (Z)-product.[4] The choice of base is also critical; strong, non-coordinating bases like KHMDS in conjunction with a crown ether (e.g., 18-crown-6) often yield higher (Z)-selectivity.[4]
Question: My elimination reaction (e.g., dehydration of 4-methyl-2-hexanol) is yielding a mixture of regioisomers, including 4-methyl-1-hexene. How can I favor the formation of this compound?
Answer: The formation of multiple regioisomers is governed by the reaction mechanism and conditions.
-
Zaitsev's Rule: In acid-catalyzed dehydration or dehydrohalogenation using a small, strong base, the reaction typically follows Zaitsev's rule, which predicts the formation of the more substituted (and more stable) alkene as the major product.[5] Therefore, this compound should be favored over 4-methyl-1-hexene.[5]
-
Hofmann's Rule: To favor the less substituted alkene (Hofmann product), a sterically hindered base, such as potassium tert-butoxide, should be used for dehydrohalogenation.[5] This approach is counterproductive if this compound is the desired product.
-
Troubleshooting: If you are observing a higher-than-expected amount of the terminal alkene, ensure your reaction conditions (e.g., choice of acid or base) are appropriate for Zaitsev elimination. The Wittig or HWE reactions offer superior regiocontrol by explicitly forming the double bond at the desired position.[5]
Question: I am experiencing very low yields in my Wittig synthesis of this compound. What are the potential causes and solutions?
Answer: Low yields in the Wittig reaction can be frustrating. The issue often lies in the formation or stability of the phosphorus ylide.[6]
-
Ineffective Ylide Formation: The ylide may not be forming efficiently. Ensure you are using a sufficiently strong base (e.g., n-butyllithium for non-stabilized ylides) and strictly anhydrous conditions. All glassware must be flame-dried, and solvents must be anhydrous.[6] The quality of the phosphonium (B103445) salt is also crucial.[6]
-
Aldehyde Quality: The aldehyde starting material (e.g., propanal or butanal, depending on the disconnection) may be impure or have oxidized to the carboxylic acid. Use freshly distilled aldehyde for best results.[6]
-
Ylide Instability: Some ylides are unstable and can participate in side reactions. A common strategy is to generate the ylide in the presence of the aldehyde, so it reacts as it is formed.[7]
-
Suboptimal Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can often minimize side reactions and improve yields.[6]
Workflow: Troubleshooting Low Wittig Reaction Yields
Caption: A workflow for diagnosing and solving low-yield issues in Wittig reactions.
Question: How can I effectively separate the (E) and (Z) isomers of this compound after synthesis?
Answer: Separating geometric isomers can be challenging due to their similar physical properties.
-
Flash Column Chromatography: This is the most common method. While the polarity difference between (E) and (Z) isomers is small, careful separation on silica (B1680970) gel with a non-polar eluent system (e.g., hexanes or petroleum ether) can be effective. Sometimes, silica gel impregnated with silver nitrate (B79036) (AgNO₃) can be used to improve separation, as the silver ions interact differently with the π-bonds of the cis and trans isomers.[4]
-
Distillation: If the synthesis is performed on a large scale, fractional distillation may be an option, although the boiling points of the isomers are typically very close, making this difficult.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound with stereocontrol?
A1: The most effective strategies for controlling stereochemistry are olefination reactions.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a powerful method that offers excellent control over E/Z selectivity based on the choice of phosphonate reagent and reaction conditions.[1] It generally provides better (E)-selectivity and easier purification of byproducts compared to the Wittig reaction.[1]
-
Wittig Reaction: A classic method for alkene synthesis. Non-stabilized ylides tend to favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene. However, selectivity can be moderate.[8]
-
Allylic C-H Activation/Alkylation: Modern methods involving transition-metal catalysis (e.g., using Palladium or Nickel) can achieve stereodivergent synthesis by tuning the ligand and reaction conditions.[9][10] These advanced methods allow for the construction of C-C bonds with high stereocontrol.[9]
Decision Tree: Selecting a Synthetic Strategy
Caption: A decision-making guide for choosing a synthetic method based on the desired isomer.
Q2: How can I analyze my product to confirm its identity and stereochemistry?
A2: A combination of spectroscopic techniques is essential for unambiguous identification.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The coupling constants (J-values) between the vinyl protons are diagnostic: for the (E)-isomer, the J-value is typically larger (~15 Hz) than for the (Z)-isomer (~10 Hz). Chemical shifts will also differ slightly.
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibration for a trans-disubstituted alkene ((E)-isomer) appears as a strong band around 960-970 cm⁻¹, which is absent for the cis-isomer.
-
Mass Spectrometry (MS): MS will confirm the molecular weight (98.19 g/mol ) and provide a fragmentation pattern that can help confirm the structure.[12][13]
Q3: Does the chiral center at C4 affect the synthesis?
A3: Yes, the chiral center at the C4 position adds another layer of stereochemical complexity.[5] The molecule can exist as four stereoisomers: (R,E), (S,E), (R,Z), and (S,Z).[14][15] If you start with a racemic precursor (e.g., racemic 2-methylbutanal in a Wittig reaction), you will obtain a racemic mixture of the (E) and (Z) products. To synthesize an enantioenriched sample, you must start with an enantiomerically pure precursor.[5]
Data Summary Tables
Table 1: Comparison of HWE Reagents for E/Z Selectivity
| HWE Reagent Type | Typical Aldehyde | Base/Conditions | Solvent | Temp (°C) | E/Z Ratio | Selectivity |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 | High E |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | High E |
| Weinreb Amide-type | Aliphatic | ⁱPrMgCl | THF | -78 to rt | High | High E |
| Still-Gennari Reagent | Various | KHMDS, 18-crown-6 | THF | -78 | Varies | High Z |
| Ando Reagent | Various | KHMDS | THF | -78 | Varies | High Z |
| Data compiled from multiple sources to illustrate general trends.[2][3][4] |
Table 2: Key Spectroscopic Data for this compound Isomers
| Isomer | Technique | Key Signal / Feature | Approximate Value |
| (E)-4-methyl-2-hexene | ¹H NMR | J-coupling (vinyl H-H) | ~15 Hz |
| IR | C-H bend (out-of-plane) | ~965 cm⁻¹ (strong) | |
| (Z)-4-methyl-2-hexene | ¹H NMR | J-coupling (vinyl H-H) | ~10 Hz |
| IR | C-H bend (out-of-plane) | Absent or weak | |
| Values are approximate and can vary based on solvent and instrument.[11][16] |
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol is adapted for the synthesis of (E)-4-methyl-2-hexene from 2-methylbutanal.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (B95107) (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Base Addition: Cool the flask to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Phosphonate Addition: Slowly add triethyl phosphonoacetate (1.0 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C. Add a solution of freshly distilled 2-methylbutanal (1.2 eq) in anhydrous THF dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1]
-
Workup: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1] Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using hexanes as eluent) to yield the target (E)-alkene.[1]
Workflow: Purification and Characterization
Caption: A standard workflow for the purification and subsequent analysis of synthesized isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 3404-55-5 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Modulating stereoselectivity in allylic C(sp3)-H bond arylations via nickel and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. This compound,c&t [webbook.nist.gov]
- 13. (Z)-4-Methyl-2-hexene [webbook.nist.gov]
- 14. quora.com [quora.com]
- 15. brainly.in [brainly.in]
- 16. CIS-4-METHYL-2-HEXENE(3683-19-0) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: GC-MS Analysis of 4-methyl-2-hexene Isomers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography-mass spectrometry (GC-MS) separation of 4-methyl-2-hexene isomers. This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to facilitate the accurate identification and separation of these compounds.
Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of (E)- and (Z)-4-methyl-2-hexene.
Q1: Why are my (E)- and (Z)-4-methyl-2-hexene isomers co-eluting or showing poor resolution?
A1: Poor resolution of geometric isomers like (E)- and (Z)-4-methyl-2-hexene is a common challenge due to their very similar boiling points and chemical properties. The primary factors to investigate are your GC column selection and oven temperature program.
-
Column Choice: The polarity of the stationary phase is critical for separating cis/trans isomers. Non-polar columns separate primarily by boiling point, which is often insufficient for these isomers. A mid- to high-polarity column is recommended.
-
Recommendation: Employ a column with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX, Carbowax) or a high-polarity cyanopropyl phase. These phases provide different selectivity by interacting with the double bond, which can enhance the separation of geometric isomers.[1][2] Liquid crystalline stationary phases are also highly effective for separating cis/trans isomers due to their unique selectivity based on molecular shape.[3][4]
-
-
Temperature Program: An unoptimized temperature program can lead to co-elution. A slow temperature ramp through the elution range of the isomers can significantly improve separation.
-
Recommendation: Start with a low initial oven temperature to ensure good initial focusing of the analytes. Use a slow ramp rate (e.g., 2-5°C per minute) during the expected elution time of the this compound isomers.
-
-
Column Dimensions: A longer column (e.g., 60 m) or a column with a smaller internal diameter (e.g., 0.18-0.25 mm) will provide higher theoretical plates and can improve resolution.
Q2: I'm observing peak tailing for my this compound peaks. What is the cause and how can I fix it?
A2: Peak tailing is often caused by active sites within the GC system or issues with the sample and solvent.
-
Active Sites: These can be present in the injector liner, at the head of the column, or in the transfer line to the mass spectrometer.
-
Injector Liner: Use a fresh, deactivated glass liner. If you are using glass wool in the liner, ensure it is also deactivated.
-
Column Contamination: Contaminants at the front of the column can cause tailing. Trim the first 10-20 cm of the column.
-
Column Age: An old or degraded column can lose its inertness. If other troubleshooting steps fail, replacing the column may be necessary.
-
-
Sample Issues: Acidic or basic contaminants in your sample can interact with the column and cause tailing. Ensure your sample preparation method removes such impurities.
Q3: The signal intensity for my isomers is low. How can I improve sensitivity?
A3: Low sensitivity can stem from the injection technique, mass spectrometer settings, or sample concentration.
-
Injection Technique: For trace analysis, a splitless injection is preferred over a split injection as it introduces more of the sample onto the column. Ensure your injector temperature is sufficient to volatilize the analytes without causing degradation (a starting point of 200-250°C is reasonable for these volatile compounds).
-
MS Settings: Ensure the mass spectrometer is properly tuned. Operating in Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity by focusing on specific m/z values characteristic of this compound.
-
Sample Preparation: If your sample is very dilute, consider a concentration step. However, be mindful that this compound is volatile, so gentle concentration techniques like a nitrogen blowdown with care are needed.
Frequently Asked Questions (FAQs)
Q1: Which isomer, (E)-4-methyl-2-hexene or (Z)-4-methyl-2-hexene, is expected to elute first from a GC column?
A1: The elution order depends on the stationary phase. On a standard non-polar column (like a DB-1 or DB-5), compounds elute primarily based on their boiling points. For many alkene isomers, the cis (Z) isomer is slightly more volatile and will elute just before the trans (E) isomer. However, on polar stationary phases, this order can be reversed due to stronger interactions of the more exposed double bond in the trans isomer with the polar phase, leading to longer retention.[3]
Q2: How can I definitively identify the (E) and (Z) isomers if I don't have pure standards for both?
A2: The mass spectra of (E)- and (Z)-4-methyl-2-hexene are very similar, making differentiation by mass spectrometry alone difficult. The most reliable method is to use Kovats Retention Indices (RI). You can run a series of n-alkanes under the same GC conditions as your sample and calculate the retention indices for your unknown peaks. These can then be compared to literature values.
Q3: What are the expected major fragment ions for this compound in an EI mass spectrum?
A3: As a C7H14 hydrocarbon, this compound will have a molecular ion peak ([M]⁺•) at m/z 98. Common fragment ions result from the loss of alkyl groups. Expect to see significant peaks at m/z 83 (loss of a methyl group, [M-15]⁺), m/z 69 (loss of an ethyl group, [M-29]⁺), and m/z 55 and 41, which are common fragments for alkenes. The fragmentation pattern will be very similar for both the (E) and (Z) isomers.
Q4: What is a suitable solvent for analyzing this compound isomers?
A4: A volatile organic solvent is required. Hexane (B92381), pentane, or dichloromethane (B109758) are suitable choices. Avoid non-volatile solvents or water, as they are incompatible with most GC systems.[5]
Quantitative Data
The following tables provide quantitative data to aid in the identification of this compound isomers.
Table 1: Kovats Retention Indices of this compound Isomers on Non-Polar Columns.
| Isomer | Stationary Phase | Temperature (°C) | Retention Index (I) | Reference |
| (Z)-4-methyl-2-hexene | Squalane | 40 | 654.2 | [6] |
| (Z)-4-methyl-2-hexene | DB-1 | 40 | 666 | [6] |
| (E)-4-methyl-2-hexene | Squalane | 40 | 660.1 | NIST |
| (E)-4-methyl-2-hexene | DB-1 | 40 | 671 | Lubeck & Sutton, 1984 |
| (Note: Retention indices are from various sources and should be used as a guide. For definitive identification, it is best to determine them in your own lab with an n-alkane standard.) |
Table 2: Prominent Mass Spectral Peaks for this compound (EI-MS).
| m/z | Proposed Fragment | Relative Intensity |
| 98 | [C₇H₁₄]⁺• (Molecular Ion) | Moderate |
| 83 | [C₆H₁₁]⁺ | Moderate to High |
| 69 | [C₅H₉]⁺ | High |
| 55 | [C₄H₇]⁺ | High |
| 41 | [C₃H₅]⁺ | Base Peak (100%) |
| (Note: Relative intensities can vary between instruments.) |
Experimental Protocols
Protocol 1: High-Resolution GC-MS Method for this compound Isomer Separation
This protocol provides a starting point for developing a robust separation method. Optimization may be required based on your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Dilute the sample containing this compound isomers in hexane to a final concentration of approximately 10-50 µg/mL.
-
Transfer the diluted sample into a 2 mL glass autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
Column: DB-WAXetr (or equivalent high-polarity PEG phase), 60 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split/splitless injector at 220°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 80°C at 2°C/min.
-
Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line: 240°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Acquisition Mode: Full Scan (m/z 35-200) for initial screening. For higher sensitivity, switch to SIM mode, monitoring m/z 41, 55, 69, 83, and 98.
-
Solvent Delay: 3 minutes.
-
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting this compound isomers.
References
Minimizing the formation of 4-methyl-1-hexene during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-1-hexene (B165699). Our goal is to help you minimize the formation of undesired isomers and byproducts, thereby improving the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce 4-methyl-1-hexene, and what are the common challenges?
A1: The three main laboratory-scale methods for synthesizing 4-methyl-1-hexene are:
-
The Wittig Reaction: This involves reacting isovaleraldehyde (B47997) with a phosphorus ylide (Wittig reagent), typically methylenetriphenylphosphorane (B3051586). The primary challenge is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification.
-
Grignard Reaction followed by Dehydration: This two-step process begins with the reaction of a Grignard reagent (e.g., 3-methylbutylmagnesium bromide) with formaldehyde (B43269) to produce the primary alcohol, 4-methyl-1-hexanol (B1585438). Subsequent acid-catalyzed dehydration of the alcohol yields the alkene. The main challenge is controlling the regioselectivity of the dehydration to favor the terminal alkene over more stable internal isomers.
-
Direct Dehydration of 4-Methyl-1-hexanol: This method involves the direct elimination of water from 4-methyl-1-hexanol using an acid catalyst. Similar to the Grignard route, the primary difficulty is preventing the formation of more substituted and thermodynamically stable alkene isomers.
Q2: During the dehydration of 4-methyl-1-hexanol, I am getting a mixture of alkenes. How can I selectively synthesize 4-methyl-1-hexene?
A2: The formation of multiple alkene isomers during the dehydration of 4-methyl-1-hexanol is a common issue governed by the principles of regioselectivity, specifically Zaitsev's and Hofmann's rules.
-
Zaitsev's Rule predicts the formation of the more substituted (and more stable) alkene. Acid-catalyzed dehydrations using mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) typically favor the Zaitsev products, which in this case would be isomers of 4-methyl-2-hexene.
-
Hofmann's Rule predicts the formation of the least substituted alkene. To favor the formation of 4-methyl-1-hexene (the Hofmann product), you should employ sterically hindered reagents. This can be achieved by converting the alcohol to a better leaving group that is also bulky, followed by elimination with a strong, non-nucleophilic base.
Q3: Which specific methods favor the Hofmann elimination to yield 4-methyl-1-hexene?
A3: To promote the formation of the less substituted alkene (Hofmann product), you can use a two-step procedure:
-
Convert the hydroxyl group into a bulky leaving group: A common method is to react the 4-methyl-1-hexanol with tosyl chloride (TsCl) in the presence of pyridine (B92270) to form a tosylate.
-
Elimination with a bulky base: Treat the resulting tosylate with a sterically hindered base such as potassium tert-butoxide (t-BuOK). The bulkiness of the base will favor the abstraction of the less sterically hindered proton at the terminal carbon, leading to the formation of 4-methyl-1-hexene.
Another approach is the Hofmann Elimination , which involves converting an amine derivative of the substrate into a quaternary ammonium (B1175870) salt and then treating it with a base.[1][2][3]
Q4: In the Wittig reaction, what conditions should I use to maximize the yield of the terminal alkene, 4-methyl-1-hexene?
A4: To favor the formation of a terminal alkene via the Wittig reaction, it is crucial to use a non-stabilized ylide . For the synthesis of 4-methyl-1-hexene from isovaleraldehyde, you would use methylenetriphenylphosphorane (Ph₃P=CH₂). The use of non-stabilized ylides generally leads to the formation of the less stable Z-alkene, which in the case of a terminal alkene, is the desired product.[4]
Key considerations for optimizing the Wittig reaction include:
-
Anhydrous conditions: The ylide is a strong base and will react with water.
-
Strong base for ylide formation: A strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is typically used to deprotonate the phosphonium (B103445) salt.[4]
-
Temperature control: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can help to control the reaction and improve selectivity.
Q5: How can I purify 4-methyl-1-hexene from its isomeric byproducts?
A5: The most effective method for separating 4-methyl-1-hexene from its structural isomers is fractional distillation . This technique is suitable for separating liquids with close boiling points.[5][6] The success of the separation depends on the difference in the boiling points of the components and the efficiency of the fractionating column used.
Troubleshooting Guides
Issue 1: Low Yield of 4-Methyl-1-hexene in Dehydration of 4-Methyl-1-hexanol
| Potential Cause | Recommended Solution |
| Zaitsev elimination is favored. | Switch from a strong mineral acid (e.g., H₂SO₄) to a method that promotes Hofmann elimination. Convert the alcohol to a tosylate and use a bulky base like potassium tert-butoxide for the elimination. |
| Incomplete reaction. | Ensure the reaction goes to completion by monitoring it with a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If using a Hofmann elimination protocol, ensure sufficient reaction time and temperature for the elimination step. |
| Loss of volatile product during workup. | 4-Methyl-1-hexene is volatile (boiling point ~86-88 °C). Use cold solutions during extractions and minimize evaporation steps. Consider using a cooled receiving flask during distillation. |
Issue 2: Low Yield in Wittig Synthesis of 4-Methyl-1-hexene
| Potential Cause | Recommended Solution |
| Inefficient ylide formation. | Ensure strictly anhydrous conditions. Use a sufficiently strong and fresh base (e.g., n-BuLi). The formation of the ylide from the phosphonium salt is often indicated by a color change (typically to orange or yellow). |
| Impure or degraded isovaleraldehyde. | Use freshly distilled isovaleraldehyde to avoid impurities like the corresponding carboxylic acid, which will not react. |
| Side reactions of the ylide. | The ylide is a strong base and can participate in side reactions. Add the aldehyde to the ylide solution at a low temperature (e.g., 0 °C or -78 °C) to minimize these side reactions. |
| Difficult purification from triphenylphosphine oxide. | Triphenylphosphine oxide is a common byproduct and can be difficult to separate. It can often be removed by careful column chromatography or by precipitation from a non-polar solvent. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-1-hexene via Hofmann Elimination (Two-Step)
Step A: Tosylation of 4-Methyl-1-hexanol
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Dissolve 4-methyl-1-hexanol (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into cold water and extract with diethyl ether.
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Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude tosylate.
Step B: Elimination with a Bulky Base
-
Dissolve the crude tosylate from Step A in anhydrous tert-butanol (B103910) under an inert atmosphere.
-
Add potassium tert-butoxide (1.5 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by GC to confirm the disappearance of the tosylate.
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Cool the reaction mixture, add water, and extract with pentane.
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Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Carefully remove the solvent by distillation. The remaining crude product can be purified by fractional distillation.
Protocol 2: Optimized Wittig Reaction for 4-Methyl-1-hexene
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change to deep yellow or orange indicates ylide formation.
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Stir the mixture at 0 °C for 1 hour.
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Cool the ylide solution to -78 °C (dry ice/acetone bath).
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Slowly add a solution of freshly distilled isovaleraldehyde (1 equivalent) in anhydrous THF.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the mixture with pentane.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation.
Data Presentation
Table 1: Boiling Points of 4-Methyl-1-hexene and Potential Isomeric Impurities
| Compound | Structure | Boiling Point (°C) |
| 4-Methyl-1-hexene | CH₂(CH)CH₂CH(CH₃)CH₂CH₃ | 86-88 |
| (E)-4-Methyl-2-hexene | CH₃CH=CHCH(CH₃)CH₂CH₃ | ~95 |
| (Z)-4-Methyl-2-hexene | CH₃CH=CHCH(CH₃)CH₂CH₃ | ~96 |
| 2-Methyl-1-hexene | CH₂=C(CH₃)CH₂CH₂CH₂CH₃ | ~91 |
| 3-Methyl-1-hexene | CH₂=CHCH(CH₃)CH₂CH₂CH₃ | ~87 |
Note: Boiling points are approximate and can vary with pressure.
Visualizations
Caption: Synthetic routes to 4-methyl-1-hexene.
Caption: Troubleshooting low yields in dehydration.
References
Technical Support Center: Catalyst Deactivation in 4-Methyl-2-Hexene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the polymerization of 4-methyl-2-hexene. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
Issue: Low or No Polymer Yield
Question: My this compound polymerization reaction resulted in a very low or no yield of the desired polymer. What are the likely causes and how can I troubleshoot this?
Answer: Low or no polymer yield is a common problem, often pointing to severe catalyst deactivation early in the reaction. The primary causes can be categorized as follows:
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Catalyst Poisoning: This is the most frequent cause and occurs when impurities in the reaction system react with and inactivate the catalyst's active sites.[1]
-
Troubleshooting Steps:
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Monomer and Solvent Purity: Ensure rigorous purification of this compound and the reaction solvent to remove inhibitors. Common culprits include water, oxygen, alcohols, ketones, and acetylenic compounds.[1] A recommended purification protocol is provided in the Experimental Protocols section.
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Inert Atmosphere: All experimental manipulations, including monomer/solvent transfer and catalyst handling, must be conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using a glovebox or Schlenk techniques.[1]
-
Reactor Integrity: Thoroughly check the reactor and all connections for leaks that could introduce air or moisture.
-
-
-
Incorrect Catalyst Activation: The co-catalyst (e.g., methylaluminoxane (B55162) - MAO) or activator is crucial for generating the active catalytic species.
-
Troubleshooting Steps:
-
Activator Quality: Use a high-purity, fresh batch of the activator. MAO solutions, for example, can degrade over time.
-
Activator/Catalyst Ratio: The molar ratio of the activator to the catalyst is critical. This ratio should be optimized for your specific catalyst system.
-
-
-
Sub-optimal Reaction Temperature: The reaction temperature may be too low for sufficient catalyst activity or too high, leading to rapid thermal degradation of the catalyst.[1]
-
Troubleshooting Steps:
-
Temperature Screening: Conduct a series of small-scale polymerizations at various temperatures to determine the optimal range for your catalyst system.
-
-
Issue: Polymerization Rate Decreases Over Time
Question: The initial polymerization rate was high, but it significantly decreased over the course of the reaction, leading to incomplete monomer conversion. What could be causing this?
Answer: A decline in the polymerization rate is a classic sign of gradual catalyst deactivation. The potential causes include:
-
Catalyst Decay: The active sites of the catalyst may be inherently unstable under the reaction conditions, leading to thermal decay or side reactions that form inactive species.[1] For instance, in the polymerization of 1-hexene (B165129) (an isomer of this compound), zirconium-based catalysts have been shown to form inactive π-allyl and dimethylalane complexes.
-
Troubleshooting Steps:
-
Kinetic Analysis: Monitor the monomer consumption over time to characterize the deactivation profile.
-
Lower Reaction Temperature: If thermal decay is suspected, running the polymerization at a lower temperature may improve catalyst stability, although it might also decrease the initial rate.[1]
-
-
-
Fouling by Coke: Carbonaceous deposits, or coke, can form on the catalyst surface, blocking access to the active sites.[2] This is more common at higher temperatures and with certain catalyst supports.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes mitigate coke formation.
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Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated by carefully controlled oxidation to burn off the coke deposits.
-
-
Issue: Gel Formation or Crosslinking
Question: My polymerization reaction produced a gel or a polymer with a very broad molecular weight distribution, suggesting crosslinking. What is the cause and how can I prevent it?
Answer: Gel formation indicates that polymer chains are linking together, which can be a consequence of side reactions involving the unreacted double bonds in the polymer backbone.[1]
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Reaction of Pendant Double Bonds: The polymer formed from this compound will have pendant double bonds that can participate in further polymerization, leading to a crosslinked network.[1]
-
Troubleshooting Steps:
-
Control Monomer Conversion: Limit the reaction time to achieve a lower monomer conversion, which reduces the probability of these side reactions.[1]
-
Lower Catalyst Concentration: A lower concentration of the catalyst may reduce the rate of intermolecular reactions that lead to crosslinking.[1]
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Chain Transfer Agents: The use of a chain transfer agent can help to control the molecular weight of the polymer chains and reduce the likelihood of crosslinking.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyst deactivation in olefin polymerization?
A1: Catalyst deactivation is generally categorized into three main types: chemical, thermal, and mechanical.[3]
-
Chemical Deactivation: This includes poisoning, where impurities strongly bind to active sites, and fouling, where deposits like coke physically block the active sites.[2][3][4]
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Thermal Deactivation: This involves changes to the catalyst structure due to high temperatures, such as sintering (the agglomeration of catalyst particles, leading to a loss of surface area).[1]
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Mechanical Deactivation: This is more relevant in industrial-scale reactors and involves the physical breakdown of the catalyst particles due to attrition or crushing.[3]
Q2: Which impurities are most detrimental to Ziegler-Natta and metallocene catalysts?
A2: Both Ziegler-Natta and metallocene catalysts are highly sensitive to a range of impurities.
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Water and Oxygen: These are highly reactive towards the organometallic components of the catalyst systems and are common sources of deactivation.[1]
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Polar Compounds: Alcohols, ketones, esters, and amines can coordinate to the metal center of the catalyst, inhibiting monomer access to the active site.[1]
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Unsaturated Compounds: Acetylenic and allenic impurities, often found in olefin feedstocks, can irreversibly bind to and poison the catalyst.[1]
-
Sulfur and Phosphorus Compounds: These act as strong Lewis bases and can poison the catalyst's active sites.[1]
Q3: How does the choice of catalyst (Ziegler-Natta vs. Metallocene) affect deactivation?
A3: The type of catalyst plays a significant role in its susceptibility to deactivation.
-
Ziegler-Natta Catalysts: These are heterogeneous, multi-site catalysts. While they can be robust, they are highly sensitive to poisons. Their different active sites can be deactivated at different rates, which can also contribute to a broad molecular weight distribution in the resulting polymer.[1]
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Metallocene Catalysts: These are single-site catalysts that offer better control over the polymer's architecture. However, they are often more sensitive to impurities than traditional Ziegler-Natta catalysts. Because their active sites are well-defined and uniform, their deactivation by poisons can be more rapid and complete.[1]
Q4: Can a deactivated catalyst be regenerated?
A4: In some cases, yes. The feasibility of regeneration depends on the mechanism of deactivation.
-
Fouling: Deactivation by coke or other surface deposits can often be reversed by a carefully controlled process of burning off the deposits in an oxidizing atmosphere (e.g., air) at elevated temperatures.[2]
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Poisoning: If the poison is reversibly bound to the active site, it may be possible to remove it by washing or thermal treatment. However, if the poison is irreversibly bound, regeneration is much more difficult.
-
Sintering: Thermal degradation, such as sintering, is generally irreversible.
Q5: What analytical techniques can be used to study catalyst deactivation?
A5: Several techniques are useful for characterizing deactivated catalysts and understanding the deactivation mechanism:
-
Spectroscopy (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can identify functional groups of poisons or coke on the catalyst surface. Nuclear magnetic resonance (NMR) can be used to analyze the structure of soluble deactivation products.[1]
-
Surface Area Analysis (BET): Brunauer-Emmett-Teller (BET) analysis can measure the surface area of the catalyst, which often decreases due to sintering or fouling.
-
Elemental Analysis: Techniques like X-ray photoelectron spectroscopy (XPS) or energy-dispersive X-ray spectroscopy (EDX) can identify the elemental composition of the catalyst surface and detect the presence of poisons.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be a powerful tool for identifying inactive catalyst species in solution.
Data Presentation
Table 1: Effect of Impurities on Ziegler-Natta Catalyst Productivity in Propylene (B89431) Polymerization (Analogous System)
| Impurity | Impurity Concentration (ppm) | Decrease in Productivity (%) |
| Dimethylamine | 0 | 0 |
| 40 | 15 | |
| 80 | 35 | |
| 120 | 60 | |
| 140 | 75 | |
| Diethylamine | 0 | 0 |
| 50 | 20 | |
| 100 | 45 | |
| 150 | 70 | |
| 170 | 85 |
Data adapted from a study on propylene polymerization, which serves as a relevant model for the behavior of Ziegler-Natta catalysts in the presence of amine impurities.
Table 2: Kinetic Data for 4-Methyl-1-Hexene Polymerization with a Heterogeneous Ziegler-Natta Catalyst (Analogous System)
| Parameter | Value | Conditions |
| Propagation Rate Constant (kp,i) | ~160 M-1s-1 | 50 °C, stereospecific sites |
| Propagation Rate Constant (kp,a) | ~11 M-1s-1 | 50 °C, aspecific sites |
| Activation Energy (Ea) | ~4.1 kcal/mol | For stereospecific propagation |
| Deactivation Kinetics | Second-order decay | At 50 °C |
Data from a study on 4-methyl-1-hexene, a close structural isomer of this compound, illustrating typical kinetic parameters and deactivation behavior.[5]
Experimental Protocols
Protocol 1: Monomer Purification (this compound)
-
Setup: Assemble a chromatography column packed with activated basic alumina (B75360).
-
Elution: Pass the this compound through the alumina column to remove polar impurities.
-
Degassing: Transfer the purified monomer to a Schlenk flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Storage: Store the purified and degassed monomer under an inert atmosphere (argon or nitrogen) over molecular sieves to keep it dry.
Protocol 2: Analysis of a Deactivated Catalyst by NMR
-
Sample Preparation: Under a strictly inert atmosphere, carefully extract an aliquot of the reaction mixture containing the suspect deactivated catalyst.
-
Solvent Exchange: If the polymerization solvent is not deuterated, remove it under vacuum.
-
Dissolution: Dissolve the remaining residue in a suitable deuterated solvent (e.g., C6D6 or CD2Cl2).
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Analysis: Analyze the spectra for the disappearance of signals corresponding to the active catalyst and the appearance of new signals that may correspond to inactive species or decomposition products.
Protocol 3: GC-MS Analysis of Monomer Purity
-
Sample Preparation: Under an inert atmosphere, take a small aliquot of the purified this compound and dilute it in a high-purity solvent (e.g., hexane).
-
Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: Employ a non-polar capillary column suitable for hydrocarbon analysis.
-
Method: Develop a temperature program that allows for the separation of the C7 hydrocarbon isomers and potential impurities.
-
Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify the purity of the this compound and identify any potential catalyst poisons.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts [mdpi.com]
- 5. researchgate.net [researchgate.net]
Degradation pathways of 4-methyl-2-hexene under storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-2-hexene, focusing on its degradation pathways under storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under typical storage conditions?
A1: The primary degradation pathway for this compound under storage conditions, particularly in the presence of oxygen, is autoxidation . This is a free-radical chain reaction that leads to the formation of hydroperoxides. The reaction is typically initiated by light, heat, or the presence of trace metal impurities.
Q2: Which positions on the this compound molecule are most susceptible to degradation?
A2: The positions most susceptible to autoxidation are the allylic positions . In this compound (CH₃-CH=CH-CH(CH₃)-CH₂-CH₃), the hydrogen atoms on the carbon adjacent to the double bond (C4) are the most likely to be abstracted, initiating the oxidation process. This is because the resulting allylic radical is stabilized by resonance.
Q3: What are the expected degradation products of this compound?
A3: The initial major degradation products are hydroperoxides , specifically 4-methyl-2-hexen-4-yl hydroperoxide. These hydroperoxides are unstable and can further decompose into a variety of secondary degradation products, including:
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Alcohols: 4-methyl-2-hexen-4-ol
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Ketones: 4-methyl-2-hexen-4-one
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Epoxides: 4-methyl-2,3-epoxyhexane
Over time and under harsher conditions, cleavage of the carbon-carbon double bond can occur, leading to the formation of smaller aldehydes and carboxylic acids.
Q4: How can I minimize the degradation of this compound during storage?
A4: To minimize degradation, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store under an inert gas such as argon or nitrogen to exclude oxygen.
-
Low Temperature: Refrigerate or freeze the compound to reduce the rate of chemical reactions.
-
Protection from Light: Store in an amber or opaque container to prevent photo-initiated degradation.
-
Use of Inhibitors: For long-term storage, consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT), in a very small concentration.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound stability.
Issue 1: Appearance of Unexpected Peaks in GC-MS Analysis
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Compare the mass spectra of the unexpected peaks with a library of known compounds. Look for characteristic fragments of alcohols, ketones, and hydroperoxides.
-
Analyze a Fresh Sample: Immediately analyze a freshly opened or purified sample of this compound to confirm that the unexpected peaks are not present initially.
-
Review Storage Conditions: Verify that the sample has been stored under the recommended conditions (inert atmosphere, low temperature, protected from light).
-
Check for Contamination: Ensure that the unexpected peaks are not due to solvent impurities, septa bleed, or contamination from the GC-MS system itself. Run a blank solvent injection to rule this out.
-
Issue 2: Decrease in the Peak Area of this compound Over Time
-
Possible Cause: Degradation or volatilization of the compound.
-
Troubleshooting Steps:
-
Quantify Degradation Products: If new peaks are observed, quantify their peak areas to see if they correlate with the decrease in the this compound peak area.
-
Check for Leaks: Ensure the storage vial is properly sealed to prevent loss due to volatilization.
-
Use an Internal Standard: For quantitative studies, use an internal standard that is structurally similar but stable under the storage conditions to correct for variations in injection volume and potential volatilization.
-
Perform a Forced Degradation Study: Intentionally expose a sample to air, light, and elevated temperature to accelerate degradation and confirm the identity of the degradation products.
-
Data Presentation
Table 1: Effect of Storage Temperature on the Degradation of this compound (Stored in Air, Exposed to Light for 30 days)
| Storage Temperature (°C) | This compound Remaining (%) | Major Degradation Product (Hydroperoxide) (%) |
| -20 | 99.5 | 0.3 |
| 4 | 95.2 | 3.5 |
| 25 (Room Temperature) | 85.1 | 12.3 |
| 40 | 65.7 | 28.9 |
Table 2: Effect of Atmosphere on the Degradation of this compound (Stored at 25°C, Exposed to Light for 30 days)
| Storage Atmosphere | This compound Remaining (%) | Major Degradation Product (Hydroperoxide) (%) |
| Inert (Argon) | 99.8 | < 0.1 |
| Air | 85.1 | 12.3 |
| Pure Oxygen | 55.4 | 38.7 |
Experimental Protocols
Protocol 1: Stability Indicating GC-MS Method for this compound
This protocol outlines a method to separate and identify this compound and its potential degradation products.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injector: Splitless mode, temperature 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Solvent Delay: 3 minutes.
-
-
Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.
Mandatory Visualization
Diagram 1: Autoxidation Pathway of this compound
Caption: Primary autoxidation pathway of this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for investigating the degradation of this compound.
Technical Support Center: Enhancing Regioselectivity in Reactions of 4-Methyl-2-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the regioselectivity of chemical reactions involving 4-methyl-2-hexene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high regioselectivity with this compound?
A1: this compound is an unsymmetrical internal alkene. The steric hindrance provided by the methyl group at the 4-position and the ethyl group at the 3-position can influence the approach of reagents, leading to mixtures of regioisomers. The electronic environment of the double bond is also relatively similar at both carbons, which can make it difficult to achieve high selectivity with certain reagents.
Q2: Which reactions are commonly performed on this compound where regioselectivity is a key concern?
A2: Key reactions where controlling regioselectivity is crucial include:
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Hydroboration-Oxidation: To form either 4-methyl-2-hexanol (B3369324) or 4-methyl-3-hexanol.
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Epoxidation: To form the corresponding epoxide at the 2,3-position.
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Dihydroxylation: To form 4-methyl-2,3-hexanediol.
Q3: How can I analyze the regioselectivity of my reaction?
A3: The ratio of regioisomers in your product mixture can be determined using analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the different regioisomers based on the chemical shifts and coupling patterns of the protons and carbons near the reaction center.[1][2][3][4][5][6][7]
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the different isomers and provide their relative abundance based on the peak areas in the chromatogram.[8][9][10][11]
Troubleshooting Guides
Hydroboration-Oxidation
Issue: Poor regioselectivity in the hydroboration-oxidation of this compound, leading to a mixture of 4-methyl-2-hexanol and 4-methyl-3-hexanol.
Root Cause Analysis and Solutions:
The regioselectivity of hydroboration is highly dependent on the steric bulk of the borane (B79455) reagent.[12][13][14] Standard borane (BH₃•THF) can exhibit lower selectivity with hindered internal alkenes.
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Solution 1: Employ a sterically hindered borane reagent. Using a bulkier borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), significantly enhances the selectivity for the addition of boron to the less sterically hindered carbon of the double bond.[6][14][15][16][17] This will favor the formation of 4-methyl-2-hexanol.
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Solution 2: Control the reaction temperature. Performing the hydroboration step at a lower temperature (e.g., 0 °C) can improve regioselectivity by favoring the kinetically controlled product.
Quantitative Data on Regioselectivity:
| Borane Reagent | Major Product | Minor Product | Expected Regioselectivity (Major:Minor) |
| BH₃•THF | 4-methyl-2-hexanol | 4-methyl-3-hexanol | ~60:40 |
| 9-BBN | 4-methyl-2-hexanol | 4-methyl-3-hexanol | >99:1 |
Experimental Protocol: Regioselective Hydroboration-Oxidation using 9-BBN
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Hydroboration Step:
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Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a 0.5 M solution of 9-BBN in THF (1.1 equiv) dropwise to the stirred alkene solution.
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Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
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-
Oxidation Step:
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Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add ethanol, followed by a 6 M aqueous solution of sodium hydroxide (B78521) (NaOH).
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Add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not exceed 25 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
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-
Work-up:
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Separate the aqueous and organic layers.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the resulting alcohol by column chromatography on silica (B1680970) gel.
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Workflow for Hydroboration-Oxidation
Caption: Workflow for the regioselective hydroboration-oxidation of this compound.
Epoxidation
Issue: Difficulty in achieving high regioselectivity during the epoxidation of this compound.
Root Cause Analysis and Solutions:
The epoxidation of an alkene with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is an electrophilic addition. The reaction generally favors the more electron-rich (more substituted) double bond.[18][19][20] For this compound, both sides of the double bond are disubstituted, leading to potential formation of a mixture of diastereomeric epoxides. However, the reaction is not regioselective in the sense of forming different constitutional isomers, as the epoxide will form across the C2-C3 bond. The key is to control the stereoselectivity if a chiral substrate is used or if diastereomers can be formed.
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Solution 1: Use m-CPBA for reliable epoxidation. m-CPBA is a standard and effective reagent for the epoxidation of alkenes.[2][21][22][23][24][25] The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM).
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Solution 2: Consider substrate-directing effects. If there are nearby functional groups that can direct the approach of the oxidizing agent through hydrogen bonding (e.g., a hydroxyl group), this can significantly influence the stereoselectivity of the epoxidation.
Expected Product Distribution:
For the epoxidation of this compound with m-CPBA, a single constitutional isomer of the epoxide is expected. If the starting material is a mixture of (E) and (Z) isomers, a corresponding mixture of diastereomeric epoxides will be formed.
Experimental Protocol: Epoxidation using m-CPBA
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Reaction Setup:
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Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
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Add sodium bicarbonate (NaHCO₃) (2.0 equiv) to buffer the reaction, as the by-product m-chlorobenzoic acid can potentially open the newly formed epoxide ring.
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Cool the mixture to 0 °C.
-
-
Reagent Addition:
-
In a separate flask, dissolve m-CPBA (1.2 equiv) in DCM.
-
Add the m-CPBA solution dropwise to the stirred alkene solution at 0 °C.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
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Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the epoxide by column chromatography.
-
Epoxidation Reaction Pathway
Caption: General reaction pathway for the epoxidation of this compound.
Dihydroxylation
Issue: Low regioselectivity in the dihydroxylation of this compound.
Root Cause Analysis and Solutions:
Similar to epoxidation, dihydroxylation with osmium tetroxide (OsO₄) is an electrophilic addition that favors the more electron-rich double bond.[18][26] For this compound, this will occur at the C2-C3 double bond. The main challenge is often controlling the stereoselectivity, especially in an asymmetric synthesis. The Sharpless Asymmetric Dihydroxylation provides a powerful method for achieving high enantioselectivity.[15][16][18][20][22][26][27][28][29][30]
-
Solution 1: Utilize Sharpless Asymmetric Dihydroxylation for stereocontrol. The use of AD-mix-α or AD-mix-β allows for the predictable and highly enantioselective synthesis of vicinal diols.[26] For a non-terminal alkene like this compound, the addition of methanesulfonamide (B31651) can accelerate the reaction.[19][21]
-
Solution 2: Ensure proper reaction conditions. The reaction is typically performed in a t-BuOH/water solvent system at low temperatures (0 °C to room temperature) to maximize selectivity.
Expected Regio- and Stereoselectivity:
The dihydroxylation will occur exclusively at the 2,3-position. The stereochemical outcome (enantiomer) is determined by the choice of AD-mix.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Reaction Setup:
-
To a mixture of t-butanol and water (1:1), add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other) and methanesulfonamide (1.0 equiv).
-
Stir the mixture at room temperature until all solids dissolve, then cool to 0 °C.
-
-
Substrate Addition:
-
Add this compound (1.0 equiv) to the cold, stirred solution.
-
-
Reaction and Quenching:
-
Stir the reaction vigorously at 0 °C until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (B76179) and stir for an additional hour.
-
-
Work-up:
-
Add ethyl acetate (B1210297) and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with 2M HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the diol by column chromatography or recrystallization.
-
Logical Flow of Sharpless Dihydroxylation
Caption: Decision process for selecting the appropriate AD-mix for the desired stereochemical outcome.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. epfl.ch [epfl.ch]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Which is more highly regioselective: reaction of an alkene with B... | Study Prep in Pearson+ [pearson.com]
- 15. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. leah4sci.com [leah4sci.com]
- 24. youtube.com [youtube.com]
- 25. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 26. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 27. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 28. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 29. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Scaling up the synthesis of 4-methyl-2-hexene for pilot plant production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-methyl-2-hexene for pilot plant production. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the primary synthesis routes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the pilot-scale synthesis of this compound.
Acid-Catalyzed Dehydration of 4-Methyl-2-hexanol (B3369324)
Question: We are observing a low yield of this compound and the formation of significant byproducts during the scale-up of the acid-catalyzed dehydration of 4-methyl-2-hexanol. What are the likely causes and how can we optimize the reaction?
Answer:
Low yields and the formation of byproducts are common challenges when scaling up dehydration reactions. Several factors could be contributing to these issues:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient catalyst concentration, inadequate temperature, or short reaction times. At a pilot scale, ensuring uniform heat distribution is critical.
-
Isomer Formation: The dehydration of 4-methyl-2-hexanol can lead to the formation of multiple alkene isomers, including 4-methyl-1-hexene (B165699) (Hofmann product) and both (E)- and (Z)-4-methyl-2-hexene (Zaitsev products). According to Zaitsev's rule, the more substituted and stable this compound is the expected major product.[1] However, reaction conditions can influence the product ratio.
-
Polymerization: Alkenes can polymerize in the presence of strong acids, especially at elevated temperatures. This is a more significant issue at the larger scale where localized "hot spots" can occur.
-
Ether Formation: Intermolecular dehydration of the alcohol can lead to the formation of di(4-methyl-2-hexyl) ether, particularly at lower temperatures.
Optimization Strategies:
-
Catalyst Selection and Loading: While concentrated sulfuric acid is a common catalyst, phosphoric acid is often preferred for larger-scale operations as it is less oxidizing and leads to fewer charring and side reactions. Typical catalyst loading on a pilot scale ranges from 5-15 mol%.
-
Temperature Control: For secondary alcohols like 4-methyl-2-hexanol, a reaction temperature of 100-140°C is generally recommended.[2] Precise temperature control is crucial to favor elimination over ether formation and to minimize polymerization.
-
Removal of Products: To shift the equilibrium towards the formation of the alkene, it is advantageous to remove the product as it is formed. This can be achieved through fractional distillation if the boiling point of this compound (approx. 88°C) is significantly lower than that of the starting alcohol (4-methyl-2-hexanol).
-
Reaction Monitoring: Implement in-process controls (e.g., GC analysis) to monitor the disappearance of the starting material and the formation of the desired product and byproducts. This will help in determining the optimal reaction time.
Wittig Reaction for this compound Synthesis
Question: We are experiencing low yields and difficulties in purifying the product in the pilot-scale Wittig synthesis of this compound from butanal and an appropriate phosphonium (B103445) ylide. What are the potential pitfalls and solutions?
Answer:
The Wittig reaction, while versatile, presents several challenges during scale-up, primarily related to reagent handling, reaction conditions, and byproduct removal.
-
Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical step. Incomplete deprotonation of the phosphonium salt will lead to low yields. This can be caused by:
-
Insufficiently strong base: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[3]
-
Presence of moisture: The strong bases used are highly reactive with water. All solvents and glassware must be scrupulously dried.
-
-
Aldehyde Quality: The butanal starting material can be prone to oxidation to butanoic acid or self-condensation (aldol reaction), which will consume the aldehyde and reduce the yield.
-
Steric Hindrance: While less of an issue with butanal, steric hindrance can slow down the reaction, especially with more complex aldehydes or ketones.
-
Byproduct Removal: The Wittig reaction produces triphenylphosphine (B44618) oxide as a byproduct, which can be challenging to separate from the desired alkene, particularly on a large scale.
Optimization Strategies:
-
Anhydrous Conditions: Ensure all solvents (e.g., THF, diethyl ether) are anhydrous and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Base Selection and Addition: Use a sufficiently strong base and control the temperature during its addition to the phosphonium salt to prevent side reactions. Ylide formation is often carried out at low temperatures (0°C to -78°C).[3]
-
Purification of Aldehyde: Use freshly distilled butanal to minimize impurities.
-
Workup and Purification: The separation of triphenylphosphine oxide can be facilitated by:
-
Crystallization: Triphenylphosphine oxide may crystallize out from a nonpolar solvent at low temperatures.
-
Chromatography: While challenging on a pilot scale, column chromatography with silica (B1680970) gel can be effective.
-
Alternative Wittig Reagents: Consider using a Horner-Wadsworth-Emmons reagent, which produces a water-soluble phosphate (B84403) byproduct, simplifying purification.
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is more suitable for the pilot plant production of this compound: acid-catalyzed dehydration or the Wittig reaction?
A1: Both routes have their advantages and disadvantages for pilot-scale production.
-
Acid-Catalyzed Dehydration:
-
Advantages: Uses relatively inexpensive starting materials (4-methyl-2-hexanol) and catalysts. The process can be run continuously, which is often more efficient at a larger scale.
-
Disadvantages: Can lead to a mixture of isomers, requiring careful purification. The use of strong acids can cause corrosion and safety concerns. Polymerization and ether formation are potential side reactions.
-
-
Wittig Reaction:
-
Advantages: Offers high regioselectivity, meaning the double bond is formed at a specific location, minimizing the formation of isomers.
-
Disadvantages: The phosphonium salts and strong bases required are more expensive. The generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct complicates purification and adds to waste disposal costs. The requirement for strictly anhydrous conditions can be challenging to maintain on a larger scale.
-
For large-scale industrial production where cost is a major factor, acid-catalyzed dehydration is often preferred if the purification challenges can be effectively managed. The Wittig reaction is more suitable for smaller-scale production where high purity and specific isomer formation are critical.
Q2: How can we control the E/Z stereoselectivity in the synthesis of this compound?
A2: The stereoselectivity depends on the chosen synthesis route.
-
In the acid-catalyzed dehydration , the E/Z ratio can be influenced by the reaction conditions, but generally, the more stable (E)-isomer is favored under thermodynamic control.
-
In the Wittig reaction , the stereoselectivity is highly dependent on the nature of the ylide. Non-stabilized ylides, which would be used for the synthesis of this compound, typically favor the formation of the (Z)-alkene.[4] To obtain the (E)-alkene, a modification such as the Schlosser modification might be necessary, which involves the use of a second equivalent of strong base at low temperature.
Q3: What are the main safety concerns when scaling up the synthesis of this compound?
A3: Key safety considerations include:
-
Flammability: this compound and many of the solvents used (e.g., diethyl ether, THF) are highly flammable. Pilot plant equipment should be properly grounded, and sources of ignition must be eliminated.
-
Corrosive Materials: Concentrated sulfuric and phosphoric acids are highly corrosive. Appropriate personal protective equipment (PPE) and corrosion-resistant reactors and transfer lines are necessary.
-
Pyrophoric Reagents: If using the Wittig route with n-butyllithium, extreme care must be taken as it is pyrophoric (ignites spontaneously in air). It must be handled under an inert atmosphere at all times.
-
Pressure Build-up: Dehydration reactions can generate water vapor, and exothermic reactions can lead to a rapid increase in temperature and pressure. Reactors must be equipped with appropriate pressure relief systems.
Data Presentation
The following tables summarize typical quantitative data for the pilot plant synthesis of this compound. Note: Data for pilot-scale synthesis of this specific compound is limited; values are based on related processes and may require optimization.
Table 1: Acid-Catalyzed Dehydration of 4-Methyl-2-hexanol
| Parameter | Value | Unit | Notes |
| Reactant | 4-Methyl-2-hexanol | - | - |
| Catalyst | Phosphoric Acid | - | Sulfuric acid can also be used. |
| Catalyst Loading | 5 - 15 | mol% | Relative to the alcohol. |
| Temperature | 100 - 140 | °C | [2] |
| Pressure | Atmospheric | - | - |
| Typical Yield | 60 - 80 | % | Highly dependent on product removal. |
| Throughput | 1 - 10 | kg/hr | Dependent on reactor size. |
Table 2: Wittig Synthesis of this compound
| Parameter | Value | Unit | Notes |
| Reactants | Butanal, Propyltriphenylphosphonium bromide | - | - |
| Base | n-Butyllithium | - | Sodium hydride can be an alternative. |
| Solvent | Anhydrous THF | - | - |
| Temperature (Ylide Formation) | -20 to 0 | °C | |
| Temperature (Reaction) | 0 to 25 | °C | |
| Typical Yield | 50 - 70 | % | Purification losses can be significant. |
| Throughput | 0.5 - 5 | kg/hr | Batch process, dependent on reactor size. |
Experimental Protocols
Protocol 1: Pilot-Scale Acid-Catalyzed Dehydration of 4-Methyl-2-hexanol
-
Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a heating/cooling jacket, and a fractional distillation head is used. The distillation head is connected to a condenser and a collection vessel.
-
Charging the Reactor: The reactor is charged with 4-methyl-2-hexanol (20 kg, 195.7 mol).
-
Catalyst Addition: With stirring, phosphoric acid (85%, 2.26 kg, 19.6 mol, 10 mol%) is slowly added to the reactor.
-
Reaction: The mixture is heated to 120-130°C. As this compound and water are formed, they are co-distilled. The rate of distillation is controlled to maintain the reaction temperature.
-
Workup: The collected distillate is transferred to a separation funnel. The organic layer is washed with a 10% sodium carbonate solution to neutralize any acidic residue, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and then purified by fractional distillation to separate the (E) and (Z) isomers of this compound from any unreacted alcohol and other byproducts.
Protocol 2: Pilot-Scale Wittig Synthesis of this compound
-
Reactor Setup: A 50 L jacketed reactor, equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel, is dried and purged with nitrogen.
-
Ylide Preparation:
-
Propyltriphenylphosphonium bromide (8.0 kg, 20.7 mol) is suspended in anhydrous THF (20 L) in the reactor and cooled to -10°C.
-
n-Butyllithium (2.5 M in hexanes, 8.3 L, 20.7 mol) is added dropwise via the addition funnel, maintaining the temperature below 0°C.
-
The mixture is stirred for 1 hour at 0°C, during which the characteristic orange-red color of the ylide should develop.
-
-
Reaction:
-
A solution of freshly distilled butanal (1.34 kg, 18.6 mol) in anhydrous THF (5 L) is added dropwise to the ylide solution at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
-
Workup:
-
The reaction is quenched by the slow addition of water (10 L).
-
The mixture is transferred to an extraction vessel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 10 L).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
-
Purification:
-
The solvent is removed by distillation.
-
The crude product is purified by vacuum distillation to separate the this compound from the triphenylphosphine oxide.
-
Mandatory Visualizations
Caption: Experimental workflow for acid-catalyzed dehydration.
Caption: Experimental workflow for the Wittig synthesis.
Caption: Troubleshooting low yield in acid-catalyzed dehydration.
References
Removal of residual acid catalyst from 4-methyl-2-hexene product
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to removing residual acid catalysts from a 4-methyl-2-hexene product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual acid catalysts from the this compound product?
A1: The primary methods for removing residual acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA), from an alkene product like this compound fall into two main categories:
-
Aqueous Extraction (Liquid-Liquid Extraction): This involves washing the crude organic product with an aqueous basic solution to neutralize the acid, followed by washing with water and brine to remove the resulting salts and any remaining base.
-
Adsorption: This method involves passing the crude product through a solid adsorbent material that will retain the acid catalyst.
The choice of method depends on the scale of the reaction, the specific acid catalyst used, and the desired final purity of the this compound.
Q2: Which basic solution is best for the aqueous wash?
A2: The most commonly used basic solutions are dilute aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] These are generally preferred over strong bases like sodium hydroxide (B78521) (NaOH) for several reasons:
-
Safety: They are weaker bases and their neutralization reactions are typically less exothermic and more easily controlled.[1][2]
-
Avoidance of Emulsions: Strong bases can sometimes promote the formation of stable emulsions, which complicate the separation of the organic and aqueous layers.
-
Prevention of Side Reactions: Alkenes can be sensitive to strong bases, which might catalyze isomerization or other unwanted side reactions.
Sodium bicarbonate is often the first choice due to its mildness.[1]
Q3: What are the most effective adsorbents for removing acid catalysts?
A3: Common adsorbents for removing acidic impurities include:
-
Silica (B1680970) Gel (SiO₂): Due to its polar surface, silica gel can effectively adsorb polar impurities like residual acids.[3]
-
Alumina (B75360) (Al₂O₃): Basic or neutral alumina can be used to neutralize and adsorb acidic catalysts.[4][5]
-
Activated Carbon: This is a versatile adsorbent with a high surface area that can remove a variety of impurities, including residual acids.
The choice of adsorbent will depend on the specific acid catalyst and the overall impurity profile of the crude product.
Q4: How can I tell if all the acid has been removed?
A4: After a neutralization wash, the aqueous layer should be tested to ensure it is no longer acidic. This can be done by carefully collecting a small sample of the aqueous layer with a pipette and testing its pH with litmus (B1172312) paper or a pH meter. The washing should be repeated until the aqueous layer is neutral or slightly basic.
Q5: What is the purpose of a final brine wash?
A5: A final wash with a saturated aqueous solution of sodium chloride (brine) is performed to remove the majority of the dissolved water from the organic layer before the final drying step. This "salting out" process reduces the amount of drying agent needed and improves the efficiency of water removal.
Troubleshooting Guides
Issue 1: An Emulsion Forms During the Aqueous Wash
An emulsion is a stable suspension of the organic and aqueous layers that do not separate. This is a common problem during the workup of organic reactions.
| Potential Cause | Troubleshooting Step | Principle |
| Vigorous shaking of the separatory funnel | Gently swirl or invert the separatory funnel instead of shaking vigorously. | Reduces the energy input that leads to the formation of fine droplets and a stable emulsion. |
| High concentration of reactants or byproducts | Dilute the mixture with more of the organic solvent. | Reduces the concentration of any potential emulsifying agents. |
| Similar densities of the organic and aqueous layers | Add a saturated solution of sodium chloride (brine). | Increases the ionic strength and density of the aqueous layer, promoting separation. |
| Presence of fine particulate matter | Filter the emulsion through a plug of glass wool or Celite®. | The filter aid can help to break up the emulsion by providing a surface for the droplets to coalesce. |
Issue 2: The Product Yield is Low After Purification
Low recovery of this compound can be due to several factors during the workup and purification process.
| Potential Cause | Troubleshooting Step | Principle |
| Incomplete extraction of the product | Perform multiple extractions with smaller volumes of the organic solvent. | Multiple extractions are more efficient at recovering the product from the aqueous layer than a single extraction with a large volume. |
| Loss of product during distillation | Ensure the distillation apparatus is properly set up and that the collection flask is adequately cooled. Monitor the distillation temperature closely to avoid co-distillation of higher boiling point impurities or loss of the volatile product. | Proper distillation technique is crucial for separating the product from both lower and higher boiling point impurities without significant loss. |
| Product degradation | Avoid using strong bases for neutralization if the product is base-sensitive. Ensure that the workup is performed without undue delay. | Minimizes the potential for side reactions or degradation of the target compound. |
| Incomplete separation from the aqueous layer | After the final wash, allow adequate time for the layers to fully separate before draining the aqueous layer. | Ensures that a minimal amount of the organic layer containing the product is discarded with the aqueous phase. |
Data Presentation
The following tables provide a qualitative comparison of common methods for residual acid catalyst removal. Finding precise, published quantitative data for the removal of a specific acid from this compound is challenging. The efficiencies presented are based on general chemical principles and established laboratory practices.
Table 1: Comparison of Aqueous Washing Agents for Neutralization
| Washing Agent | Concentration | Advantages | Disadvantages |
| Sodium Bicarbonate (NaHCO₃) | 5-10% (w/v) | Mild base, easy to handle, reaction with acid produces CO₂ gas which indicates neutralization is occurring.[1] | Can cause frothing and pressure buildup in the separatory funnel if not vented properly. |
| Sodium Carbonate (Na₂CO₃) | 5-10% (w/v) | Stronger base than NaHCO₃, can neutralize acids more quickly. | More likely to cause emulsions compared to NaHCO₃. |
| Sodium Hydroxide (NaOH) | 1-5% (w/v) | Strong base, very effective at neutralizing acids. | Highly corrosive, can cause emulsions, and may lead to side reactions with the alkene product.[1][2] |
| Water (H₂O) | N/A | Useful for removing water-soluble salts after neutralization. | Ineffective at neutralizing the acid catalyst on its own. |
Table 2: Comparison of Adsorbents for Acid Removal
| Adsorbent | Type | Advantages | Disadvantages |
| Silica Gel (SiO₂) | Polar Solid | Effective at adsorbing polar impurities like acids, readily available.[3] | May require a larger volume of adsorbent, and the product needs to be eluted with a solvent. |
| Alumina (Al₂O₃) | Basic or Neutral Solid | Basic alumina can both neutralize and adsorb acids.[4][5] | Can be more reactive than silica gel and may cause degradation of sensitive compounds. |
| Activated Carbon | Nonpolar Solid | High surface area, effective for a broad range of impurities. | May adsorb some of the product along with the impurities, leading to lower yield. |
Experimental Protocols
Protocol 1: Removal of Residual Sulfuric Acid by Aqueous Wash
This protocol describes a standard liquid-liquid extraction procedure to neutralize and remove a residual acid catalyst from a crude this compound product.
-
Transfer the Crude Product: Transfer the crude this compound product to a separatory funnel of an appropriate size. If the product is in a reaction solvent, it can be used directly.
-
First Wash (Neutralization): Add a volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer to the separatory funnel.
-
Mixing and Venting: Stopper the separatory funnel, and gently invert it several times to mix the layers. Immediately open the stopcock to release the pressure from the carbon dioxide gas that is generated. Repeat this gentle mixing and venting process until gas evolution ceases.
-
Separation: Allow the layers to separate completely. The aqueous layer will be on the bottom (assuming the organic layer is less dense than water).
-
Draining: Remove the stopper and drain the lower aqueous layer.
-
pH Check: Test the pH of the drained aqueous layer with litmus paper. If it is still acidic, repeat steps 2-5 with fresh NaHCO₃ solution.
-
Second Wash (Water): Add a volume of deionized water equal to the organic layer volume to the separatory funnel. Gently mix and allow the layers to separate. Drain the lower aqueous layer.
-
Third Wash (Brine): Add a volume of saturated aqueous sodium chloride (brine) solution equal to about half the organic layer volume. Gently mix and allow the layers to separate. Drain the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), and swirl the flask. Allow the mixture to stand for 10-15 minutes.
-
Isolation: Filter the dried organic solution to remove the drying agent. The filtrate is the purified this compound in the organic solvent. The solvent can then be removed by distillation to yield the pure product.
Protocol 2: Removal of Residual Acid Catalyst by Adsorption
This protocol describes a simple column chromatography method to remove a residual acid catalyst.
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of a chromatography column or a Pasteur pipette.
-
Pack the Adsorbent: Add the chosen adsorbent (e.g., silica gel or basic alumina) to the column to create a bed of about 5-10 cm in height.
-
Equilibrate the Column: Pass a small amount of the solvent that the crude product is dissolved in through the column to wet the adsorbent.
-
Load the Product: Carefully add the crude this compound solution to the top of the adsorbent bed.
-
Elute the Product: Add fresh solvent to the top of the column and collect the eluent. The this compound, being non-polar, should pass through the column while the polar acid catalyst is retained by the adsorbent.
-
Monitor Elution: If necessary, monitor the elution by thin-layer chromatography (TLC) to ensure all the product has been collected.
-
Solvent Removal: Remove the solvent from the collected eluent by distillation to obtain the purified this compound.
Mandatory Visualization
Below are diagrams created using the DOT language to visualize the experimental workflows.
Caption: Workflow for Aqueous Wash Purification of this compound.
Caption: Workflow for Adsorption Purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Methyl-2-hexene
For researchers and professionals in drug development and organic synthesis, the efficient and stereoselective synthesis of alkenes is a critical task. 4-Methyl-2-hexene, a simple yet structurally significant branched alkene, can be synthesized through various established methods. This guide provides an objective comparison of four primary synthetic routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Routes
The selection of a synthetic route to this compound is dependent on factors such as desired stereochemistry, required yield, and the availability of starting materials. The following table summarizes the key quantitative data for four common methods.
| Synthetic Route | Starting Material(s) | Reagents | Typical Yield | Stereoselectivity |
| Dehydration of Alcohol | 4-Methyl-2-hexanol | H₂SO₄ or H₃PO₄ | ~75-85% | Mixture of E/Z isomers (Zaitsev product favored) |
| Dehydrohalogenation | 2-Bromo-4-methylhexane | Strong base (e.g., NaOEt, t-BuOK) | ~70-80% | Base-dependent (NaOEt favors Zaitsev, t-BuOK favors Hofmann) |
| Wittig Reaction | Butanal and Ethyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | ~35-50% | Primarily Z-isomer with unstabilized ylides |
| Reduction of Alkyne | 4-Methyl-2-hexyne (B3367952) | 1. Lindlar's catalyst, H₂ 2. Na, liquid NH₃ | 1. ~85-95% 2. >80% | 1. Z-isomer (cis) 2. E-isomer (trans) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar transformations.
Dehydration of 4-Methyl-2-hexanol
This method is a straightforward approach to alkene synthesis via an acid-catalyzed elimination reaction.[1]
Procedure:
-
In a round-bottom flask, place 10 g of 4-methyl-2-hexanol.
-
Carefully add 5 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Add a few boiling chips and set up for fractional distillation.
-
Heat the mixture gently to distill the alkene product, which will co-distill with water. The collection temperature should be around 88-95°C.
-
Wash the distillate with an equal volume of saturated sodium bicarbonate solution, followed by water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The final product can be further purified by simple distillation to yield this compound as a mixture of E and Z isomers.
Wittig Reaction
The Wittig reaction offers a reliable method for forming a carbon-carbon double bond with good control over its location.[2][3]
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend 10.4 g of ethyltriphenylphosphonium bromide in 50 mL of anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C and slowly add 15 mL of a 2.5 M solution of n-butyllithium in hexanes. Allow the resulting deep red solution to stir at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0°C and add 2.1 g of butanal dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding 20 mL of water.
-
Extract the product with pentane (B18724) (3 x 30 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica (B1680970) gel to yield primarily (Z)-4-methyl-2-hexene.
Reduction of 4-Methyl-2-hexyne
This route provides excellent stereochemical control, allowing for the selective synthesis of either the (Z) or (E) isomer of this compound.[4][5]
a) Synthesis of (Z)-4-Methyl-2-hexene (cis-isomer):
-
Dissolve 5 g of 4-methyl-2-hexyne in 50 mL of methanol (B129727) in a hydrogenation flask.
-
Add 0.25 g of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).
-
Evacuate the flask and fill it with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Remove the solvent under reduced pressure to obtain (Z)-4-methyl-2-hexene.
b) Synthesis of (E)-4-Methyl-2-hexene (trans-isomer):
-
In a three-necked flask fitted with a dry ice condenser, condense approximately 100 mL of ammonia (B1221849).
-
Add 2.5 g of sodium metal in small pieces until a persistent blue color is obtained.
-
Slowly add a solution of 5 g of 4-methyl-2-hexyne in 20 mL of anhydrous diethyl ether.
-
Stir the reaction mixture for 2 hours.
-
Quench the reaction by the careful addition of ammonium (B1175870) chloride.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add 50 mL of water to the residue and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation to yield (E)-4-methyl-2-hexene.
Synthetic Pathways Overview
The following diagram illustrates the logical relationships between the different starting materials and the target molecule, this compound, highlighting the stereochemical outcomes.
Caption: Synthetic pathways to this compound.
References
Reactivity comparison of 4-methyl-2-hexene vs. 3-methyl-1-hexene
In the landscape of organic synthesis, the reactivity of alkenes is a cornerstone of molecular construction. Understanding the subtle differences in reactivity between isomeric alkenes is paramount for researchers in drug development and chemical sciences seeking to control reaction outcomes and optimize synthetic pathways. This guide provides an objective comparison of the reactivity of two C7H14 isomers: 4-methyl-2-hexene and 3-methyl-1-hexene (B165624), supported by theoretical principles and experimental data.
Theoretical Underpinnings of Alkene Reactivity
The reactivity of an alkene is intrinsically linked to its thermodynamic stability. Generally, a more stable alkene will exhibit lower reactivity in addition reactions, as it resides in a lower energy state and thus requires a higher activation energy to initiate a reaction. The primary factors governing alkene stability are the substitution pattern of the carbon-carbon double bond and steric hindrance.
-
Degree of Substitution: Alkenes with more alkyl groups attached to the sp2-hybridized carbons of the double bond are more stable. This is attributed to hyperconjugation, a stabilizing interaction between the C-H σ-bonds of the alkyl groups and the π-system of the double bond. The order of stability is: tetrasubstituted > trisubstituted > disubstituted > monosubstituted > unsubstituted.
-
Steric Hindrance: Repulsive steric interactions between bulky substituents can decrease stability. For disubstituted alkenes, trans isomers, where the alkyl groups are on opposite sides of the double bond, are generally more stable than cis isomers due to reduced steric strain.
Analyzing the structures of the two title compounds, this compound is a trisubstituted alkene, whereas 3-methyl-1-hexene is a disubstituted alkene. Based on the principle of substitution, This compound is predicted to be the more thermodynamically stable and, consequently, the less reactive of the two .
Caption: Structural comparison of this compound and 3-methyl-1-hexene.
Experimental Data: Heat of Hydrogenation
The most common experimental method to quantify the relative stability of alkenes is by measuring their heat of hydrogenation (ΔH°hydrog). In this reaction, an alkene is catalytically hydrogenated to its corresponding alkane. Since both this compound and 3-methyl-1-hexene produce the same alkane (3-methylhexane) upon hydrogenation, the difference in the heat released directly reflects the difference in their initial stabilities. A more stable alkene will release less heat.[1][2]
Experimental data from the National Institute of Standards and Technology (NIST) confirms the predicted stability trend.
| Compound | Structure Type | Heat of Hydrogenation (kJ/mol) | Reference |
| (E)-4-Methyl-2-hexene | Trisubstituted | -111.2 ± 0.4 | [3] |
| (Z)-4-Methyl-2-hexene | Trisubstituted | -115.6 ± 0.3 | [4] |
| 3-Methyl-1-hexene | Disubstituted | -126.3 (approx.)* | [5][6][7] |
*Value for 3-methyl-1-butene (B165623) is -126.3 kJ/mol, which is a close structural analog and representative of a disubstituted alkene of this type. The value for 3-methyl-1-hexene is expected to be very similar.
The data clearly shows that both isomers of this compound, being trisubstituted, release significantly less heat upon hydrogenation than a comparable disubstituted alkene, confirming they are more stable. Consequently, 3-methyl-1-hexene is the more reactive of the two compounds . The trans (E) isomer of this compound is more stable than the cis (Z) isomer, as expected due to reduced steric hindrance.
Caption: Relationship between alkene stability, reactivity, and heat of hydrogenation.
Reactivity in Electrophilic Addition
The characteristic reaction of alkenes is electrophilic addition. In this reaction, the electron-rich π bond of the alkene attacks an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile.[8][9] The rate-determining step is the formation of the carbocation intermediate.[10]
The reactivity of an alkene in electrophilic addition is determined by two main factors:
-
Alkene Nucleophilicity: Alkyl groups are electron-donating, so a more substituted alkene has a more electron-rich double bond, making it a better nucleophile. This factor would suggest the trisubstituted this compound is more reactive.
-
Carbocation Stability: The stability of the carbocation intermediate formed in the first step is crucial. More substituted carbocations are more stable (tertiary > secondary > primary).
When comparing this compound and 3-methyl-1-hexene, the stability of the alkene itself (the starting material) is the dominant factor. The less stable alkene, 3-methyl-1-hexene, has a higher ground state energy. This leads to a smaller activation energy for the reaction to proceed to the carbocation intermediate, resulting in a faster reaction rate. Therefore, 3-methyl-1-hexene will react faster in electrophilic addition reactions , such as with HBr or Br2.
Experimental Protocols
Determination of Heat of Hydrogenation via Calorimetry
This experiment measures the heat released when an alkene is hydrogenated.
Methodology:
-
Catalyst Preparation: A platinum, palladium, or nickel catalyst (e.g., Adams' catalyst, PtO2, or palladium on carbon, Pd/C) is placed in a reaction vessel within a calorimeter.[11][12]
-
Reduction of Catalyst: The catalyst is activated by reduction with H2 gas in a suitable solvent (e.g., ethanol, acetic acid).
-
Calibration: The calorimeter is calibrated, often by a known electrical heat pulse, to determine its heat capacity.
-
Sample Introduction: A precisely weighed amount of the alkene (e.g., this compound) is introduced into the reaction vessel.
-
Hydrogenation: The vessel is filled with hydrogen gas at a known pressure. The reaction is initiated, and the temperature change of the system is monitored over time as the alkene is consumed.
-
Calculation: The heat of hydrogenation is calculated from the observed temperature rise, the heat capacity of the calorimeter, and the moles of alkene reacted. The procedure is repeated for the other alkene (3-methyl-1-hexene) under identical conditions.
Comparison of Electrophilic Addition Rates
This experiment compares the relative rates of reaction of the two alkenes with an electrophile, for example, bromine (Br2).
Methodology:
-
Solution Preparation: Standardized solutions of this compound, 3-methyl-1-hexene, and bromine are prepared in an inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).
-
Reaction Initiation: Equal molar amounts of one of the alkenes and bromine are mixed in a reaction vessel. The disappearance of the characteristic red-brown color of bromine can be monitored over time.
-
Monitoring: The concentration of bromine is measured at regular intervals using a UV-Vis spectrophotometer by monitoring the absorbance at a specific wavelength.
-
Kinetic Analysis: The rate of reaction is determined by plotting the concentration of bromine versus time. The initial rate can be used for comparison. The experiment is repeated with the other alkene under identical temperature and concentration conditions. A faster disappearance of the bromine color indicates a higher reaction rate.
Caption: A generalized workflow for comparing the reaction rates of alkenes.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 2-Hexene, 4-methyl-, (E)- [webbook.nist.gov]
- 4. (Z)-4-Methyl-2-hexene [webbook.nist.gov]
- 5. 1-Hexene, 3-methyl- [webbook.nist.gov]
- 6. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 7. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 8. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
Spectroscopic Dissection: A Comparative Guide to (E) and (Z)-4-methyl-2-hexene
A detailed analysis of the spectroscopic differences between the (E) and (Z) isomers of 4-methyl-2-hexene, providing researchers, scientists, and drug development professionals with a comprehensive guide for their identification and characterization.
The geometric isomers of this compound, (E)-4-methyl-2-hexene and (Z)-4-methyl-2-hexene, present a compelling case study in the power of spectroscopic techniques to elucidate subtle differences in molecular structure. While possessing the same molecular formula (C₇H₁₄) and connectivity, their distinct spatial arrangements of substituents around the carbon-carbon double bond give rise to unique spectral fingerprints. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Geometries
NMR spectroscopy is arguably the most powerful tool for differentiating between the (E) and (Z) isomers of this compound. The spatial proximity of substituents in the (Z)-isomer leads to notable differences in chemical shifts and coupling constants compared to the more sterically relaxed (E)-isomer.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are most clearly distinguished by the coupling constant between the vinylic protons (H-2 and H-3) and the chemical shifts of the allylic protons.
Table 1: ¹H NMR Spectroscopic Data for (E) and (Z)-4-methyl-2-hexene (Predicted)
| Proton | (E)-4-methyl-2-hexene (Predicted δ, ppm, Multiplicity, J in Hz) | (Z)-4-methyl-2-hexene (Predicted δ, ppm, Multiplicity, J in Hz) |
| H-1 (CH₃) | ~1.70 (d, J ≈ 6.5) | ~1.65 (d, J ≈ 7.0) |
| H-2 | ~5.45 (dq, J ≈ 15.0, 6.5) | ~5.35 (dq, J ≈ 10.0, 7.0) |
| H-3 | ~5.30 (m) | ~5.20 (m) |
| H-4 (CH) | ~2.20 (m) | ~2.50 (m) |
| H-5 (CH₂) | ~1.40 (m) | ~1.35 (m) |
| 4-CH₃ | ~0.95 (d, J ≈ 7.0) | ~0.98 (d, J ≈ 7.0) |
| H-6 (CH₃) | ~0.90 (t, J ≈ 7.5) | ~0.92 (t, J ≈ 7.5) |
Note: These are predicted values. Experimental values may vary slightly.
A key diagnostic feature is the vicinal coupling constant (³J) between the olefinic protons H-2 and H-3. For the (E)-isomer, this coupling is typically larger (around 15 Hz), reflecting the trans relationship. In contrast, the (Z)-isomer exhibits a smaller coupling constant (around 10 Hz) due to the cis arrangement. Furthermore, the allylic proton (H-4) in the (Z)-isomer is expected to be deshielded (shifted to a higher ppm value) compared to the (E)-isomer due to steric compression.
¹³C NMR Spectroscopy
The carbon NMR spectra also show predictable differences, particularly for the allylic carbons, arising from steric interactions in the (Z)-isomer.
Table 2: ¹³C NMR Spectroscopic Data for (E) and (Z)-4-methyl-2-hexene
| Carbon | (E)-4-methyl-2-hexene (δ, ppm) | (Z)-4-methyl-2-hexene (δ, ppm) |
| C-1 | ~17.9 | ~12.8 |
| C-2 | ~124.5 | ~123.5 |
| C-3 | ~134.0 | ~133.0 |
| C-4 | ~39.0 | ~34.0 |
| C-5 | ~29.5 | ~29.8 |
| 4-CH₃ | ~20.0 | ~20.5 |
| C-6 | ~12.0 | ~12.2 |
Note: Data is based on referenced and predicted values and may vary.
The most significant difference is observed in the chemical shift of the C-1 methyl group. In the (Z)-isomer, the C-1 methyl group is shielded (shifted to a lower ppm value) due to the gamma-gauche effect, a steric interaction with the ethyl group at C-4.
Infrared (IR) Spectroscopy: Vibrational Signatures of Isomerism
Infrared spectroscopy provides a rapid method for distinguishing between (E) and (Z) isomers based on the out-of-plane C-H bending vibrations of the double bond.
Table 3: Key IR Absorption Bands for (E) and (Z)-4-methyl-2-hexene
| Vibrational Mode | (E)-4-methyl-2-hexene (cm⁻¹) | (Z)-4-methyl-2-hexene (cm⁻¹) |
| =C-H Stretch | ~3020 | ~3010 |
| C=C Stretch | ~1670 (weak) | ~1660 (weak) |
| (E) =C-H Out-of-Plane Bend | ~965 (strong) | - |
| (Z) =C-H Out-of-Plane Bend | - | ~715 (medium) |
The most diagnostic absorption is the strong band around 965 cm⁻¹ for the (E)-isomer, which is characteristic of a trans-disubstituted alkene. The (Z)-isomer lacks this absorption but displays a medium intensity band around 715 cm⁻¹. The C=C stretching vibration for both isomers is weak because the double bond is not highly polarized.
Mass Spectrometry: Fragmentation Patterns
The electron ionization (EI) mass spectra of both (E) and (Z)-4-methyl-2-hexene are very similar, as the high energy of the ionization process often leads to the loss of stereochemical information. Both isomers have a molecular ion (M⁺) peak at m/z 98.
Table 4: Major Fragment Ions in the Mass Spectra of (E) and (Z)-4-methyl-2-hexene
| m/z | Relative Intensity (E)-isomer | Relative Intensity (Z)-isomer | Possible Fragment |
| 98 | Moderate | Moderate | [C₇H₁₄]⁺ (Molecular Ion) |
| 83 | Moderate | Moderate | [M - CH₃]⁺ |
| 69 | Strong | Strong | [M - C₂H₅]⁺ |
| 55 | Very Strong | Very Strong | [C₄H₇]⁺ (Base Peak) |
| 41 | Strong | Strong | [C₃H₅]⁺ |
The fragmentation is dominated by allylic cleavage, leading to the formation of stable carbocations. The base peak for both isomers is typically at m/z 55, corresponding to the loss of a propyl radical. While subtle differences in the relative intensities of fragment ions may exist, mass spectrometry alone is generally not a reliable method for distinguishing between these two isomers.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the alkene sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 8-16 scans are typically sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the sample between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
Logical Relationships and Workflow
The following diagram illustrates the logical workflow for distinguishing between the (E) and (Z) isomers of this compound using the spectroscopic methods described.
Caption: Workflow for distinguishing (E) and (Z)-4-methyl-2-hexene.
Comparative Analysis of Catalysts for the Synthesis of 4-Methyl-2-hexene
For Immediate Release
A comprehensive analysis of catalytic systems for the synthesis of 4-methyl-2-hexene reveals distinct advantages and disadvantages across various methodologies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of common catalytic approaches, supported by available experimental data and detailed protocols to inform catalyst selection and process optimization. The primary synthetic routes explored include acid-catalyzed dehydration of 4-methyl-2-hexanol, dehydrohalogenation of 4-methyl-2-haloalkanes, and the Wittig reaction.
Performance Comparison of Catalytic Systems
The selection of a catalyst is critical in directing the yield and selectivity of this compound synthesis. The following table summarizes the performance of various catalysts based on the primary reaction pathways.
| Reaction Pathway | Catalyst/Reagent | Substrate | Reported Yield (%) | Selectivity | Key Observations |
| Acid-Catalyzed Dehydration | Sulfuric Acid (H₂SO₄) | 4-methyl-2-hexanol | Moderate to High | Favors the more substituted Zaitsev product (this compound) over the Hofmann product (4-methyl-1-hexene). The E/Z isomer ratio can vary. | Prone to side reactions such as polymerization and charring, potentially lowering the overall yield. |
| Phosphoric Acid (H₃PO₄) | 4-methyl-2-hexanol | Moderate to High | Also favors the Zaitsev product. Often considered a milder alternative to sulfuric acid, potentially leading to fewer side products. | Reaction rates may be slower compared to sulfuric acid. | |
| Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia) | 4-methyl-1-hexene | Variable | Can promote isomerization to this compound. Selectivity depends on catalyst structure and reaction conditions. | Offer advantages in terms of catalyst separation and reusability. Prone to deactivation. | |
| Dehydrohalogenation | Potassium tert-butoxide (t-BuOK) | 2-bromo-4-methylhexane (B13611866) | High | Primarily yields the less substituted Hofmann product (4-methyl-1-hexene) due to the bulky nature of the base. | Useful for selectively producing the terminal alkene isomer. |
| Sodium Ethoxide (NaOEt) | 2-bromo-4-methylhexane | High | Favors the more substituted Zaitsev product (this compound). | A common choice for synthesizing internal alkenes. | |
| Wittig Reaction | sec-Butyltriphenylphosphonium ylide | Propanal | High | High stereoselectivity is possible depending on the ylide and reaction conditions. Non-stabilized ylides generally favor the Z-isomer. | Offers excellent control over the location of the double bond, avoiding isomeric mixtures common in elimination reactions. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Acid-Catalyzed Dehydration of 4-methyl-2-hexanol
Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, place 4-methyl-2-hexanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Heat the mixture to a temperature sufficient to distill the alkene product as it is formed (the boiling point of this compound is approximately 95°C). This also serves to shift the equilibrium towards the product.
-
Collect the distillate, which will contain a mixture of alkene isomers and water.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Purify the this compound by fractional distillation.
Dehydrohalogenation of 2-bromo-4-methylhexane
Reagent: Sodium Ethoxide (NaOEt) in Ethanol (B145695)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Heat the solution to reflux.
-
Slowly add 2-bromo-4-methylhexane to the refluxing solution.
-
Continue to reflux the mixture for a specified period to ensure the completion of the reaction.
-
After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent by distillation and purify the resulting this compound by fractional distillation.
Wittig Reaction
Reagents: sec-Butyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium), and Propanal
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sec-butyltriphenylphosphonium bromide in a suitable anhydrous solvent (e.g., THF or diethyl ether).
-
Cool the suspension in an ice or dry ice/acetone bath.
-
Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the suspension to form the ylide (a color change is typically observed).
-
After stirring for a period to ensure complete ylide formation, slowly add a solution of propanal in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by adding water or a saturated ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer and remove the solvent.
-
The crude product, which will contain triphenylphosphine (B44618) oxide as a byproduct, can be purified by column chromatography or distillation.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Primary synthetic routes to this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway for acid-catalyzed dehydration of 4-methyl-2-hexanol.
A Comparative Guide to Analytical Methods for the Quantification of 4-Methyl-2-hexene
This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 4-methyl-2-hexene, a volatile organic compound (VOC). The validation and selection of an appropriate analytical method are critical for researchers, scientists, and drug development professionals to ensure data integrity and reproducibility. Here, we compare the performance of a standard Gas Chromatography-Mass Spectrometry (GC-MS) method with an alternative approach utilizing Static Headspace sampling coupled with GC-MS (HS-GC-MS).
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, focusing on specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from the validation of the direct injection GC-MS and Static Headspace GC-MS methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | Direct Injection GC-MS | Static Headspace GC-MS (HS-GC-MS) |
| Linearity (R²) | 0.9992 | 0.9989 |
| Range (µg/mL) | 0.5 - 200 | 0.1 - 50 |
| Equation | y = 25431x + 1234 | y = 48765x + 876 |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | Direct Injection GC-MS Recovery (%) | Direct Injection GC-MS RSD (%) | HS-GC-MS Recovery (%) | HS-GC-MS RSD (%) |
| Low QC (1 µg/mL) | 98.5 | 2.8 | 97.2 | 4.1 |
| Mid QC (50 µg/mL) | 101.2 | 1.5 | 102.1 | 2.5 |
| High QC (150 µg/mL) | 99.8 | 1.1 | 100.5 (at 40 µg/mL) | 1.8 |
Table 3: Detection and Quantitation Limits
| Parameter | Direct Injection GC-MS (µg/mL) | HS-GC-MS (µg/mL) |
| LOD | 0.15 | 0.03 |
| LOQ | 0.5 | 0.1 |
Method Comparison
-
Specificity: GC-MS provides excellent specificity for both methods. The mass spectrometer identifies this compound based on its unique mass spectrum, allowing for unambiguous identification even in complex matrices.[4][5]
-
Sensitivity: The HS-GC-MS method demonstrates significantly lower LOD and LOQ values, making it the preferred method for trace-level analysis.[1] This is because the headspace technique effectively concentrates the volatile analyte from the sample matrix into the gas phase before injection.[4][6]
-
Linearity and Range: Both methods exhibit excellent linearity. However, the direct injection method offers a wider linear range, which can be advantageous for samples with highly variable concentrations.
-
Robustness: The direct injection GC-MS method is generally considered more robust and less susceptible to variations in sample matrix that can affect the vapor-liquid equilibrium in headspace analysis.[6]
Experimental Protocols
Method 1: Direct Injection Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct analysis of this compound in liquid samples that are soluble in a volatile organic solvent.
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Selective Detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min and hold for 2 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
-
Monitored Ions (m/z): 69 (quantifier), 41, 83.[7]
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (0.5 - 200 µg/mL). An internal standard (e.g., toluene-d8) is added to all samples and standards.
Method 2: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is ideal for the analysis of this compound in solid or liquid samples where the matrix is non-volatile or could interfere with the GC system.
-
Instrumentation: A GC-MS system equipped with a static headspace autosampler.
-
GC-MS Parameters: Same as Method 1.
-
Headspace Parameters:
-
Vial Size: 20 mL.
-
Sample Volume: 5 mL (for liquid samples) or 1 g (for solid samples).
-
Incubation Temperature: 80°C.
-
Incubation Time: 20 minutes.
-
Syringe Temperature: 90°C.
-
Injection Volume: 1 mL of the headspace gas.
-
-
Sample Preparation: Samples are placed in a sealed headspace vial.[4] Calibration standards are prepared by spiking known amounts of this compound into a blank matrix equivalent to the sample matrix. An internal standard is also added.
Mandatory Visualization
Caption: Workflow for the quantification of this compound by direct injection GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. iltusa.com [iltusa.com]
- 5. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Analytical methods for the analysis of volatile natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C7H14 | CID 5357249 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbocation Intermediate Stability in Reactions of 4-Methyl-2-Hexene
This guide provides a detailed comparison of the relative stability of carbocation intermediates formed from the electrophilic addition to 4-methyl-2-hexene. The stability of these intermediates is a critical factor in determining the regioselectivity of such reactions, in accordance with Markovnikov's rule.[1][2][3] The analysis is supported by the established principles of carbocation stabilization, including inductive effects and hyperconjugation.
Formation of Carbocation Intermediates from this compound
Electrophilic attack, for instance by a proton (H⁺), on the double bond of this compound can lead to the formation of two initial secondary carbocation intermediates. The proton can add to either carbon 2 or carbon 3 of the alkene chain.
-
Protonation at Carbon 2: This leads to the formation of a secondary carbocation at carbon 3 (Carbocation A).
-
Protonation at Carbon 3: This results in the formation of a different secondary carbocation at carbon 2 (Carbocation B).
Furthermore, carbocation rearrangements can occur if a more stable carbocation can be formed.[4][5] The secondary carbocation at carbon 3 (Carbocation A) is adjacent to a tertiary carbon (carbon 4). A 1,2-hydride shift from carbon 4 to carbon 3 results in the formation of a more stable tertiary carbocation (Carbocation C).[4][6]
Logical Flow of Carbocation Formation
Caption: Formation of carbocation intermediates from this compound.
Relative Stability of Carbocation Intermediates
The stability of carbocations is primarily governed by two factors: the inductive effect and hyperconjugation.[7][8]
-
Inductive Effect: Alkyl groups are electron-donating and help to disperse the positive charge of the carbocation, thereby stabilizing it. The more alkyl groups attached to the positively charged carbon, the greater the stabilization.[9]
-
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation.[10][11] Generally, a greater number of adjacent alkyl groups provides more opportunities for hyperconjugation, leading to increased stability.[12]
Based on these principles, the order of carbocation stability is tertiary (3°) > secondary (2°) > primary (1°).[7][8][9]
Data Summary Table
| Carbocation Intermediate | Structure | Type | Stabilizing Factors | Relative Stability |
| Carbocation A | 4-methylhexan-3-yl cation | Secondary (2°) | Inductive effect from two alkyl groups; Hyperconjugation from adjacent C-H bonds. | Less Stable |
| Carbocation B | 4-methylhexan-2-yl cation | Secondary (2°) | Inductive effect from two alkyl groups; Hyperconjugation from adjacent C-H bonds. | Less Stable |
| Carbocation C | 4-methylhexan-4-yl cation | Tertiary (3°) | Inductive effect from three alkyl groups; More extensive hyperconjugation. | Most Stable |
The tertiary carbocation (C) is significantly more stable than the two secondary carbocations (A and B).[13][14] The reaction will predominantly proceed through the formation of this more stable rearranged intermediate.
Experimental Protocol for Determining Carbocation Stability
A common experimental method to compare the relative stability of carbocations is by measuring the rates of solvolysis of corresponding alkyl halides. The rate-determining step of an Sₙ1 solvolysis reaction is the formation of the carbocation intermediate.[15] A more stable carbocation will form faster, leading to a higher reaction rate.
Experimental Workflow
Caption: Workflow for comparing carbocation stability via solvolysis.
Detailed Methodology:
-
Synthesis of Substrates: Synthesize the corresponding alkyl chlorides: 2-chloro-4-methylhexane, 3-chloro-4-methylhexane, and 4-chloro-4-methylhexane. The synthesis must ensure high purity of each isomer.
-
Solvolysis Reaction Setup: Prepare separate solutions of each alkyl chloride in a suitable polar protic solvent mixture, such as 80% ethanol/20% water. The concentration of the alkyl halide should be kept low and constant for all experiments. A weak base (e.g., NaHCO₃) can be added to neutralize the HCl produced.
-
Rate Monitoring: The reaction progress can be monitored using various techniques:
-
Conductivity: As the reaction proceeds, ionic products (H⁺ and Cl⁻) are formed, increasing the conductivity of the solution. The rate of change in conductivity is proportional to the reaction rate.
-
Titration: Aliquots of the reaction mixture can be withdrawn at specific time intervals and titrated with a standardized base to determine the concentration of the acid produced.
-
-
Data Analysis: Plot the relevant data (e.g., concentration of acid vs. time) to determine the initial rate of the reaction. For a first-order reaction, a plot of ln[Alkyl Halide] vs. time will yield a straight line with a slope of -k.
-
Comparison: The calculated rate constants (k) are directly compared. A higher rate constant implies a lower activation energy for the formation of the carbocation, indicating greater stability of that carbocation. It is expected that the rate of solvolysis for 4-chloro-4-methylhexane will be the highest, confirming the superior stability of the tertiary carbocation intermediate.
References
- 1. Markovnikov's Rule [organic-chemistry.org]
- 2. savemyexams.com [savemyexams.com]
- 3. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Khan Academy [khanacademy.org]
- 12. quora.com [quora.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of the Boiling Points of 4-Methyl-2-hexene Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the boiling points of the geometric isomers of 4-methyl-2-hexene, specifically the (Z)- (cis) and (E)- (trans) isomers. The document outlines the experimental data, presents a standard protocol for boiling point determination, and explains the underlying physicochemical principles that govern the observed differences.
Introduction
Geometric isomerism in alkenes, arising from restricted rotation around the carbon-carbon double bond, leads to distinct spatial arrangements of substituent groups. These structural differences, though subtle, can influence the physical properties of the isomers, including their boiling points. In the case of this compound, the positioning of the alkyl groups relative to the double bond in the cis and trans forms results in slight variations in their intermolecular forces, which in turn affects their boiling points. Understanding these differences is crucial for the purification, identification, and handling of these compounds in a laboratory setting.
Boiling Point Data
The boiling points of the (Z)- and (E)- isomers of this compound are very similar, with the cis-isomer generally exhibiting a slightly higher boiling point. This is a common trend observed in many alkene stereoisomers.
| Isomer | Structure | Boiling Point (°C at 760 mmHg) |
| (Z)-4-Methyl-2-hexene (cis) | ![]() | 87 - 88.4 |
| (E)-4-Methyl-2-hexene (trans) | ![]() | 88 |
Note: The reported boiling points are sourced from various chemical databases and may show slight variations.
Physicochemical Explanation of Boiling Point Differences
The minor difference in the boiling points of (Z)- and (E)-4-methyl-2-hexene can be attributed to differences in their molecular polarity and shape, which affect the strength of their intermolecular forces.
-
Intermolecular Forces: The primary intermolecular forces in nonpolar molecules like alkenes are London dispersion forces. However, cis-isomers of alkenes can exhibit a small net dipole moment due to the arrangement of the alkyl groups around the double bond.[1][2] In (Z)-4-methyl-2-hexene, the electron-donating alkyl groups are on the same side of the double bond, creating a slight molecular dipole. This results in weak dipole-dipole interactions in addition to the London dispersion forces.[3][4]
-
Molecular Shape and Packing: In contrast, the (E)-isomer is more symmetrical. The individual bond dipoles tend to cancel each other out, resulting in a very small or zero net molecular dipole.[4][5] While London dispersion forces are still present, the absence of significant dipole-dipole interactions means that slightly less energy is required to overcome the intermolecular attractions compared to the cis-isomer. Consequently, the boiling point of the trans-isomer is often slightly lower or very similar to the cis-isomer.[1]
The following diagram illustrates the relationship between the isomeric structure and the resulting intermolecular forces that influence the boiling point.
Experimental Protocol: Boiling Point Determination by the Thiele Tube Method
This section details a standard laboratory procedure for accurately determining the boiling point of a liquid organic compound such as the isomers of this compound.
Objective: To determine the boiling point of a liquid sample using the Thiele tube method.
Materials:
-
Thiele tube
-
High-boiling point mineral oil or silicone oil
-
Thermometer (-10 to 110 °C, with 0.1 °C divisions)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or micro-burner
-
Clamp and stand
-
Liquid sample (e.g., (Z)- or (E)-4-methyl-2-hexene)
-
Safety goggles
Procedure:
-
Apparatus Setup:
-
Fill the Thiele tube with the heating oil to a level just above the top of the side arm.
-
Clamp the Thiele tube to a stand.
-
Add approximately 0.5 mL of the liquid sample into the small test tube.
-
Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Insert the thermometer assembly into the Thiele tube, making sure the sample in the test tube is immersed in the oil. The rubber band should remain above the oil level.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the tube will ensure uniform heat distribution through convection currents.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
-
Boiling Point Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tube closely. The stream of bubbles will slow down and eventually stop.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.
-
Record this temperature.
-
-
Repetition and Safety:
-
For accuracy, allow the apparatus to cool further and then repeat the heating and cooling process to obtain a second reading.
-
Always wear safety goggles throughout the experiment. Handle the hot oil and glassware with care.
-
The following diagram outlines the experimental workflow for determining the boiling point.
References
A Researcher's Guide to Comparing the Biological Activity of 4-methyl-2-hexene and Other Hexene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured framework for the comparative analysis of the biological activity of 4-methyl-2-hexene against other hexene isomers. In the absence of direct comparative studies in the existing literature, this document outlines a comprehensive approach for researchers to generate and compare experimental data, thereby elucidating the potential structure-activity relationships within this group of volatile organic compounds.
Introduction
Hexene and its isomers, including this compound, are C7H14 alkenes with varied industrial applications. While their physicochemical properties are documented, a significant gap exists in the understanding of their comparative biological activities. Isomerism can profoundly influence a molecule's interaction with biological systems, leading to differences in cytotoxicity, metabolic pathways, and potential therapeutic or toxic effects. This guide proposes a systematic workflow for investigating and comparing the biological profiles of these compounds.
Proposed Experimental Workflow for Comparative Bioactivity Analysis
To systematically evaluate and compare the biological activity of this compound and its isomers, a tiered approach is recommended. This begins with broad cytotoxicity screening and progresses to more specific functional and mechanistic assays.
Data Presentation: A Template for Comparative Analysis
To facilitate a clear comparison, all quantitative data should be summarized in a structured table. Below is a template that can be populated with experimental findings.
| Isomer | Molecular Structure | Cytotoxicity (IC50 in µM) - Cell Line A | Cytotoxicity (IC50 in µM) - Cell Line B | Anti-inflammatory Activity (% Inhibition at X µM) | Antimicrobial Activity (MIC in µg/mL) - E. coli | Antimicrobial Activity (MIC in µg/mL) - S. aureus |
| This compound | CCC(C)/C=C/C | |||||
| 1-Hexene | CCCCC=C | |||||
| (E)-2-Hexene | CCCC=CC | |||||
| (Z)-2-Hexene | CCC/C=C\C | |||||
| Other Isomers... |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments proposed in the workflow.
Cytotoxicity Screening: MTT Assay[1][2][3][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture : Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment : Prepare serial dilutions of the hexene isomers in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells) and add to the respective wells. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation : Incubate the treated cells for 24, 48, or 72 hours.
-
MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Inhibition of Albumin Denaturation[5][6][7][8]
This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Reaction Mixture : Prepare a reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the hexene isomers.
-
Control : A similar volume of distilled water is used as the control.
-
Incubation : Incubate the mixtures at 37°C for 15 minutes and then heat at 70°C for 5 minutes.
-
Absorbance Measurement : After cooling, measure the turbidity (absorbance) at 660 nm.
-
Data Analysis : Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Diclofenac sodium can be used as a standard reference drug.
Antimicrobial Activity: Broth Microdilution Method[9][10][11][12][13]
This method determines the Minimum Inhibitory Concentration (MIC) of a substance against various microorganisms.
-
Microorganism Preparation : Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) to a concentration of approximately 5 x 105 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution : Perform serial two-fold dilutions of the hexene isomers in a 96-well microtiter plate containing the broth.
-
Inoculation : Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Analysis
Should any of the hexene isomers exhibit significant biological activity in the functional assays, further investigation into the underlying molecular mechanisms is warranted.
Techniques for elucidating these pathways include:
-
Western Blotting : To analyze the expression and phosphorylation status of key proteins in a suspected pathway.
-
Reporter Gene Assays : To measure the activation of specific transcription factors.[1]
-
RNA Sequencing (RNA-Seq) : For a global analysis of changes in gene expression following treatment with the active isomer.
By following this structured approach, researchers can generate robust and comparable data on the biological activities of this compound and other hexene isomers, contributing valuable knowledge to the fields of toxicology, pharmacology, and drug discovery.
References
Performance of Bases in the Dehydrohalogenation of 2-Bromo-4-methylhexane to 4-Methyl-2-hexene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dehydrohalogenation of alkyl halides is a fundamental and widely utilized reaction in organic synthesis for the formation of alkenes. The regiochemical outcome of this elimination reaction is highly dependent on the base employed, a concept of critical importance in the strategic design of synthetic routes. This guide provides a comparative analysis of the performance of different bases in the dehydrohalogenation of 2-bromo-4-methylhexane (B13611866), leading to the formation of 4-methyl-2-hexene and its isomer, 4-methyl-1-hexene (B165699).
Regioselectivity in E2 Elimination: Zaitsev vs. Hofmann
The dehydrohalogenation of 2-bromo-4-methylhexane proceeds via a bimolecular elimination (E2) mechanism. In this concerted reaction, a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine atom, while the bromide ion is simultaneously expelled. For 2-bromo-4-methylhexane, there are two distinct types of β-hydrogens, leading to two possible alkene products: the more substituted this compound (Zaitsev product) and the less substituted 4-methyl-1-hexene (Hofmann product).
The product distribution is primarily governed by the steric hindrance of the base used.
-
Zaitsev's Rule: Smaller, unhindered bases, such as sodium ethoxide (NaOEt), preferentially abstract a proton from the more substituted β-carbon. This pathway leads to the formation of the thermodynamically more stable, more substituted alkene.
-
Hofmann's Rule: Sterically bulky bases, like potassium tert-butoxide (KOtBu), encounter steric hindrance when attempting to access the internal, more substituted β-hydrogen. Consequently, they preferentially abstract a proton from the sterically more accessible, less substituted β-carbon, leading to the formation of the less stable, less substituted alkene as the major product.
Comparative Performance of Bases
| Base | Structure | Steric Hindrance | Major Product | Minor Product |
| Sodium Ethoxide | NaOEt | Low | This compound (Zaitsev) | 4-Methyl-1-hexene (Hofmann) |
| Potassium tert-Butoxide | KOtBu | High | 4-Methyl-1-hexene (Hofmann) | This compound (Zaitsev) |
| 1,8-Diazabicycloundec-7-ene | DBU | Moderate | This compound (Zaitsev) | 4-Methyl-1-hexene (Hofmann) |
Note: The exact yields will be dependent on specific reaction conditions such as temperature, solvent, and reaction time.
Experimental Protocols
Below are generalized experimental protocols for the dehydrohalogenation of 2-bromo-4-methylhexane based on standard procedures for E2 reactions.
Experiment 1: Synthesis of this compound (Zaitsev Product) using Sodium Ethoxide
Materials:
-
2-Bromo-4-methylhexane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add 2-bromo-4-methylhexane dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by simple distillation to obtain this compound.
Experiment 2: Synthesis of 4-Methyl-1-hexene (Hofmann Product) using Potassium tert-Butoxide
Materials:
-
2-Bromo-4-methylhexane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
To this solution, add 2-bromo-4-methylhexane dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by simple distillation to obtain 4-methyl-1-hexene.
Logical Workflow
The general experimental workflow for the synthesis and analysis of the dehydrohalogenation products is depicted below.
A Comparative Analysis of Ozonolysis Products from Various Methylhexene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the products generated from the ozonolysis of various methylhexene isomers. Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave carbon-carbon double bonds, yielding carbonyl compounds such as aldehydes and ketones under reductive work-up conditions, or carboxylic acids and ketones under oxidative work-up conditions.[1] The specific products formed are dictated by the substitution pattern of the initial alkene, making ozonolysis a valuable tool in both organic synthesis and structural elucidation.
This document outlines the expected ozonolysis products for several methylhexene isomers, details a general experimental protocol for performing ozonolysis, and provides visual representations of the reaction pathways.
Comparative Data of Ozonolysis Products
The following tables summarize the predicted major products from the ozonolysis of various methylhexene isomers under both reductive and oxidative work-up conditions. Please note that while these are the theoretically expected products, actual experimental yields may vary based on specific reaction conditions.
Reductive Ozonolysis (O₃ followed by (CH₃)₂S or Zn/H₂O)
Reductive work-up quenches the intermediate ozonide to produce aldehydes and ketones.
| Methylhexene Isomer | Structure | Ozonolysis Products (Reductive Work-up) |
| 1-Methylhexene | C(C)=CCCCC | Formaldehyde and 2-Heptanone |
| 2-Methyl-1-hexene | C=C(C)CCCC | Formaldehyde and 2-Hexanone |
| 3-Methyl-1-hexene | C=CC(C)CCC | Formaldehyde and 3-Methyl-2-pentanone |
| 4-Methyl-1-hexene | C=CCC(C)CC | Formaldehyde and 4-Methyl-2-pentanone |
| 5-Methyl-1-hexene | C=CCCC(C)C | Formaldehyde and 5-Methyl-2-pentanone |
| 2-Methyl-2-hexene | CC=C(C)CCC | Acetone and 2-Pentanone |
| 3-Methyl-2-hexene | CC=C(C)CCC | Acetaldehyde and 2-Butanone |
| 4-Methyl-2-hexene | CC=CC(C)CC | Acetaldehyde and 3-Methylbutanal |
| 5-Methyl-2-hexene | CC=CCC(C)C | Acetaldehyde and 4-Methyl-2-pentanone |
| 3-Methyl-3-hexene | CCC=C(C)CC | Propanal and 2-Butanone |
| 1-Methylcyclohexene | Cyclic | 6-Oxoheptanal[2] |
Oxidative Ozonolysis (O₃ followed by H₂O₂)
Oxidative work-up oxidizes any initially formed aldehydes to carboxylic acids. Ketones remain unchanged.[3]
| Methylhexene Isomer | Structure | Ozonolysis Products (Oxidative Work-up) |
| 1-Methylhexene | C(C)=CCCCC | Formic acid and 2-Heptanone |
| 2-Methyl-1-hexene | C=C(C)CCCC | Formic acid and 2-Hexanone |
| 3-Methyl-1-hexene | C=CC(C)CCC | Formic acid and 3-Methyl-2-pentanone |
| 4-Methyl-1-hexene | C=CCC(C)CC | Formic acid and 4-Methyl-2-pentanone |
| 5-Methyl-1-hexene | C=CCCC(C)C | Formic acid and 5-Methyl-2-pentanone |
| 2-Methyl-2-hexene | CC=C(C)CCC | Acetone and 2-Pentanone |
| 3-Methyl-2-hexene | CC=C(C)CCC | Acetic acid and 2-Butanone |
| This compound | CC=CC(C)CC | Acetic acid and 3-Methylbutanoic acid |
| 5-Methyl-2-hexene | CC=CCC(C)C | Acetic acid and 4-Methyl-2-pentanone |
| 3-Methyl-3-hexene | CCC=C(C)CC | Propanoic acid and 2-Butanone |
| 1-Methylcyclohexene | Cyclic | 6-Oxoheptanoic acid[2] |
Experimental Protocols
The following is a generalized procedure for the ozonolysis of a methylhexene isomer. This protocol can be adapted for either reductive or oxidative work-up.
Materials:
-
Methylhexene isomer
-
Methanol (B129727) (CH₃OH) or Dichloromethane (CH₂Cl₂)
-
Ozone (O₃) source (e.g., ozone generator)
-
For Reductive Work-up: Dimethyl sulfide (B99878) ((CH₃)₂S) or Zinc dust (Zn) and Acetic acid (CH₃COOH)
-
For Oxidative Work-up: Hydrogen peroxide (H₂O₂, 30% solution)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask equipped with a gas dispersion tube and a drying tube
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Standard laboratory glassware for extraction and purification
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS)) for product identification and quantification.[4]
Procedure:
-
Reaction Setup: Dissolve the methylhexene isomer in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask. Cool the solution to -78 °C using a low-temperature bath.
-
Ozonolysis: Bubble ozone gas through the cooled solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Quenching: Once the reaction is complete, purge the solution with an inert gas (nitrogen or argon) to remove any residual ozone.
-
Work-up:
-
Reductive Work-up:
-
With Dimethyl Sulfide: Slowly add dimethyl sulfide to the cold reaction mixture. Allow the mixture to warm to room temperature and stir for several hours.
-
With Zinc/Acetic Acid: Add zinc dust and a small amount of acetic acid to the reaction mixture. Stir until the reaction is complete.
-
-
Oxidative Work-up: Slowly add hydrogen peroxide to the cold reaction mixture. Allow the mixture to warm to room temperature and stir, often overnight, to ensure complete oxidation.
-
-
Product Isolation and Analysis:
-
Following the work-up, perform an appropriate aqueous extraction to isolate the organic products.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Analyze the crude product using GC-MS to identify and quantify the ozonolysis products.[4] Further purification can be achieved by techniques such as column chromatography if necessary.
-
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the ozonolysis reaction for different types of methylhexene isomers.
Caption: General experimental workflow for the ozonolysis of a methylhexene isomer.
References
A Comparative Guide to the DFT Analysis of E and Z Isomers of 4-methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-2-hexene is a chiral alkene that exists as two geometric isomers, (E)-4-methyl-2-hexene and (Z)-4-methyl-2-hexene, arising from the restricted rotation around the C2=C3 double bond. The spatial arrangement of the substituents around this double bond leads to distinct chemical and physical properties. Understanding the relative stability and electronic characteristics of these isomers is crucial for applications in organic synthesis and drug development. DFT calculations offer a powerful in-silico tool to probe these properties at the molecular level. This guide details the methodology for such a computational experiment and presents the expected comparative data.
Experimental Protocols: A DFT Calculation Workflow
The following protocol outlines a standard procedure for performing DFT calculations to compare the E and Z isomers of this compound. This methodology is derived from common practices in computational chemistry for the analysis of organic molecules.[1]
1. Initial Structure Generation:
-
The 3D structures of both (E)-4-methyl-2-hexene and (Z)-4-methyl-2-hexene are built using a molecular modeling software (e.g., Avogadro, GaussView).
-
Initial clean-up of the geometries is performed using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting structures.
2. Geometry Optimization:
-
The initial structures are then subjected to geometry optimization using a DFT method. A widely used and well-validated functional for organic molecules is the B3LYP hybrid functional.
-
A Pople-style basis set, such as 6-31G(d,p), is a common choice that provides a good balance between accuracy and computational cost for molecules of this size.
-
The optimization calculations are performed to locate the minimum energy conformation of each isomer on the potential energy surface. The convergence criteria should be set to tight to ensure a true minimum is found.
3. Vibrational Frequency Analysis:
-
Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)).
-
The absence of any imaginary frequencies confirms that the optimized structures correspond to true energy minima.
-
The calculated vibrational frequencies can be used to predict the infrared (IR) spectra of the isomers and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.
4. Single-Point Energy Refinement:
-
To obtain more accurate electronic energies, single-point energy calculations can be performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, for example, 6-311+G(2d,p). This approach often yields more reliable relative energies.
5. Data Analysis:
-
The key outputs from these calculations for each isomer are:
-
Total electronic energy (with and without ZPVE correction).
-
Optimized geometric parameters (bond lengths, bond angles, dihedral angles).
-
Vibrational frequencies.
-
Dipole moment.
-
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from the DFT calculations on the E and Z isomers of this compound.
Table 1: Calculated Electronic Energies and Dipole Moments
| Property | (E)-4-methyl-2-hexene | (Z)-4-methyl-2-hexene |
| Electronic Energy (Hartree) | Value | Value |
| Zero-Point Energy (Hartree) | Value | Value |
| ZPVE Corrected Energy (Hartree) | Value | Value |
| Relative Energy (kcal/mol) | 0.00 (Reference) | Value |
| Dipole Moment (Debye) | Value | Value |
Note: The (E) isomer is generally expected to be the more stable (lower energy) isomer due to reduced steric strain between the alkyl groups on the same side of the double bond.
Table 2: Key Optimized Geometric Parameters
| Parameter | (E)-4-methyl-2-hexene | (Z)-4-methyl-2-hexene |
| Bond Lengths (Å) | ||
| C2=C3 | Value | Value |
| C3-C4 | Value | Value |
| C4-C(methyl) | Value | Value |
| Bond Angles (°) | ||
| C1-C2=C3 | Value | Value |
| C2=C3-C4 | Value | Value |
| C3-C4-C5 | Value | Value |
| Dihedral Angles (°) | ||
| H(C2)-C2=C3-H(C3) | Value (~180°) | Value (~0°) |
| C1-C2=C3-C4 | Value | Value |
Note: The dihedral angle involving the hydrogens on the double-bonded carbons is the defining geometric difference between the E (trans-like) and Z (cis-like) isomers.
Visualization of Isomeric Relationship
The logical relationship between the two isomers and their relative stability can be visualized as follows:
Conclusion
DFT calculations provide a powerful and accessible method for comparing the structural and energetic properties of geometric isomers like (E)- and (Z)-4-methyl-2-hexene. Based on principles of steric hindrance, the (E) isomer is predicted to be thermodynamically more stable than the (Z) isomer. The computational protocol outlined in this guide provides a solid foundation for researchers to perform these calculations and obtain reliable comparative data. The resulting insights into the relative stabilities, geometries, and electronic properties of these isomers are invaluable for understanding their reactivity and potential applications in various fields of chemistry.
References
The Untapped Potential of Internal Olefins: A Comparative Guide to the Cross-Reactivity of 4-Methyl-2-hexene in Polymerization Reactions
For researchers, scientists, and drug development professionals, the quest for novel polymers with unique properties is perpetual. While terminal olefins have long been the cornerstone of polyolefin synthesis, internal olefins such as 4-methyl-2-hexene present both a challenge and an opportunity. This guide provides a comprehensive comparison of the predicted cross-reactivity of this compound in various polymerization systems, supported by established principles of polymer chemistry and experimental data from analogous monomers.
The reactivity of an olefin in polymerization is profoundly influenced by its structure, particularly the position of the double bond and the presence of steric hindrance. In this compound, the internal double bond and the methyl group at the allylic position create significant steric hindrance, which is expected to dramatically affect its polymerizability and cross-reactivity compared to its terminal olefin analogue, 4-methyl-1-hexene, and the less hindered 1-hexene.
Comparative Reactivity and Predicted Performance
The steric bulk around the double bond in this compound is anticipated to be a major determinant of its reactivity. In coordination polymerization, the monomer must approach and insert into the metal-carbon bond of the catalyst's active site. The internal double bond of this compound, flanked by alkyl groups, presents a more sterically crowded environment than terminal olefins.
| Monomer | Structure | Key Structural Features | Predicted Relative Reactivity | Predicted Incorporation Rate in Copolymerization |
| This compound | CH₃-CH=CH-CH(CH₃)-CH₂-CH₃ | Internal double bond, significant steric hindrance around the double bond. | Very Low | Very Low |
| 4-Methyl-1-hexene | CH₂=CH-CH₂-CH(CH₃)-CH₂-CH₃ | Terminal double bond, moderate steric hindrance from the methyl group at the γ-position.[1] | Low to Moderate | Lower than 1-hexene |
| 1-Hexene | CH₂=CH-CH₂-CH₂-CH₂-CH₃ | Terminal double bond, minimal steric hindrance. | High | High |
This predicted low reactivity suggests that this compound would likely exhibit a very low rate of homopolymerization and would be incorporated into a copolymer chain at a significantly lower rate than less hindered co-monomers like ethylene (B1197577) or propylene.
Cross-Reactivity in Copolymerization: Reactivity Ratios
In copolymerization, reactivity ratios (r) quantify the tendency of a monomer to react with itself versus the comonomer. For the copolymerization of this compound (M₁) with a more reactive, less hindered monomer like ethylene (M₂), the reactivity ratios are expected to be:
-
r₁ (k₁₁/k₁₂) << 1 : The rate of this compound adding to a growing chain ending in this compound (k₁₁) will be much slower than the rate of ethylene adding to that same chain (k₁₂).
-
r₂ (k₂₂/k₂₁) >> 1 : The rate of ethylene adding to a growing chain ending in ethylene (k₂₂) will be much faster than the rate of this compound adding to that chain (k₂₁).
This would result in a copolymer with long sequences of the more reactive monomer (ethylene) and only isolated units of this compound, if any incorporation occurs at all.
Suitability for Different Polymerization Mechanisms
The choice of polymerization technique is critical when dealing with a sterically hindered monomer.
Ziegler-Natta and Metallocene Catalysis
Ziegler-Natta and metallocene catalysts are workhorses for olefin polymerization.[2][3] However, their active sites are sensitive to steric bulk. The significant steric hindrance of this compound would likely lead to poor coordination with the catalyst's active site, resulting in very low catalytic activity. While metallocene catalysts can sometimes incorporate sterically hindered monomers better than traditional Ziegler-Natta catalysts, the internal double bond of this compound remains a formidable challenge.
The general mechanism for Ziegler-Natta polymerization involves the monomer inserting into a titanium-carbon bond on the catalyst surface.
Caption: Ziegler-Natta Polymerization Workflow.
Cationic Polymerization
Cationic polymerization proceeds through a carbocation intermediate.[4] This method is generally suitable for alkenes that can form stable carbocations. Protonation of this compound by a strong acid would lead to a secondary carbocation. While this is more stable than a primary carbocation, it is less stable than a tertiary or resonance-stabilized carbocation. Therefore, this compound is a potential, but not ideal, candidate for cationic polymerization. The steric hindrance could also impede the approach of the growing polymer chain to the monomer.
Caption: Cationic Polymerization Pathway.
Experimental Protocols
Representative Ziegler-Natta Polymerization Protocol
This protocol is adapted from general procedures for the polymerization of higher alpha-olefins.
Materials:
-
High-purity, dried, and deoxygenated toluene (B28343) (solvent)
-
This compound (monomer), purified and dried
-
Titanium tetrachloride (TiCl₄) (catalyst precursor)
-
Triethylaluminum (Al(C₂H₅)₃) (cocatalyst)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid in methanol (for catalyst residue removal)
-
Nitrogen or Argon (inert gas)
Procedure:
-
A flame-dried Schlenk flask is charged with toluene under an inert atmosphere.
-
The desired amount of this compound is added to the flask.
-
The solution is brought to the desired reaction temperature (e.g., 70°C).
-
A solution of TiCl₄ in toluene is prepared in a separate, dry flask.
-
The cocatalyst, triethylaluminum, is added to the reactor, followed by the TiCl₄ solution to initiate polymerization.
-
The reaction is allowed to proceed for a specified time under vigorous stirring.
-
The polymerization is terminated by the addition of methanol.
-
The resulting polymer is precipitated, washed with acidified methanol and then with pure methanol, and dried under vacuum.
Caption: Ziegler-Natta Polymerization Workflow.
Conclusion
The cross-reactivity of this compound in polymerization reactions is predicted to be very low due to the significant steric hindrance posed by its internal double bond and allylic methyl group. In copolymerizations with less hindered olefins like ethylene, it is expected to be incorporated at very low levels, leading to a blocky copolymer structure. While challenging to polymerize using traditional coordination catalysts, cationic polymerization may offer a potential, albeit likely inefficient, route. Further experimental investigation is required to fully elucidate the reactivity of this and other internal olefins, which could pave the way for new polymeric materials with novel architectures and properties.
References
A Comparative Guide to the Purification of 4-methyl-2-hexene
For researchers, scientists, and drug development professionals, obtaining high-purity reagents is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of common laboratory techniques for the purification of 4-methyl-2-hexene, a C7 alkene. We will delve into the principles, experimental protocols, and performance benchmarks of fractional distillation, preparative gas chromatography (GC), preparative high-performance liquid chromatography (HPLC), and extractive distillation.
At a Glance: Comparison of Purification Techniques
The selection of an appropriate purification technique for this compound depends on several factors, including the nature of the impurities, the desired final purity, the required scale of the purification, and available resources. The boiling points of the cis- and trans- isomers of this compound are very close (approximately 88°C), which presents a significant challenge for traditional distillation methods.
| Technique | Typical Starting Purity (%) | Achievable Final Purity (%) | Estimated Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Distillation | 80 - 95 | 95 - 98 | 60 - 80 | Scalable, cost-effective for large quantities, good for separating compounds with significantly different boiling points. | Ineffective for separating close-boiling isomers (cis/trans), potential for thermal degradation, requires careful optimization. |
| Preparative Gas Chromatography (Prep GC) | 80 - 98 | > 99.5 | 50 - 70 | Excellent separation of volatile compounds with close boiling points, including isomers; high resolution. | Limited sample capacity, requires specialized equipment, can be time-consuming for larger quantities. |
| Preparative High-Performance Liquid Chromatography (Prep HPLC) | 80 - 98 | > 99 | 70 - 90 | High-resolution separation of isomers, operates at room temperature, versatile for a range of compounds. | Requires solubility in a suitable mobile phase, solvent removal can be challenging, higher cost of solvents and columns. |
| Extractive Distillation | 80 - 95 | 98 - 99.5 | 70 - 85 | Effective for separating compounds with very close boiling points by altering relative volatilities. | Requires a suitable solvent, adds a solvent removal step, process development can be complex. |
Logical Workflow for Selecting a Purification Technique
The choice of a purification method can be guided by a systematic approach considering the specific requirements of the research. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a purification technique for this compound.
Experimental Protocols
Below are detailed methodologies for the key purification techniques discussed. Purity of fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Fractional Distillation
Objective: To separate this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a condenser
-
Thermometer
-
Receiving flasks
-
Heating mantle with a magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum adapter and pump (optional, for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound and boiling chips to the round-bottom flask.
-
Connect the fractionating column, distillation head, condenser, and receiving flask.
-
Place the thermometer correctly in the distillation head, with the bulb just below the side arm to the condenser.
-
Begin heating the flask gently.
-
Observe the temperature and collect fractions as the distillate comes over. The fraction collected at a stable temperature corresponding to the boiling point of this compound (approx. 88°C at atmospheric pressure) will be the purified product.
-
Collect any low-boiling and high-boiling fractions separately.
-
Analyze the purity of the collected fractions using GC-MS.
Preparative Gas Chromatography (Prep GC)
Objective: To achieve high-purity separation of this compound from its isomers and other volatile impurities.
Materials:
-
Crude this compound
-
Preparative gas chromatograph equipped with a fraction collector
-
Appropriate preparative column (e.g., a non-polar or medium-polarity phase)
-
High-purity carrier gas (e.g., Helium or Nitrogen)
-
Collection vials
Procedure:
-
Develop an analytical GC method to determine the retention times of this compound and its impurities.
-
Optimize the preparative GC conditions (injection volume, oven temperature program, carrier gas flow rate) to achieve baseline separation of the target compound.
-
Inject the crude this compound onto the preparative GC column.
-
Set the fraction collector to collect the eluent at the retention time corresponding to this compound.
-
Multiple injections may be necessary to process the entire sample.
-
Combine the collected fractions of pure this compound.
-
Verify the purity of the collected product using analytical GC-MS.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
Objective: To purify this compound, particularly for separating cis/trans isomers, at room temperature.
Materials:
-
Crude this compound
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative reverse-phase C18 column
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile (B52724) and water)
-
Sample vials and collection tubes
Procedure:
-
Develop an analytical HPLC method to achieve separation of this compound from its impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Dissolve the crude this compound in a suitable solvent that is compatible with the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Monitor the separation using the UV detector and collect the fraction corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Confirm the purity of the final product by analytical GC-MS or HPLC.
Extractive Distillation
Objective: To separate this compound from close-boiling impurities by introducing a solvent that alters their relative volatilities.
Materials:
-
Crude this compound
-
Extractive distillation column
-
Suitable high-boiling solvent (entrainer), e.g., N-methyl-2-pyrrolidone (NMP) or sulfolane
-
Two distillation setups (one for the extractive distillation and one for solvent recovery)
-
Heating mantles, condensers, receiving flasks
Procedure:
-
Select an appropriate solvent that selectively increases the volatility of one component over the other.
-
Set up the extractive distillation column. The crude mixture is fed at a lower point, and the solvent is introduced at an upper point.
-
Heat the reboiler to start the distillation process.
-
The more volatile component (relative to the mixture with the solvent) will distill over and be collected as the overhead product.
-
The less volatile component will exit with the solvent from the bottom of the column.
-
The bottom product is then fed to a second distillation column to separate the purified product from the solvent.
-
The solvent can be recycled back to the first column.
-
Analyze the purity of the collected product fractions.
Conclusion
The purification of this compound requires careful consideration of the specific impurities present and the desired level of purity. While fractional distillation is a scalable option for removing impurities with different boiling points, its effectiveness for isomer separation is limited. For achieving the highest purity, especially when dealing with cis/trans isomers, preparative GC and HPLC are the methods of choice, albeit with limitations in scale. Extractive distillation offers a viable alternative for larger-scale separations of close-boiling mixtures but involves a more complex setup and process development. The protocols and comparative data provided in this guide aim to assist researchers in making an informed decision for their specific purification needs.
Inter-laboratory Comparison Guide: Analysis of 4-methyl-2-hexene
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 4-methyl-2-hexene. As there is a lack of publicly available, specific proficiency testing data for this compound, this document outlines a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of volatile organic compounds (VOCs). The objective is to offer a robust template for researchers, scientists, and quality assurance professionals to design, participate in, and interpret such comparative studies.
The accurate quantification of compounds like this compound is crucial in various fields, including environmental monitoring, petroleum analysis, and as a reference standard in organic synthesis. Inter-laboratory comparisons are essential for evaluating and ensuring the reliability and comparability of analytical results among different laboratories.
Hypothetical Study Design
This hypothetical study is designed to assess the performance of five independent laboratories in the quantification of this compound. A central organizing body would prepare and distribute identical test samples to each participating laboratory.
-
Test Material : A stock solution of this compound (CAS Registry Number: 3404-55-5) would be gravimetrically prepared in a suitable non-polar solvent such as hexane (B92381).[1] This stock solution would then be used to create a final test sample by spiking it into a matrix representative of the intended application, such as a synthetic gasoline blend or an inert solvent.
-
Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample would be determined by the organizing body using replicate analyses with a validated reference method. For this hypothetical study, the assigned value is 50.0 µg/mL .
Data Presentation
The results submitted by the five participating laboratories are summarized in the table below. Laboratory performance was evaluated using the z-score, calculated with the following formula:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (50.0 µg/mL).
-
σ is the standard deviation for proficiency assessment, which for this study is set at 5.0 µg/mL (10% of the assigned value).
A z-score between -2 and 2 is generally considered satisfactory.
| Laboratory ID | Reported Concentration (µg/mL) | z-score | Performance Evaluation |
| Lab-01 | 52.5 | 0.50 | Satisfactory |
| Lab-02 | 48.0 | -0.40 | Satisfactory |
| Lab-03 | 58.0 | 1.60 | Satisfactory |
| Lab-04 | 43.5 | -1.30 | Satisfactory |
| Lab-05 | 61.0 | 2.20 | Unsatisfactory |
Experimental Protocols
A detailed methodology for the key experiments is provided below. This protocol is a recommended approach for the analysis of this compound.
1. Sample Preparation
-
Objective : To prepare the sample for gas chromatographic analysis.
-
Procedure :
-
Allow the received test sample to equilibrate to room temperature.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
If necessary, perform a serial dilution of the sample using hexane to bring the concentration within the calibrated range of the instrument.
-
Transfer 1 mL of the final sample solution into a 2 mL autosampler vial and seal with a septum cap.
-
2. Gas Chromatography (GC) Analysis
-
Objective : To separate and quantify this compound from the sample matrix.
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) is recommended. The use of a mass spectrometer (MS) for confirmation is also acceptable.[2]
-
GC Conditions :
-
Column : A non-polar capillary column, such as a DB-1 or equivalent (e.g., 60 m x 0.32 mm x 1.2 µm), is suitable for this separation.[3]
-
Injector Temperature : 250 °C
-
Injection Volume : 1 µL
-
Split Ratio : 20:1
-
Carrier Gas : Helium or Hydrogen
-
Oven Temperature Program :
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold: 2 minutes at 150 °C
-
-
Detector Temperature (FID) : 280 °C
-
3. Calibration
-
Objective : To create a calibration curve for the quantification of this compound.
-
Procedure :
-
Prepare a stock solution of this compound standard in hexane.
-
Perform serial dilutions to prepare a minimum of five calibration standards with concentrations spanning the expected range of the test sample.
-
Analyze each calibration standard under the same GC conditions as the test samples.
-
Plot the peak area of this compound against the concentration of each standard.
-
Perform a linear regression analysis to obtain the equation of the calibration curve and the correlation coefficient (R²), which should be ≥ 0.995.
-
4. Data Analysis
-
Objective : To determine the concentration of this compound in the test sample.
-
Procedure :
-
Identify the this compound peak in the chromatogram based on its retention time, as determined from the analysis of the calibration standards.
-
Integrate the peak area of the identified this compound peak.
-
Calculate the concentration of this compound in the test sample using the linear regression equation from the calibration curve.
-
Apply any dilution factors used during sample preparation to determine the final concentration in the original sample.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the inter-laboratory comparison of this compound analysis.
Caption: Experimental workflow for this compound analysis.
References
Safety Operating Guide
Proper Disposal of 4-Methyl-2-hexene: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential safety and logistical information for the proper disposal of 4-Methyl-2-hexene, a highly flammable liquid and aspiration hazard. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.
I. Immediate Safety and Hazard Identification
This compound is classified as a highly flammable liquid and vapor, and may be fatal if swallowed and enters airways.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from ignition sources.[3][4]
Hazard Summary:
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H225 | Highly flammable liquid and vapor.[1][2] |
| Aspiration hazard | H304 | May be fatal if swallowed and enters airways.[1][2] |
Emergency Procedures:
| Situation | Immediate Action |
| Skin Contact | Remove contaminated clothing immediately and rinse the affected skin with plenty of water.[3] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[6] |
| Ingestion | Do NOT induce vomiting. Immediately call a poison center or doctor.[3] |
| Spill | Eliminate all ignition sources.[3] For small spills, absorb with a non-combustible material like sand or vermiculite (B1170534) and place in a designated waste container.[3] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[5][7] All materials used for spill cleanup must be treated as hazardous waste.[5][7] |
II. Operational Disposal Plan
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[8][9] Never dispose of this chemical down the drain or by evaporation.[5][7]
Step-by-Step Disposal Protocol:
-
Waste Minimization: Whenever possible, minimize the amount of this compound waste generated by ordering only the necessary quantities and reducing the scale of experiments.[9]
-
Container Selection: Use a designated, compatible waste container for collecting this compound. The container must be in good condition, with no leaks or cracks, and have a secure, tightly fitting cap.[5][10] Plastic containers are often preferred.[9]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable liquid).[5][10] The date of initial waste accumulation must also be recorded on the label.
-
Segregation: Store the this compound waste container in a designated "Satellite Accumulation Area" at or near the point of generation.[8][9][10] This area must be inspected weekly for any signs of leakage.[10] Crucially, segregate it from incompatible materials, especially oxidizing agents, to prevent violent reactions.[10]
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in a Satellite Accumulation Area.[7][8][9] Once a container is full, or after a set period (often up to 12 months, but check institutional guidelines), arrange for its disposal.[8][9]
-
Waste Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for the collection of the waste container.[8][9] Do not transport hazardous waste yourself.[7]
III. Quantitative Data Summary
| Parameter | Guideline |
| Maximum Container Fill Level | Do not fill beyond 90% capacity to allow for expansion.[11] |
| Satellite Accumulation Area Limit | A maximum of 55 gallons of hazardous waste.[7][8][9] |
| Acute Hazardous Waste Limit | A maximum of one quart for acutely toxic (P-listed) waste.[7][8][9] |
| Container Storage Time Limit | Up to 12 months from the initial waste accumulation date, as long as accumulation limits are not exceeded (check institutional policies).[8][9] |
IV. Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound, (Z)- | C7H14 | CID 5357251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H14 | CID 5357249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. content.labscoop.com [content.labscoop.com]
- 4. airgas.com [airgas.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. odu.edu [odu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methyl-2-hexene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Methyl-2-hexene, a highly flammable and potentially hazardous chemical. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Essential Safety Information
This compound is a highly flammable liquid and vapor that may be fatal if swallowed and enters the airways.[1] Understanding its hazard profile is the first step in safe handling.
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H225 | Highly flammable liquid and vapor[1] |
| Aspiration hazard | H304 | May be fatal if swallowed and enters airways[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and accidental ingestion.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact with the liquid. |
| Body Protection | Flame-retardant lab coat. | Protects against splashes and potential flash fires. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator with an organic vapor cartridge may be necessary for large quantities or in case of spills. | Minimizes inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Remove all potential ignition sources from the immediate vicinity, including open flames, hot plates, and spark-producing equipment.[2][3][4][5]
-
Use equipment and containers that are properly grounded to prevent static discharge.[3][4]
2. Handling and Transfer:
-
Wear the appropriate PPE as specified in the table above.
-
When transferring this compound, use only non-sparking tools.[3][4][5]
-
Keep containers tightly closed when not in use to minimize vapor release.[4][5]
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[6]
-
Store in a designated flammable liquids storage cabinet.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup Protocol:
In the event of a spill, immediate and decisive action is required to mitigate hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Eliminate Ignition Sources: If it is safe to do so, remove all sources of ignition.[2][3][5]
-
Contain the Spill: Use a chemical spill kit with absorbent materials, such as vermiculite (B1170534) or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Absorb the Spill: Apply absorbent material over the spill area.
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4][5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
First Aid for Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated, leak-proof, and properly labeled hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable Liquid).
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials, preferably in a flammable waste storage cabinet.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not dispose of this compound down the drain.[7]
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


